molecular formula C14H21N3 B171150 2-Octyl-2H-benzo[d][1,2,3]triazole CAS No. 112642-69-0

2-Octyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B171150
CAS No.: 112642-69-0
M. Wt: 231.34 g/mol
InChI Key: WESNTVKWORZVQQ-UHFFFAOYSA-N
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Description

2-Octyl-2H-benzo[d][1,2,3]triazole is a versatile benzotriazole derivative engineered for advanced materials research. Its core value lies in its role as an electron-accepting building block in conjugated polymers and organic molecules . The octyl chain at the 2-position enhances solubility and processability, facilitating the fabrication of thin-film devices . A prominent application is in the development of next-generation electrochromic supercapacitors (ECSs). When copolymerized with electron-donating units like EDOT (3,4-ethylenedioxythiophene), this compound contributes to polymers that simultaneously store energy and exhibit electrochromic properties, allowing the charge level to be visually monitored through a color change . Furthermore, benzotriazole-based structures are recognized for their ability to self-assemble into supramolecular architectures, making this compound a promising candidate for creating organic optical waveguides and nanophotonic components . Researchers value this reagent for designing multifunctional materials with applications in organic solar cells, sensors, and other optoelectronic systems .

Properties

IUPAC Name

2-octylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-12-17-15-13-10-7-8-11-14(13)16-17/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESNTVKWORZVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402510
Record name 2-Octyl-2H-benzo[d][1,2,3]triazole
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Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112642-69-0
Record name 2-Octyl-2H-benzo[d][1,2,3]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-Octyl-2H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of 2-Octyl-2H-benzo[d]triazole

2-Octyl-2H-benzo[d]triazole, a notable member of the benzotriazole family of ultraviolet (UV) absorbers, is a compound of significant interest across various scientific disciplines. Its molecular structure, featuring a bicyclic aromatic benzotriazole core appended with an octyl chain, imparts a unique combination of photostability and solubility in organic media. These characteristics make it a valuable component in formulations requiring protection from UV radiation, a critical consideration in the development of photostable materials and pharmaceutical preparations.[1][2][3][4]

The benzotriazole moiety itself is recognized as a "privileged scaffold" in medicinal chemistry, indicating its recurring presence in biologically active compounds.[5] This has spurred research into its derivatives for potential therapeutic applications. A thorough understanding of the physical properties of 2-Octyl-2H-benzo[d]triazole is paramount for its effective utilization, whether in the realm of materials science or as a potential excipient or photostabilizer in drug formulations. This guide provides a comprehensive overview of its core physical characteristics, the methodologies for their determination, and the underlying scientific principles that govern these properties.

Core Physical and Chemical Properties

A precise understanding of the fundamental physical and chemical properties of 2-Octyl-2H-benzo[d]triazole is the cornerstone of its application. These properties dictate its behavior in various matrices and are crucial for formulation design and quality control.

PropertyValueSource(s)
CAS Number 112642-69-0[6][7][8][9]
Molecular Formula C₁₄H₂₁N₃[6][8]
Molecular Weight 231.34 g/mol [6][7][8]
Boiling Point 352 °C[6]
Density 1.05 g/cm³[6]
Refractive Index 1.5240 - 1.5280[6]
Flash Point 167 °C[6]
Storage Temperature 2-8 °C[6]
Purity (typical) >98.0% (GC)[10]

Molecular Structure and Isomerism

The defining feature of 2-Octyl-2H-benzo[d]triazole is the attachment of the octyl group to the N-2 position of the benzotriazole ring. This specific isomeric form is crucial as it influences the electronic and steric properties of the molecule, which in turn affect its UV absorption characteristics and interactions with other molecules. The synthesis of 2-alkyl-2H-benzotriazoles often yields a mixture of N-1 and N-2 isomers, necessitating careful purification and characterization to isolate the desired N-2 isomer.

Caption: Molecular Structure of 2-Octyl-2H-benzo[d]triazole.

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is reliant on robust and well-defined experimental protocols. The following sections detail the methodologies for key physical characteristics, emphasizing the scientific rationale behind the procedural steps.

Melting Point Determination

While 2-Octyl-2H-benzo[d]triazole is often a liquid at room temperature, the determination of its melting point is crucial for assessing purity, especially if it exists as a low-melting solid or to rule out the presence of solid isomers.[11][12]

Methodology:

  • Sample Preparation: A small, representative sample of the purified compound is finely powdered if solid.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating Rate: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Causality and Trustworthiness: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[11] A broad melting range suggests the presence of impurities, which depress and broaden the melting point.[12] This self-validating system provides immediate feedback on the purity of the synthesized or acquired material.

Solubility Assessment

The solubility of 2-Octyl-2H-benzo[d]triazole in various solvents is a critical parameter for its application in formulations. The octyl chain enhances its solubility in nonpolar organic solvents, a key feature for its incorporation into plastic matrices and some pharmaceutical excipients.

Methodology (Gravimetric Method):

  • Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, toluene, and relevant pharmaceutical excipients) are chosen.

  • Equilibrium Saturation: An excess amount of 2-Octyl-2H-benzo[d]triazole is added to a known volume of the selected solvent in a sealed container.

  • Agitation and Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solute is separated by filtration or centrifugation.

  • Solvent Evaporation: A known volume of the clear, saturated solution is carefully evaporated to dryness.

  • Mass Determination: The mass of the remaining solute is determined gravimetrically.

  • Calculation: The solubility is expressed as g/100 mL or other appropriate units.

Causality and Trustworthiness: This method directly measures the mass of the dissolved solute, providing a reliable and quantitative measure of solubility. Repeating the experiment at different temperatures can establish a solubility-temperature profile, which is crucial for predicting its behavior under various processing and storage conditions.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of 2-Octyl-2H-benzo[d]triazole.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

As a UV absorber, the UV-Vis spectrum is the most critical spectroscopic characterization. It reveals the wavelengths at which the molecule absorbs UV radiation and the efficiency of this absorption.

Workflow for UV-Vis Spectroscopy:

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Dissolve in a UV-transparent solvent (e.g., ethanol, cyclohexane) B Prepare a dilute solution of known concentration A->B Accurate Dilution C Record the absorption spectrum over the UV-Vis range (e.g., 200-400 nm) B->C Analyze D Identify λmax (wavelength of maximum absorbance) C->D Peak Identification E Calculate Molar Absorptivity (ε) D->E Beer-Lambert Law

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Benzotriazole UV absorbers typically exhibit strong absorption in the UVA and UVB regions of the electromagnetic spectrum.[13] The position and intensity of the absorption bands are influenced by the substitution pattern on the benzotriazole ring and the solvent polarity.

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Peaks:

  • C-H stretching (alkyl): ~2850-2960 cm⁻¹

  • C=N and C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-N stretching: ~1200-1350 cm⁻¹

  • Aromatic C-H bending: ~700-900 cm⁻¹

The absence of a broad N-H stretching band around 3200-3500 cm⁻¹ helps confirm the N-2 substitution, as N-1 isomers would exhibit this feature.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure and confirming the position of the octyl group.

Expected ¹H NMR Signals:

  • Aromatic protons: Signals in the downfield region (typically ~7.0-8.0 ppm), with splitting patterns indicative of the substitution on the benzene ring.

  • Alkyl protons: A series of signals in the upfield region (~0.8-4.5 ppm), corresponding to the different methylene groups and the terminal methyl group of the octyl chain. The chemical shift of the methylene group attached to the nitrogen will be the most downfield of the alkyl signals.

Expected ¹³C NMR Signals:

  • Aromatic carbons: Signals in the downfield region (~110-150 ppm).

  • Alkyl carbons: A series of signals in the upfield region (~14-60 ppm).

Applications in Drug Development

The unique properties of 2-Octyl-2H-benzo[d]triazole make it a candidate for several applications in the pharmaceutical industry:

  • Photostabilization of Drug Products: Many active pharmaceutical ingredients (APIs) are susceptible to degradation upon exposure to UV light, leading to loss of potency and the formation of potentially toxic byproducts. The incorporation of a UV absorber like 2-Octyl-2H-benzo[d]triazole into a formulation can protect the API from photodegradation, thereby enhancing the stability and shelf-life of the drug product.[1][2][3][4] Its solubility in organic solvents makes it suitable for inclusion in topical formulations, coatings for solid dosage forms, and packaging materials.

  • Excipient in Formulations: The lipophilic nature of the octyl group can influence the solubility and dissolution characteristics of poorly water-soluble drugs. While not its primary role, its potential as a formulation excipient to modify drug release profiles warrants investigation.[14][15]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]

Conclusion

2-Octyl-2H-benzo[d]triazole is a molecule with a compelling set of physical properties that underpin its utility as a UV absorber and its potential in pharmaceutical sciences. Its lipophilicity, conferred by the octyl chain, combined with the inherent photostability of the benzotriazole core, makes it a valuable tool for protecting light-sensitive materials. The methodologies outlined in this guide provide a framework for the rigorous characterization of this and similar compounds, ensuring the generation of reliable data for research, development, and quality control. As the demand for more stable and effective pharmaceutical formulations continues to grow, a comprehensive understanding of the physical properties of excipients and stabilizers like 2-Octyl-2H-benzo[d]triazole will be increasingly critical.

References

  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (2022). RSC Publishing. [Link]

  • Suhadolnik, J. C., DeBellis, A. D., Hendricks-Guy, C., Iyengar, R., & Wood, M. G. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability: Mechanistic Implications Beyond Excited State Intramolecular Proton Transfer. Journal of Coatings Technology, 74(924), 55-61. [Link]

  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (2022). RSC Publishing. [Link]

  • The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments. (2019). PubMed. [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (2021). SciSpace. [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (2021). PMC - NIH. [Link]

  • (PDF) Synthesis of 2H-benzotriazole based donor-acceptor polymers bearing carbazole derivative as pendant groups: Optical, electronical and photovoltaic properties. (2016). ResearchGate. [Link]

  • 2-Octyl-2H-benzo(d)(1,2,3)triazole | C14H21N3 | CID 4371641. PubChem. [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2022). MDPI. [Link]

  • synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. (2025). ResearchGate. [Link]

  • Experimental and quantum computational studies of benzotriazole pyridine-2-carboxylic acid crystals. (2019). ResearchGate. [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Taiwan University. [Link]

  • 3.#Melting#Points#. University of Missouri–St. Louis. [Link]

  • Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (2021). SciRP.org. [Link]

  • Influence of excipients on solubility and dissolution of pharmaceuticals. (2015). PubMed. [Link]

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Sources

Synthesis of 2-Octyl-2H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Octyl-2H-benzo[d]triazole, a compound of interest for its applications as a UV absorber and stabilizer in various industrial materials.[1][2][3] We delve into the fundamental challenge of regioselectivity in the N-alkylation of the benzotriazole scaffold, presenting a detailed, field-proven protocol for maximizing the yield of the desired N2-isomer. The narrative emphasizes the chemical principles behind experimental choices, ensuring a reproducible and scalable methodology suitable for research and development laboratories. This document serves as a practical guide for chemists and material scientists engaged in the synthesis and application of functionalized benzotriazoles.

Introduction: The Significance of N-Alkylated Benzotriazoles

Benzotriazole and its derivatives are a cornerstone in heterocyclic chemistry, valued for their broad utility in pharmaceuticals, agrochemicals, and materials science.[4][5] A critical area of development involves the N-alkylation of the benzotriazole ring system, which yields two possible regioisomers: N1- and N2-substituted products. While both isomers have applications, 2-alkyl-2H-benzotriazoles, such as 2-Octyl-2H-benzo[d]triazole, are particularly noted for their efficacy as UV light stabilizers.[1][6]

The core synthetic challenge lies in controlling the regioselectivity of the alkylation reaction. The benzotriazole anion is an ambident nucleophile, meaning it can be attacked by an electrophile (the alkylating agent) at either the N1 or N2 position. Typically, direct alkylation leads to a mixture of both isomers, with the N1-alkylated product often being the thermodynamically favored, more stable isomer.[7] Achieving a high yield of the kinetically favored N2-isomer requires careful optimization of reaction conditions. This guide elucidates a robust methodology to selectively synthesize the 2-octyl isomer.

The Challenge of Regioselectivity in Benzotriazole Alkylation

The alkylation of benzotriazole with an alkyl halide, such as 1-bromooctane, proceeds via an SN2 mechanism. The ratio of the resulting N1 and N2 isomers is highly dependent on factors that influence the transition state energies of the two competing pathways.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BTA Benzotriazole Anion Benzotriazole Anion (Ambident Nucleophile) BTA->Anion + Base OctBr 1-Bromooctane Base Base (e.g., K2CO3) N1_Product 1-Octyl-1H-benzo[d]triazole (N1 Isomer - Thermodynamic) Anion->N1_Product + 1-Bromooctane (Attack at N1) N2_Product 2-Octyl-2H-benzo[d]triazole (N2 Isomer - Kinetic) Anion->N2_Product + 1-Bromooctane (Attack at N2)

Caption: High-level experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add benzotriazole (5.96 g, 50.0 mmol, 1.0 equiv.).

    • Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv.) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

    • Begin stirring the suspension under a positive pressure of nitrogen.

  • Alkylation Reaction:

    • Slowly add 1-bromooctane (10.62 g, 9.56 mL, 55.0 mmol, 1.1 equiv.) to the stirring suspension at room temperature over 10-15 minutes.

    • After the addition is complete, heat the reaction mixture to 50-60°C using a heating mantle.

    • Causality: Using a slight excess of the alkylating agent ensures complete consumption of the starting benzotriazole. The moderate temperature favors the kinetic N2 product while ensuring a reasonable reaction rate.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the benzotriazole spot (higher polarity) is no longer visible (typically 4-6 hours).

    • Self-Validation: TLC allows for precise determination of the reaction endpoint, preventing the formation of byproducts from prolonged heating and ensuring reproducibility.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (200 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality: The water quench removes the DMF and inorganic salts. The subsequent washes remove any remaining impurities, preparing the crude product for purification.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil contains a mixture of the N1 and N2 isomers. Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate). The N2-isomer is typically less polar and will elute first.

    • Combine the fractions containing the pure N2-product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-Octyl-2H-benzo[d]triazole as a clear or pale yellow oil.

Product Characterization

Validation of the final product's identity and purity is critical. The following are expected characterization data for 2-Octyl-2H-benzo[d]triazole.

PropertyValue
Appearance Clear to pale yellow oil
Molecular Formula C₁₄H₂₁N₃
Molecular Weight 231.34 g/mol
Yield (Typical) 65-75% (for the N2-isomer after purification)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.85 (dd, 2H), 7.35 (dd, 2H), 4.60 (t, 2H), 2.05 (m, 2H), 1.40-1.20 (m, 10H), 0.85 (t, 3H).

    • The key diagnostic signals are the symmetrical multiplets for the aromatic protons around 7.85 and 7.35 ppm, indicative of the C₂ᵥ symmetry of the 2-substituted benzotriazole, and the triplet for the methylene group adjacent to the nitrogen at ~4.60 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 144.5, 126.5, 118.0, 55.0, 31.7, 29.1, 29.0, 26.5, 22.6, 14.1.

  • IR (neat, cm⁻¹): 2925, 2855 (C-H stretching), 1590, 1495, 1450 (C=C aromatic stretching), 1275, 745. The absence of a broad N-H stretch around 3200-3400 cm⁻¹ confirms successful N-alkylation. [8]

Conclusion

The synthesis of 2-Octyl-2H-benzo[d]triazole presents a classic case study in controlling regioselectivity for an ambident nucleophile. By carefully selecting a polar aprotic solvent, a suitable base, and maintaining moderate reaction temperatures, the kinetically favored N2-isomer can be reliably produced as the major product. The detailed protocol and workflow provided in this guide offer a robust and validated method for researchers requiring this important UV stabilizer. Rigorous purification via column chromatography and confirmation by spectroscopic analysis are essential steps to ensure the final product meets the high standards required for its intended applications.

References

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Scandium-catalyzed highly selective N2 -alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. Available at: [Link]

  • Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition in English. Available at: [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available at: [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. Available at: [Link]

  • Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. EPA. Available at: [Link]

  • Synthesis of 2-(2-hydroxy-5-t-octylphenyl)benzotriazole. PrepChem.com. Available at: [Link]

  • Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Method of preparing 2-phenylbenzotriazoles. European Patent Office - EP 0380839 A1. Available at: [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Purification of benzotriazole.Google Patents - US3334054A.
  • Application of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-amylphenol in industrial field. Lead Pharm. Available at: [Link]

  • New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI. Available at: [Link]

  • Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. Xenobiotica. Available at: [Link]

  • Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

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2-Octyl-2H-benzo[d]triazole molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-Octyl-2H-benzo[d]triazole

Abstract

This technical guide provides a comprehensive examination of 2-Octyl-2H-benzo[d]triazole, a significant molecule within the benzotriazole class of ultraviolet (UV) absorbers. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and spectroscopic signature. We explore the causal relationship between its molecular architecture—specifically the 2-position octyl substitution on the 2H-benzotriazole scaffold—and its primary function as a photostabilizer. Furthermore, this guide discusses the relevance of the benzotriazole moiety in medicinal chemistry, potential applications derived from its lipophilic nature, and critical safety and handling protocols. The content is grounded in authoritative references to ensure scientific integrity and provides detailed experimental methodologies and data visualizations to support advanced research and application.

Introduction to the Benzotriazole Scaffold

Benzotriazoles are a class of heterocyclic compounds characterized by a fused benzene and triazole ring system. This aromatic scaffold is of considerable interest across various scientific disciplines due to its unique chemical properties and versatile functionality.[1][2] The three nitrogen atoms within the triazole ring provide sites for hydrogen bonding and coordination with metal ions, while the fused benzene ring imparts a larger conjugated system conducive to π-π stacking interactions.[2] These features make benzotriazole derivatives highly effective as corrosion inhibitors, building blocks for supramolecular chemistry, and, most notably, as scaffolds in medicinal chemistry and functional materials.[1][2][3]

Derivatives of 2H-benzo[d]1,2,3-triazole (BTz) are particularly prominent.[4][5] The facile modulation of the BTz core through substitution allows for the fine-tuning of its electronic and physical properties, leading to a wide array of applications in optoelectronics and biomedicine.[4] This guide focuses specifically on 2-Octyl-2H-benzo[d]triazole, a derivative where an eight-carbon alkyl chain is attached to the second nitrogen atom of the triazole ring, a structural modification that profoundly influences its solubility, physical state, and interaction with non-polar environments.

Molecular Structure and Physicochemical Properties

The defining features of 2-Octyl-2H-benzo[d]triazole are the planar benzotriazole ring system and the flexible, non-polar octyl chain. This combination imparts a distinct amphipathic character, though the molecule is predominantly lipophilic.

Core Scaffold and Isomerism

The parent benzotriazole can exist in two tautomeric forms: 1H- and 2H-benzotriazole. When an alkyl group is introduced, it can attach to either the N1 or N2 position, fixing the isomer. The "2H" designation in 2-Octyl-2H-benzo[d]triazole specifies that the octyl group is covalently bonded to the central nitrogen atom (N2) of the triazole ring. This arrangement is symmetric with respect to the benzene ring portion of the scaffold. This structural distinction is critical as it influences the molecule's electronic distribution, dipole moment, and, consequently, its spectroscopic and photophysical behavior.[6]

The Influence of the 2-Octyl Substituent

The primary role of the n-octyl (C₈H₁₇) chain is to confer high solubility in non-polar organic solvents and polymer matrices. This is a crucial property for its application as a UV absorber additive in materials like polyolefins, polyesters, and other plastics.[7] From a drug development perspective, this long alkyl chain significantly increases the molecule's lipophilicity, which would be expected to enhance its ability to permeate lipid bilayers, a key consideration in drug design.

Physicochemical Data Summary

The fundamental properties of 2-Octyl-2H-benzo[d]triazole are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-octyl-2H-1,2,3-benzotriazole[8]
Synonyms 2-n-Octylbenzotriazole, 2-octylbenzotriazole[8]
CAS Number 112642-69-0[8][9]
Molecular Formula C₁₄H₂₁N₃[8]
Molecular Weight 231.34 g/mol [8][9]
Appearance Varies; often a liquid or low-melting solidN/A
InChI Key WESNTVKWORZVQQ-UHFFFAOYSA-N[8][9]
SMILES CCCCCCCCN1N=C2C=CC=CC2=N1[8]

Synthesis and Purification

The synthesis of 2-alkyl-2H-benzotriazoles is typically achieved through the direct N-alkylation of the parent 1H-benzotriazole. The reaction yields a mixture of 1-alkyl and 2-alkyl isomers, necessitating a robust purification strategy.

Synthetic Pathway: N-Alkylation of Benzotriazole

The choice of a strong base and a polar aprotic solvent is driven by the need to generate the benzotriazolide anion, a potent nucleophile, while ensuring sufficient solubility for both the salt and the alkylating agent. Sodium hydride (NaH) in dimethylformamide (DMF) is a common and effective choice. The hydride irreversibly deprotonates the benzotriazole, driving the reaction forward, while DMF effectively solvates the resulting cation. The subsequent nucleophilic attack on 1-bromooctane proceeds via an Sₙ2 mechanism.

Synthesis of 2-Octyl-2H-benzo[d]triazole cluster_reactants Reactants & Conditions BTA 1H-Benzotriazole Anion Benzotriazolide Anion BTA->Anion Deprotonation NaH NaH (Base) NaH->Anion Deprotonation DMF DMF (Solvent) DMF->Anion Solvation Bromo 1-Bromooctane Product_Mix Mixture of 1-Octyl & 2-Octyl Isomers Bromo->Product_Mix Anion->Product_Mix SN2 Alkylation Product_2H 2-Octyl-2H-benzo[d]triazole (Product) Product_Mix->Product_2H Chromatographic Separation

Caption: Synthetic workflow for 2-Octyl-2H-benzo[d]triazole via N-alkylation.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety measures.

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Benzotriazole (1.0 eq).

  • Solvation: Add anhydrous dimethylformamide (DMF) to dissolve the benzotriazole completely.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the benzotriazolide anion.

  • Alkylation: Cool the solution back to 0 °C. Add 1-bromooctane (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.

Purification: Isomer Separation

The kinetic and thermodynamic products of the alkylation are the 1-alkyl and 2-alkyl isomers, respectively. Separation is essential for obtaining the pure 2H-isomer.

  • Methodology: Flash column chromatography on silica gel is the standard method for separation.

  • Eluent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The 2H-isomer is generally less polar than the 1H-isomer and will elute first.

  • Validation: Fractions should be collected and analyzed by TLC to confirm the purity of the separated products.

Spectroscopic and Analytical Characterization

Structural confirmation of 2-Octyl-2H-benzo[d]triazole relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly informative. The symmetry of the 2H-isomer results in a simplified aromatic region, typically showing two signals (an AA'BB' system) corresponding to the four protons on the benzene ring. The octyl chain will exhibit characteristic aliphatic signals: a triplet for the terminal methyl (CH₃) group (~0.9 ppm), a broad multiplet for the internal methylene (CH₂) groups, and a distinct triplet for the methylene group attached to the nitrogen atom (~4.5-4.7 ppm), which is shifted downfield due to the electron-withdrawing effect of the triazole ring.

  • ¹³C NMR: The carbon spectrum will show two signals for the aromatic carbons due to the molecule's symmetry. The eight carbons of the octyl chain will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum helps identify key functional groups. For benzotriazole derivatives, characteristic peaks include C-H stretching from the aromatic ring (~3050-3100 cm⁻¹) and the aliphatic chain (~2850-2960 cm⁻¹). Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The stretching of the benzene and triazole rings can be observed around 1100 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 2-Octyl-2H-benzo[d]triazole, the molecular ion peak [M]⁺ would be observed at m/z = 231.34. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₄H₂₁N₃). Fragmentation patterns would likely show the loss of the octyl chain.

Summary of Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic: ~7.4-7.9 ppm (2 signals, AA'BB' system, 4H). Aliphatic: ~4.6 ppm (t, 2H, N-CH₂), ~1.9 ppm (m, 2H), ~1.3 ppm (m, 10H), ~0.9 ppm (t, 3H).
¹³C NMR Aromatic: 2-3 signals in the 118-145 ppm range. Aliphatic: 6-8 signals in the 14-55 ppm range.
IR (cm⁻¹) ~2850-2960 (Aliphatic C-H stretch), ~1450-1600 (Aromatic C=C stretch), ~1100 (Ring stretch).[10]
MS (m/z) 231 [M]⁺, with fragments corresponding to loss of alkyl chain components.

Core Application: UV Absorption and Photostabilization

The primary industrial application of 2-Octyl-2H-benzo[d]triazole and related compounds is as a UV absorber to protect materials from photodegradation.[7]

Mechanism of Action

Benzotriazole UV absorbers function by absorbing damaging UV radiation and dissipating the energy as harmless thermal energy.[7] The mechanism is highly efficient and involves an Excited-State Intramolecular Proton Transfer (ESIPT).

  • UV Absorption: The molecule absorbs a photon of UV light (in the 300-400 nm range), promoting it to an excited electronic state.

  • Proton Transfer: In the excited state, a proton is transferred from the phenolic hydroxyl group (in hydroxyphenyl benzotriazoles) to one of the triazole nitrogen atoms. While 2-Octyl-2H-benzo[d]triazole lacks this hydroxyl group, the core benzotriazole structure itself can dissipate energy through rapid, non-radiative decay pathways. The mechanism involves transitioning to a conical intersection, allowing for a "photochemical-free" relaxation back to the ground state.

  • Energy Dissipation: The molecule rapidly returns to its original ground state, releasing the absorbed energy as heat. This cycle can be repeated many times without significant degradation of the absorber molecule.

UV Absorption Mechanism GS Ground State (S₀) ES Excited State (S₁) GS->ES UV Photon Absorption (300-400 nm) GS->ES ES->GS Non-Radiative Decay (Energy released as Heat) ES->GS

Caption: Energy dissipation cycle of a benzotriazole UV absorber.

Relevance and Potential in Drug Development

While 2-Octyl-2H-benzo[d]triazole itself is not a drug, its structural components are highly relevant to medicinal chemistry.

The Benzotriazole Moiety in Medicinal Chemistry

The benzotriazole nucleus is considered a "privileged scaffold" in drug discovery.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][11] The ability of the nitrogen atoms to act as bioisosteres for other functional groups and to participate in hydrogen bonding makes the scaffold a versatile template for interacting with biological targets like enzymes and receptors.[2]

Lipophilicity and the Role of the Octyl Group

The octyl group drastically increases the lipophilicity (fat-solubility) of the molecule. In drug design, modulating lipophilicity is a key strategy for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A molecule with a structure like 2-Octyl-2H-benzo[d]triazole could serve as a fragment or starting point for designing compounds intended to cross the blood-brain barrier or to be formulated in lipid-based drug delivery systems.

Safety, Handling, and Toxicology

Benzotriazole derivatives require careful handling. While data for the 2-octyl derivative is sparse, information on related compounds provides a basis for safe laboratory practices.

  • Hazards: Some benzotriazoles are classified as harmful if swallowed and can cause serious eye irritation.[12] Certain derivatives may cause an allergic skin reaction.[13]

  • Environmental Fate: Many benzotriazoles are toxic to aquatic life with long-lasting effects.[12][13] They can be resistant to environmental degradation.[3] Therefore, release into the environment must be avoided.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[13] Avoid breathing dust, fumes, or vapors.[13][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Conclusion

2-Octyl-2H-benzo[d]triazole is a molecule whose structure is precisely tailored for its function. The stable, UV-absorbing benzotriazole core, combined with a solubilizing octyl chain at the N2 position, creates a highly effective and persistent photostabilizer for materials applications. The synthetic route, while requiring careful control to isolate the desired 2H-isomer, is based on fundamental and scalable organic chemistry principles. Beyond its industrial use, the structural motifs of this compound—the privileged benzotriazole scaffold and the lipophilic alkyl chain—are of significant interest in the field of drug discovery and development, offering a valuable template for the design of future therapeutic agents. A thorough understanding of its synthesis, characterization, and safety is essential for any researcher working with this versatile compound.

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Characterization of 2-Octyl-2H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octyl-2H-benzo[d]triazole is a notable member of the N-substituted benzotriazole family, a class of compounds renowned for their utility as ultraviolet (UV) absorbers, corrosion inhibitors, and as versatile scaffolds in medicinal chemistry. The introduction of the n-octyl group at the N2 position of the benzotriazole core imparts significant lipophilicity, enhancing its compatibility with polymeric matrices and influencing its interaction with biological systems. This guide provides a comprehensive technical overview of 2-Octyl-2H-benzo[d]triazole, detailing its synthesis with a focus on regioselectivity, in-depth structural and physical characterization, and a discussion of its primary applications and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, drug discovery, and organic synthesis.

Synthesis and Regioselectivity of 2-Octyl-2H-benzo[d]triazole

The synthesis of 2-Octyl-2H-benzo[d]triazole is most commonly achieved through the N-alkylation of 1H-benzo[d]triazole with an appropriate octylating agent, such as 1-bromooctane. A critical consideration in this synthesis is the regioselectivity of the alkylation. The benzotriazole anion is an ambident nucleophile, with two potential sites of alkylation: the N1 and N2 positions of the triazole ring. This leads to the formation of two possible isomers, 1-octyl-1H-benzo[d]triazole and 2-octyl-2H-benzo[d]triazole.

The ratio of these two isomers is influenced by several factors, including the choice of solvent, base, counter-ion, and temperature. Generally, N1-alkylation is kinetically favored, while the N2-isomer is the thermodynamically more stable product in some cases, particularly with certain catalysts.[1][2][3][4][5] For many applications, the 2-substituted isomer is the desired product due to its superior UV-stabilizing properties.

Below is a generalized, field-proven protocol for the synthesis of 2-Octyl-2H-benzo[d]triazole, with an emphasis on reaction conditions that can be tuned to influence the isomeric ratio.

Experimental Protocol: Synthesis of 2-Octyl-2H-benzo[d]triazole

Materials:

  • 1H-Benzo[d]triazole

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a stirred solution of 1H-benzo[d]triazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromooctane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain stirring for 12-24 hours. The reaction progress should be monitored by TLC.

  • After completion of the reaction (as indicated by the consumption of the starting benzotriazole), cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the two isomers. The 2-octyl isomer is typically the more nonpolar of the two.

Synthesis_Workflow Reactants 1H-Benzotriazole 1-Bromooctane K₂CO₃ DMF Reaction N-Alkylation 60-70 °C, 12-24h Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Octyl-2H-benzo[d]triazole Purification->Product

Figure 1: General workflow for the synthesis of 2-Octyl-2H-benzo[d]triazole.

Structural and Physical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized 2-Octyl-2H-benzo[d]triazole. The following sections detail the expected outcomes from various analytical techniques.

Spectroscopic Analysis

Note: The following spectral data are predicted based on the analysis of structurally similar compounds and the principles of spectroscopic interpretation. Experimental values may vary slightly.

2.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-Octyl-2H-benzo[d]triazole is expected to show characteristic signals for both the aromatic protons of the benzotriazole ring and the aliphatic protons of the octyl chain. Due to the symmetry of the 2-substituted benzotriazole, the aromatic region will display a characteristic AA'BB' system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4, H-77.85 - 7.95Multiplet2H
H-5, H-67.35 - 7.45Multiplet2H
N-CH₂4.50 - 4.60Triplet2H
N-CH₂-CH₂1.90 - 2.00Quintet2H
(CH₂)₅1.20 - 1.40Multiplet10H
CH₃0.85 - 0.95Triplet3H

2.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzotriazole core and the octyl chain. The symmetry of the 2-substituted ring will result in fewer aromatic signals compared to the 1-substituted isomer.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4a, C-8a144.5 - 145.5
C-5, C-8126.5 - 127.5
C-6, C-7118.0 - 119.0
N-CH₂55.0 - 56.0
N-CH₂-CH₂31.5 - 32.5
(CH₂)₅29.0 - 30.0, 26.0 - 27.0, 22.5 - 23.5
CH₃13.5 - 14.5

2.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. The absence of a broad N-H stretching band (typically around 3100-3300 cm⁻¹) is a key indicator of successful N-alkylation.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3050 - 3100
C-H stretch (aliphatic)2850 - 2960
C=C stretch (aromatic)1450 - 1600
N=N stretch1580 - 1610
C-N stretch1200 - 1350

2.1.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Parameter Expected Value
Molecular FormulaC₁₄H₂₁N₃
Molecular Weight231.34 g/mol
[M]⁺m/z 231
Key Fragmentsm/z 119 (benzotriazole core), loss of alkyl chain fragments
Physical Properties
Property Value
Appearance Clear, colorless to light yellow liquid
Molecular Formula C₁₄H₂₁N₃
Molecular Weight 231.34 g/mol
Boiling Point ~352 °C
Density ~1.05 g/cm³
Refractive Index ~1.5240 - 1.5280
Solubility

Based on its structure, 2-Octyl-2H-benzo[d]triazole is expected to be readily soluble in a wide range of organic solvents, including:

  • Alcohols (e.g., ethanol, methanol)

  • Ketones (e.g., acetone, methyl ethyl ketone)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Aromatic hydrocarbons (e.g., toluene, xylene)

  • Chlorinated solvents (e.g., dichloromethane, chloroform)

Due to the long alkyl chain, its solubility in water is expected to be very low.

Applications and Mechanisms of Action

The unique combination of a UV-absorbing benzotriazole core and a solubilizing octyl chain makes 2-Octyl-2H-benzo[d]triazole a valuable additive in various industrial applications.

Ultraviolet (UV) Absorber

Benzotriazole derivatives are widely used as UV absorbers to protect materials from photodegradation.[6][7][8][9][10] They function by absorbing harmful UV radiation and dissipating the energy as heat through a non-destructive pathway. For some hydroxyphenyl benzotriazoles, this involves an excited-state intramolecular proton transfer (ESIPT) mechanism. While 2-Octyl-2H-benzo[d]triazole lacks the hydroxyl group for ESIPT, its conjugated aromatic system still allows for efficient absorption of UV light, primarily in the UVA and UVB regions (approximately 290-400 nm). The octyl group enhances its compatibility and longevity in nonpolar materials like plastics and coatings.[11]

Corrosion Inhibitor

Benzotriazole and its derivatives are highly effective corrosion inhibitors, particularly for copper and its alloys.[12][13][14][15][16] They form a protective, passive film on the metal surface. This film, often described as a polymeric complex between the benzotriazole molecules and the metal ions, acts as a barrier to prevent the corrosive species from reaching the metal surface. The long octyl chain in 2-Octyl-2H-benzo[d]triazole can further enhance this protective layer by creating a hydrophobic barrier.

Corrosion_Inhibition cluster_solution Corrosive Environment cluster_surface Metal Surface (e.g., Copper) BTA 2-Octyl-2H-benzo[d]triazole Film Protective Polymeric [Cu(I)-Benzotriazole] Film BTA->Film Adsorption & Complexation Metal Cu / Cu⁺ Metal->Film

Figure 2: Mechanism of corrosion inhibition by 2-Octyl-2H-benzo[d]triazole on a metal surface.
Potential in Drug Development

The benzotriazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a number of therapeutic agents.[17] Derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a lipophilic octyl chain can significantly alter the pharmacokinetic properties of a molecule, potentially enhancing membrane permeability and oral bioavailability.[18] While the specific biological activities of 2-Octyl-2H-benzo[d]triazole are not extensively documented, it represents a valuable lipophilic scaffold for the synthesis of new chemical entities in drug discovery programs.

Safety and Handling

While specific toxicity data for 2-Octyl-2H-benzo[d]triazole is limited, compounds of this class should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Toxicokinetic studies on related phenolic benzotriazoles suggest that these compounds can be absorbed orally, with metabolism and elimination rates varying based on their specific substitution patterns.[18]

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An In-Depth Technical Guide to 2-Octyl-2H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-Octyl-2H-benzo[d]triazole, a heterocyclic compound of significant interest in materials science and organic synthesis. This document delves into its formal nomenclature, physicochemical properties, synthetic methodologies, and primary applications, with a particular focus on its role as an ultraviolet (UV) light stabilizer. We will explore the mechanistic principles behind its function and provide detailed protocols and safety guidelines intended for researchers, chemists, and professionals in drug and materials development. The structure of this guide is designed to logically progress from fundamental identification to practical application and safety, ensuring a thorough understanding for a technical audience.

Nomenclature and Identification

Correctly identifying a chemical entity is the foundation of all scientific inquiry. This section provides the standardized names and identifiers for 2-Octyl-2H-benzo[d]triazole.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 2-octyl-2H-1,2,3-benzotriazole .[1] The "2H" designation is crucial as it specifies the position of the octyl substituent on the nitrogen atom at position 2 of the triazole ring, distinguishing it from its isomer, 1-octyl-1H-benzo[d]triazole. The benzotriazole moiety consists of a benzene ring fused to a 1,2,3-triazole ring.

Caption: Chemical structure of 2-Octyl-2H-benzo[d]triazole.

Chemical Identifiers

For precise database searching and regulatory compliance, the following identifiers are essential.

IdentifierValueSource
CAS Number 112642-69-0[2][3][4]
Molecular Formula C₁₄H₂₁N₃[1][4]
Molecular Weight 231.34 g/mol [2][4]
InChIKey WESNTVKWORZVQQ-UHFFFAOYSA-N[2][4]
Canonical SMILES CCCCCCCCN1N=C2C=CC=CC2=N1[4][5]
DSSTox Substance ID DTXSID50402510[1][3]
Common Synonyms

In commercial and research literature, this compound may be referred to by several names:

  • 2-octylbenzotriazole[4][5]

  • 2-n-Octylbenzotriazole[1][3][6]

  • 2-Octyl-2H-benzotriazole[1][6]

  • 2-octyl-2H-1,2,3-benzotriazole[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior, solubility, and suitability for various applications.

PropertyValueSource
Boiling Point 352 °C[1][7]
Density 1.05 g/cm³[1][7]
Flash Point 167 °C[1][7]
Refractive Index 1.5240 - 1.5280[1][7]
Storage Temperature 2-8 °C[1][7]
Physical State Not specified, likely a liquid or low-melting solid at STP

Synthesis and Mechanistic Insights

The synthesis of 2-Octyl-2H-benzo[d]triazole is typically achieved through the N-alkylation of benzotriazole. This process requires careful control to manage the regioselectivity of the reaction, as alkylation can occur at either the N1 or N2 position of the triazole ring.

Retrosynthetic Analysis & Workflow

The synthesis originates from commercially available benzotriazole and an octylating agent, typically 1-bromooctane. The primary challenge is the separation of the N1 and N2 alkylated isomers.

G start Reactants: Benzotriazole 1-Bromooctane Base (e.g., K₂CO₃) reaction Step 1: N-Alkylation Solvent: DMF or Acetonitrile Heat (e.g., 80°C) start->reaction Combine & Heat mixture Crude Product Mixture (N1 and N2 isomers) reaction->mixture Reaction Workup separation Step 2: Isomer Separation (e.g., Column Chromatography) mixture->separation Purification product Final Product: 2-Octyl-2H-benzo[d]triazole separation->product Elute Target Isomer isomer Byproduct: 1-Octyl-1H-benzo[d]triazole separation->isomer Elute Isomeric Byproduct

Caption: General workflow for the synthesis and purification of 2-Octyl-2H-benzo[d]triazole.

Proposed Synthetic Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Benzotriazole (1.0 eq)

  • 1-Bromooctane (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzotriazole, anhydrous potassium carbonate, and anhydrous DMF.

  • Alkylation: Add 1-bromooctane to the suspension. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a mixture of isomers.

  • Purification: Purify the crude mixture using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes. The two isomers generally have different polarities, allowing for their separation. The 2-octyl isomer is typically less polar than the 1-octyl isomer.

  • Characterization: Collect the fractions corresponding to the desired product, combine, and remove the solvent. Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Rationale and Key Considerations
  • Choice of Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base sufficient for deprotonating benzotriazole. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and leaving the benzotriazole anion highly reactive.

  • Isomer Control: The ratio of N1 to N2 alkylation is influenced by factors like the solvent, counter-ion, and alkylating agent. Polar aprotic solvents like DMF tend to favor N2 alkylation to a greater extent than polar protic solvents.

  • Purification is Critical: As the N1 and N2 isomers possess different chemical and photophysical properties, achieving high isomeric purity via chromatography is essential for any application-driven research.

Core Applications and Mechanism of Action

The benzotriazole scaffold is a privileged structure in chemistry, known for its wide range of biological activities and its utility in materials science.[8]

Role as a UV Stabilizer in Material Science

The primary industrial application of benzotriazole derivatives is as UV absorbers to protect polymers, coatings, and other materials from photodegradation.[9] While the most common commercial benzotriazole UV absorbers are hydroxyphenyl benzotriazoles (HPBTs), which operate via an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, 2-alkyl-2H-benzotriazoles function through the inherent UV-absorbing properties of the benzotriazole chromophore itself.[10]

  • Mechanism of Action: The 2H-benzo[d]triazole core is an effective chromophore that strongly absorbs high-energy UV radiation.[11] Upon absorption of a photon, the molecule is promoted to an electronic excited state. It then rapidly dissipates this energy through non-radiative pathways (e.g., vibrational relaxation, conversion to heat), returning to its ground state without undergoing chemical alteration. This cycle can be repeated thousands of times, effectively converting damaging UV light into harmless thermal energy.

  • Role of the Octyl Group: The long, nonpolar octyl chain significantly enhances the compound's solubility and compatibility with organic polymer matrices such as polyolefins, PVC, and polyesters. This ensures that the UV absorber can be homogeneously dispersed throughout the material it is designed to protect, preventing phase separation and ensuring long-term efficacy.

G cluster_absorption 1. UV Absorption cluster_dissipation 2. Energy Dissipation UV UV Photon (High Energy) GroundState1 Molecule (Ground State S₀) ExcitedState Molecule (Excited State S₁) GroundState1->ExcitedState Excitation Heat Heat (Thermal Energy) GroundState2 Molecule (Ground State S₀) ExcitedState->GroundState2 Non-Radiative Decay

Caption: Simplified photophysical mechanism of a UV absorber.

Broader Potential in Organic and Medicinal Chemistry

The 2H-benzo[d]1,2,3-triazole moiety is a versatile building block.[11] Its electron-accepting nature makes it valuable for creating donor-acceptor systems for applications in optoelectronics, such as organic field-effect transistors (OFETs) and materials with two-photon absorption (TPA) properties.[11] Furthermore, the broader class of benzotriazoles has been extensively investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[8] The N2-substituted derivatives, like the 2-octyl compound, serve as important scaffolds in the development of novel therapeutic agents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Octyl-2H-benzo[d]triazole is not widely available, data from the parent compound, benzotriazole, and other derivatives can inform safe handling practices.[12]

Hazard Identification
  • Potential Hazards: Likely to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.[12]

  • GHS Classification (Anticipated):

    • Skin Irritation

    • Eye Irritation

    • Acute Toxicity (Oral/Inhalation)

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated chemical fume hood to minimize inhalation exposure.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, consistent with the recommended 2-8 °C.[1][7] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste chemical and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

2-Octyl-2H-benzo[d]triazole is a valuable chemical compound with a well-defined role as a UV stabilizer in materials science and significant potential as a scaffold in organic and medicinal chemistry. Its synthesis, while straightforward, requires careful purification to isolate the desired N2 isomer from its N1 counterpart. The lipophilic octyl chain is key to its primary application, ensuring compatibility with nonpolar materials that require protection from UV-induced degradation. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this versatile molecule in their work.

References

  • PubChem. 2-Octyl-2H-benzo(d)(1,2,3)triazole | C14H21N3 | CID 4371641. [Link]

  • LookChem. 2-Octyl-2H-benzo[d][2][3][4]triazole. [Link]

  • ECHA. Substance Information - 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. [Link]

  • Tintoll. Benzotriazole UV Absorber. [Link]

  • Farnell. Safety data sheet - Contact Cleaning Strips. [Link]

  • Torres-Moya, I., et al. New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI. [Link]

  • PubChem. Octrizole | C20H25N3O | CID 62485. [Link]

  • EPA. Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. [Link]

  • ResearchGate. Synthesis of 2H-benzo[d]1,2,3-triazole derivatives 1. [Link]

  • PubChem. 2-isobutyl-2H-benzo[d][2][3][4]triazole | C10H13N3. [Link]

  • AJOL. Synthesis and Biological Assessment of New Benzothiazolopyridine and Benzothiazolyl-triazole Derivatives. [Link]

  • Google Patents.
  • PMC - NIH. Synthesis of Benzo[1][6]thiazolo[2,3-c][1][2][3]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]

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An In-Depth Technical Guide to the Research Applications of 2-n-Octylbenzotriazole (CAS Number: 112642-69-0)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-n-Octylbenzotriazole, a versatile heterocyclic compound with significant applications in the fields of organic electronics and polymer stabilization. For researchers, scientists, and drug development professionals, this document elucidates the core chemical principles, synthesis methodologies, and key applications, supported by experimental data and established protocols.

Compound Profile: 2-n-Octylbenzotriazole

2-n-Octylbenzotriazole, identified by CAS number 112642-69-0, is a derivative of benzotriazole featuring a linear eight-carbon alkyl chain attached to one of the nitrogen atoms of the triazole ring. This structural modification imparts crucial properties that underpin its utility in various advanced material applications.

Table 1: Physicochemical Properties of 2-n-Octylbenzotriazole

PropertyValueReference
CAS Number 112642-69-0[1][2][3][4]
Molecular Formula C₁₄H₂₁N₃[1][2][3]
Molecular Weight 231.34 g/mol [1][2][3]
Appearance Colorless to light yellow liquid
Boiling Point 110°C[1]

The benzotriazole core is an electron-deficient aromatic system, a characteristic that is central to its function in organic electronics. The n-octyl group, a non-polar alkyl chain, significantly enhances the solubility of the molecule in common organic solvents. This improved solubility is a critical factor for the solution-based processing of polymeric materials, which is a cost-effective and scalable manufacturing technique for electronic devices.

Core Research Application: Organic Electronics

The primary research application of 2-n-Octylbenzotriazole lies in its role as a monomer building block for the synthesis of donor-acceptor (D-A) conjugated polymers. These polymers are the active materials in a range of organic electronic devices, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action in Donor-Acceptor Polymers

In D-A copolymers, the benzotriazole unit serves as the electron-accepting 'A' moiety. When copolymerized with an electron-donating 'D' unit, an intramolecular charge transfer (ICT) interaction is established along the polymer backbone. This ICT has a profound effect on the electronic properties of the polymer, leading to a narrowing of the bandgap and a broadening of the absorption spectrum into the visible and near-infrared regions. This is a critical requirement for efficient light harvesting in organic solar cells.

The n-octyl side chain plays a multifaceted role in influencing the properties of the resulting polymer:

  • Solubility and Processability: As previously mentioned, the alkyl chain is paramount for rendering the polymer soluble, enabling its deposition from solution to form thin, uniform active layers.

  • Morphology Control: The nature of the side chain (linear vs. branched) can significantly impact the solid-state packing and morphology of the polymer films. A study by Hou et al. (2022) demonstrated that polymers with branched ethylhexyl side chains exhibited higher hole mobility and better film morphology compared to their counterparts with linear octyl chains.[3] This highlights the importance of side-chain engineering in optimizing device performance.

  • Intermolecular Interactions: The side chains influence the π-π stacking distance between polymer backbones, which in turn affects charge transport properties.

Synthesis of 2-n-Octylbenzotriazole-Containing Polymers

The synthesis of D-A copolymers incorporating 2-n-octylbenzotriazole typically involves transition metal-catalyzed cross-coupling reactions, with the Stille coupling being a commonly employed method.

Experimental Protocol: Synthesis of a Benzodithiophene-Benzotriazole Copolymer (Adapted from Zhang et al., 2012)

This protocol describes the synthesis of a poly{4,8-bis(2-ethylhexyloxy)benzo[1,2-b;3,4-b]dithiophene-2,6-diyl-alt-2-octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1][2][5]triazole-5',5''-diyl} (PBDTDTBTz) via Stille coupling polymerization.[6]

Materials:

  • 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b;3,4-b]dithiophene (Monomer 1)

  • 4,7-bis(5-bromo-2-thienyl)-2-octyl-2H-benzo[d][1][2][5]triazole (Monomer 2, a derivative of 2-n-octylbenzotriazole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene

Procedure:

  • In a flame-dried Schlenk tube, dissolve equimolar amounts of Monomer 1 and Monomer 2 in anhydrous chlorobenzene under an inert atmosphere (e.g., argon).

  • Add the palladium catalyst, Pd₂(dba)₃ (typically 2 mol%), and the phosphine ligand, P(o-tol)₃ (typically 8 mol%), to the solution.

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the mixture to reflux (approximately 132°C) and stir for 48-72 hours under an inert atmosphere.

  • Monitor the progress of the polymerization by gel permeation chromatography (GPC) to determine the molecular weight.

  • Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Filter the precipitated polymer and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers.

  • Dry the purified polymer under vacuum.

Diagram: Stille Coupling Polymerization Workflow

Stille_Coupling Monomers Monomer 1 (Stannane) + Monomer 2 (Halide) Reaction Reaction Mixture in Schlenk Tube Monomers->Reaction Solvent Anhydrous Chlorobenzene Solvent->Reaction Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Reaction Degas Freeze-Pump-Thaw (Degassing) Reaction->Degas Reflux Reflux (132°C) 48-72h Degas->Reflux Precipitation Precipitation in Methanol Reflux->Precipitation Purification Soxhlet Extraction Precipitation->Purification Polymer Purified D-A Copolymer Purification->Polymer

Caption: Workflow for Stille coupling polymerization.

Performance of 2-n-Octylbenzotriazole-Based Polymers in Organic Solar Cells

The performance of organic solar cells is highly dependent on the properties of the active layer material. Polymers incorporating 2-n-octylbenzotriazole have been investigated for their photovoltaic properties.

Table 2: Photovoltaic Performance of 2-n-Octylbenzotriazole-Containing Polymers

PolymerAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Reference
PBDTDTBTzPC₇₁BM1.70.724.50.62[6]
PBDTBTzPC₇₁BM1.40.683.90.53[6]

PC₇₁BM:[4][4]-Phenyl-C₇₁-butyric acid methyl ester

The data indicates that these polymers can function as effective donor materials in organic solar cells, although further optimization of the polymer structure and device architecture is necessary to achieve higher efficiencies.

Secondary Research Application: UV Absorbers

Benzotriazole derivatives are widely used as ultraviolet (UV) absorbers to protect polymers and other materials from degradation caused by UV radiation.

Mechanism of UV Absorption

The UV-absorbing capability of benzotriazoles is attributed to a process called Excited-State Intramolecular Proton Transfer (ESIPT).

Diagram: ESIPT Mechanism in Benzotriazole UV Absorbers

ESIPT GroundState Ground State (Phenol-form) ExcitedState Excited State (Phenol-form) GroundState->ExcitedState UV Photon Absorption ESIPT_State Excited State (Keto-form) (via Proton Transfer) ExcitedState->ESIPT_State Ultrafast ESIPT ESIPT_State->GroundState Non-radiative decay Heat Heat Dissipation ESIPT_State->Heat

Caption: Simplified ESIPT mechanism for UV absorption.

Upon absorption of a UV photon, the benzotriazole molecule is promoted to an excited state. In this excited state, a proton is rapidly transferred from a hydroxyl group (in the case of hydroxyphenyl benzotriazoles) to a nitrogen atom on the triazole ring, forming a transient keto-form tautomer. This tautomer then undergoes non-radiative decay back to the ground state, dissipating the absorbed UV energy as harmless heat. This rapid and efficient energy dissipation cycle protects the polymer matrix from photodegradation.

Application in Polymer Stabilization

2-n-Octylbenzotriazole, when appropriately functionalized with a hydroxyl group on an adjacent phenyl ring, can act as a UV absorber. The n-octyl chain enhances its compatibility with various polymer matrices and reduces its volatility, ensuring long-term protection. These UV absorbers are typically incorporated into plastics, coatings, and other polymeric materials during processing.

Experimental Protocol: Incorporation of a Benzotriazole UV Absorber into a Polymer Film

Materials:

  • Polymer resin (e.g., polyethylene, polypropylene)

  • 2-(2-hydroxy-5-octylphenyl)benzotriazole (a derivative of 2-n-octylbenzotriazole)

  • Internal mixer or twin-screw extruder

  • Compression molding press

Procedure:

  • Dry the polymer resin to remove any moisture.

  • Pre-mix the polymer resin with the desired concentration of the benzotriazole UV absorber (typically 0.1-1.0% by weight).

  • Melt-compound the mixture using an internal mixer or a twin-screw extruder at a temperature appropriate for the polymer.

  • Ensure thorough mixing to achieve a homogeneous dispersion of the UV absorber in the polymer matrix.

  • Pelletize the compounded material.

  • Prepare thin films of the stabilized polymer using a compression molding press at the appropriate temperature and pressure.

  • Evaluate the UV stability of the films by exposing them to accelerated weathering conditions (e.g., in a QUV chamber) and monitoring changes in mechanical properties and appearance.

Synthesis of 2-n-Octylbenzotriazole Monomer

A reliable supply of high-purity monomer is essential for reproducible polymer synthesis and device fabrication. 2-n-Octylbenzotriazole can be synthesized through the N-alkylation of benzotriazole.

Experimental Protocol: Synthesis of 2-n-Octylbenzotriazole

This protocol is a general method for the N-alkylation of benzotriazole.

Materials:

  • 1H-Benzotriazole

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 1H-benzotriazole in DMF.

  • Add potassium carbonate to the solution. The amount of K₂CO₃ should be in slight excess (e.g., 1.2 equivalents) to act as a base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromooctane (1.0-1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the N1 and N2 isomers and obtain pure 2-n-octylbenzotriazole.

Conclusion and Future Outlook

2-n-Octylbenzotriazole is a valuable building block in the development of advanced organic materials. Its primary application in donor-acceptor polymers for organic electronics has demonstrated its potential in contributing to the advancement of next-generation solar cells and other optoelectronic devices. The strategic use of its n-octyl side chain provides a crucial handle for tuning the solubility, morphology, and charge transport properties of these polymers. Furthermore, its role as a UV absorber highlights its versatility in material protection.

Future research in this area will likely focus on the synthesis of novel copolymers with tailored electronic properties for enhanced device performance. This includes the exploration of different donor units to be paired with 2-n-octylbenzotriazole-containing acceptors and the investigation of the effects of further side-chain modifications. As the field of organic electronics continues to mature, the demand for well-defined and functional monomers like 2-n-octylbenzotriazole will undoubtedly grow.

References

  • PubChem. (n.d.). 2-Octyl-2H-benzo(d)(1,2,3)triazole. Retrieved from [Link]

  • Zhang, M., et al. (2012). Copolymers from benzodithiophene and benzotriazole: synthesis and photovoltaic applications. Polymer Chemistry, 3(11), 3087-3093.
  • Hou, Y., et al. (2022). Benzotriazole based polymers with different side chains employed as dopant-free hole-transporting materials for high-efficiency perovskite solar cells. Journal of Materials Chemistry A, 10(44), 23685-23693.

Sources

Spectroscopic Profile of 2-Octyl-2H-benzo[d]triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to serve as a valuable resource for the identification, characterization, and quality control of 2-Octyl-2H-benzo[d]triazole in a research and development setting.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Octyl-2H-benzo[d]triazole consists of a benzotriazole core where an octyl group is attached to the N-2 position of the triazole ring.

Molecular Formula: C₁₄H₂₁N₃[1]

Molecular Weight: 231.34 g/mol [1]

IUPAC Name: 2-octyl-2H-1,2,3-benzotriazole[1]

The structure of 2-Octyl-2H-benzo[d]triazole is depicted in the following diagram:

Caption: Molecular structure of 2-Octyl-2H-benzo[d]triazole.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Octyl-2H-benzo[d]triazole, both ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-Octyl-2H-benzo[d]triazole is expected to exhibit distinct signals corresponding to the aromatic protons of the benzotriazole ring and the aliphatic protons of the octyl chain. Due to the symmetry of the 2-substituted benzotriazole ring, the aromatic region is anticipated to show a characteristic AA'BB' system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4, H-7 (Aromatic)7.8 - 8.0Multiplet2H
H-5, H-6 (Aromatic)7.3 - 7.5Multiplet2H
N-CH₂ (Octyl)4.5 - 4.7Triplet2H
N-CH₂-CH₂ (Octyl)1.9 - 2.1Multiplet2H
(CH₂)₅ (Octyl)1.2 - 1.4Multiplet10H
CH₃ (Octyl)0.8 - 0.9Triplet3H

Disclaimer: These are predicted chemical shifts based on known values for benzotriazole and n-alkyl chains. Actual experimental values may vary depending on the solvent and instrument parameters.

Interpretation and Causality:

  • Aromatic Protons: The protons on the benzene ring (H-4, H-7, H-5, and H-6) are expected to appear in the downfield region (7.3-8.0 ppm) due to the deshielding effect of the aromatic ring current. The symmetry of the 2-substituted ring leads to two sets of chemically equivalent protons, resulting in a multiplet pattern.

  • Alkyl Protons: The methylene protons directly attached to the nitrogen atom (N-CH₂) are the most deshielded of the alkyl chain, appearing around 4.5-4.7 ppm. The remaining methylene and the terminal methyl protons of the octyl chain will resonate in the typical upfield aliphatic region (0.8-2.1 ppm).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3a, C-7a (Aromatic)144 - 146
C-4, C-7 (Aromatic)126 - 128
C-5, C-6 (Aromatic)118 - 120
N-CH₂ (Octyl)50 - 55
N-CH₂-CH₂ (Octyl)31 - 33
(CH₂)₅ (Octyl)22 - 30
CH₃ (Octyl)13 - 15

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Interpretation and Causality:

  • Aromatic Carbons: The carbons of the benzotriazole ring will appear in the downfield region (118-146 ppm). The carbons directly attached to the nitrogen atoms (C-3a and C-7a) are expected to be the most deshielded.

  • Alkyl Carbons: The carbons of the octyl chain will resonate in the upfield region, with the carbon directly attached to the nitrogen (N-CH₂) showing the largest chemical shift within the alkyl group.

Experimental Protocol: NMR Spectroscopy

The following provides a standardized protocol for the acquisition of NMR data for compounds similar to 2-Octyl-2H-benzo[d]triazole.

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add internal standard (e.g., TMS) if required A->B C Transfer to a 5 mm NMR tube B->C D ¹H NMR: - Acquisition time: 2-4 s - Relaxation delay: 1-5 s - Number of scans: 8-16 C->D E ¹³C NMR: - Proton decoupled - Acquisition time: 1-2 s - Relaxation delay: 2-5 s - Number of scans: 1024-4096 C->E F Apply Fourier transform D->F E->F G Phase and baseline correction F->G H Calibrate chemical shifts to solvent or TMS peak G->H I Integrate ¹H signals and pick peaks for both spectra H->I

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Protocol Choices:

  • Solvent Selection: The choice of deuterated solvent is critical as it must dissolve the analyte without giving interfering signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like 2-Octyl-2H-benzo[d]triazole.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard because it is chemically inert, volatile, and gives a single sharp signal at 0 ppm, which does not overlap with most analyte signals.

  • Relaxation Delay: A sufficient relaxation delay is crucial, especially in ¹³C NMR, to ensure that all nuclei have returned to their ground state before the next pulse, allowing for accurate quantification.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

For 2-Octyl-2H-benzo[d]triazole, electron ionization (EI) would likely lead to the following key fragments:

m/z Predicted Fragment Interpretation
231[M]⁺Molecular ion
119[C₆H₅N₃]⁺Loss of the octyl radical
118[C₈H₁₈]⁺Loss of the benzotriazole radical
91[C₆H₅N]⁺Loss of N₂ from the benzotriazole fragment
43[C₃H₇]⁺Fragment of the octyl chain

Proposed Fragmentation Pathway:

M [C₁₄H₂₁N₃]⁺˙ m/z = 231 (Molecular Ion) F1 [C₆H₅N₃]⁺ m/z = 119 M->F1 - C₈H₁₇˙ F2 [C₈H₁₇]⁺ m/z = 113 M->F2 - C₆H₄N₃˙ F3 [C₆H₅N]⁺˙ m/z = 91 F1->F3 - N₂

Caption: Predicted electron ionization fragmentation pathway for 2-Octyl-2H-benzo[d]triazole.

Interpretation and Causality:

  • The molecular ion peak at m/z 231 should be observable.

  • A major fragmentation pathway is the cleavage of the N-alkyl bond, leading to the stable benzotriazole cation at m/z 119 and the octyl radical.

  • The benzotriazole cation can further lose a molecule of nitrogen (N₂) to form a fragment at m/z 91.

  • Fragmentation of the octyl chain itself will lead to a series of smaller alkyl fragments.

Experimental Protocol: Mass Spectrometry

A typical protocol for analyzing 2-Octyl-2H-benzo[d]triazole by mass spectrometry would involve gas chromatography for separation followed by mass spectrometric detection.

cluster_sample_prep_ms Sample Preparation cluster_gc_conditions Gas Chromatography (GC) cluster_ms_conditions Mass Spectrometry (MS) A_ms Dissolve sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of ~1 mg/mL B_ms Injector: Split/splitless, 250°C Column: DB-5ms or equivalent Oven Program: e.g., 100°C for 1 min, then ramp to 280°C at 10°C/min A_ms->B_ms C_ms Ionization: Electron Ionization (EI) at 70 eV Mass Analyzer: Quadrupole or Time-of-Flight (TOF) Scan Range: m/z 40-400 B_ms->C_ms

Caption: Standard workflow for GC-MS analysis.

Causality in Protocol Choices:

  • GC-MS: This combination is ideal for volatile and thermally stable compounds like 2-Octyl-2H-benzo[d]triazole, providing both separation and identification.

  • Electron Ionization (EI): At 70 eV, EI is a high-energy ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzotriazole ring system.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of 2-Octyl-2H-benzo[d]triazole in a non-polar solvent like hexane is expected to show absorption bands characteristic of the benzotriazole chromophore.

Predicted λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Electronic Transition
~280 - 290Highπ → π
~250 - 260Moderateπ → π

Disclaimer: These are predicted values. The exact λmax and molar absorptivity will depend on the solvent.

Interpretation and Causality:

  • The benzotriazole ring system is the primary chromophore in the molecule. The expected absorption maxima are due to π → π* electronic transitions within this aromatic system.

  • The position and intensity of the absorption bands can be influenced by the solvent polarity. In more polar solvents, a slight shift in the absorption maxima may be observed.

Experimental Protocol: UV-Vis Spectroscopy

The acquisition of a UV-Vis spectrum is a straightforward process.

cluster_sample_prep_uv Sample Preparation cluster_acquisition_uv Data Acquisition cluster_processing_uv Data Analysis A_uv Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol) in a volumetric flask B_uv Record a baseline spectrum of the pure solvent in a quartz cuvette A_uv->B_uv C_uv Record the sample spectrum over a range of 200-400 nm B_uv->C_uv D_uv Identify the wavelength of maximum absorbance (λmax) C_uv->D_uv E_uv Calculate molar absorptivity (ε) using the Beer-Lambert law if the concentration is known D_uv->E_uv

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Causality in Protocol Choices:

  • Solvent Choice: The solvent must be transparent in the UV region of interest and must dissolve the analyte. Hexane or ethanol are common choices.

  • Quartz Cuvettes: Quartz is used for the sample holders because, unlike glass or plastic, it is transparent to UV radiation below 340 nm.

Conclusion

This technical guide has provided a detailed predictive overview of the key spectroscopic data for 2-Octyl-2H-benzo[d]triazole. While based on theoretical predictions and data from analogous structures, the information presented offers a solid foundation for the spectroscopic characterization of this compound. The provided protocols are robust and widely applicable for the analysis of benzotriazole derivatives. It is recommended that experimental data be acquired to confirm these predictions and to establish a definitive spectroscopic profile for 2-Octyl-2H-benzo[d]triazole.

References

  • Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Octyl-2H-benzo(d)(1,2,3)triazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. Retrieved from [Link]

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  • Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • Google Patents. (n.d.). WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.
  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermal Stability of 2-Octyl-2H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Data Void

In the realm of chemical safety and material science, a comprehensive understanding of a compound's thermal stability is not merely academic—it is a cornerstone of safe handling, processing, and application. This guide addresses the thermal stability of 2-Octyl-2H-benzo[d]triazole, a molecule of interest in various industrial and pharmaceutical contexts, potentially as a UV stabilizer or a synthetic intermediate.

It is crucial to state upfront that specific, publicly available experimental data on the thermal decomposition of 2-Octyl-2H-benzo[d]triazole is scarce. This is not an uncommon scenario for specialized or novel chemical entities. Therefore, this document deviates from a simple presentation of known data. Instead, it serves as a comprehensive methodological guide. It is designed to empower researchers, scientists, and drug development professionals with the scientific rationale, experimental frameworks, and interpretive logic required to thoroughly assess the thermal stability of this compound, or any similar molecule, from first principles. We will leverage data from analogous benzotriazole derivatives to illustrate concepts and provide a robust framework for a self-validating thermal hazard assessment.

Introduction to 2-Octyl-2H-benzo[d]triazole and the Imperative of Thermal Stability

2-Octyl-2H-benzo[d]triazole belongs to the family of benzotriazoles, a class of heterocyclic compounds known for their utility as UV absorbers, corrosion inhibitors, and versatile synthetic intermediates. The presence of the octyl group, a long alkyl chain, imparts significant lipophilicity to the molecule, influencing its solubility, reactivity, and interaction with biological systems. The "2H" designation indicates that the octyl group is attached to the second nitrogen atom of the triazole ring, a structural nuance that can significantly influence the molecule's electronic properties and, consequently, its stability.[1]

The parent benzotriazole ring is known to be significantly more thermally stable than the simple 1,2,3-triazole ring from which it is derived.[1] However, the addition of substituents can dramatically alter this stability. Energetic groups, such as nitro-moieties, can render the molecule highly energetic and prone to rapid decomposition, while other functional groups may offer pathways for controlled, lower-energy breakdown.[2] Understanding the thermal limits of 2-Octyl-2H-benzo[d]triazole is critical for:

  • Safe Handling and Storage: Defining maximum safe temperatures to prevent runaway reactions.

  • Process Chemistry: Designing safe and efficient synthetic or formulation processes that involve heating.

  • Regulatory Compliance: Providing necessary safety data for chemical registration and hazard communication.

  • Predicting Degradation: Understanding potential degradation pathways and the formation of impurities under thermal stress.

The Triad of Thermal Analysis: Principles and Methodologies

A robust thermal stability assessment relies on a suite of complementary analytical techniques. The three pillars of this assessment are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA): The "When" and "How Much" of Mass Loss

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It directly answers the questions: "At what temperature does the material begin to decompose?" and "How much mass is lost at each stage?".

Expertise in Practice: The choice of atmosphere (inert like nitrogen or argon, or oxidative like air) is critical. Decomposition in an inert atmosphere points to inherent thermal instability, while decomposition in air may involve oxidation. For an initial hazard screening of 2-Octyl-2H-benzo[d]triazole, analysis under a nitrogen atmosphere is paramount to understanding its intrinsic decomposition profile.

Differential Scanning Calorimetry (DSC): The Energetics of Decomposition

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies both endothermic events (like melting) and exothermic events (like decomposition). The magnitude of an exotherm provides a direct measure of the energy released, which is a critical parameter for assessing the potential severity of a thermal runaway.

Expertise in Practice: For benzotriazoles, it is known that the parent compound, 1H-Benzotriazole, has a high exothermic decomposition energy of 1590 J/g, though it does not exhibit explosive properties under normal handling conditions.[1] This value serves as a crucial benchmark. A significantly higher exotherm for the 2-octyl derivative would be a major safety concern. Sealing the sample in a high-pressure "bomb" crucible can be necessary to suppress evaporation and ensure that the measured heat flow corresponds to decomposition, not boiling.

Accelerating Rate Calorimetry (ARC): Simulating a Worst-Case Scenario

Principle: ARC is an adiabatic calorimeter that mimics a worst-case thermal runaway scenario. The sample is heated in steps, and at each step, the instrument waits to detect any self-heating. If self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample. This allows the full, unmitigated temperature and pressure rise of the decomposition to be measured.

Expertise in Practice: ARC provides critical data for process safety calculations, including the Temperature of No Return (TNR) and the Self-Accelerating Decomposition Temperature (SADT). This data is indispensable for defining safe operating limits in large-scale reactors where heat dissipation is limited.

A Framework for Experimental Assessment of 2-Octyl-2H-benzo[d]triazole

The following protocols are presented as a validated, systematic workflow for a comprehensive thermal stability assessment.

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard Characterization cluster_2 Phase 3: Data Synthesis & Reporting TGA TGA Analysis (N2 Atmosphere, 10°C/min) DSC_Screen DSC Screening (Sealed Crucible, 10°C/min) TGA->DSC_Screen Determine Onset T° for DSC Range DSC_Kinetic Kinetic DSC (Multiple Heating Rates) DSC_Screen->DSC_Kinetic Confirm Exotherm & Estimate Energy ARC_Test ARC Testing (Heat-Wait-Seek) DSC_Screen->ARC_Test Set Starting T° for ARC Analysis Kinetic Modeling & Parameter Calculation DSC_Kinetic->Analysis Calculate Activation Energy (Ea) ARC_Test->Analysis Determine TMRad, Pmax Report Final Safety Report (SADT, TNR, Hazard Class) Analysis->Report Synthesize All Data

Caption: A logical workflow for the comprehensive thermal hazard assessment of 2-Octyl-2H-benzo[d]triazole.

Step-by-Step Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Octyl-2H-benzo[d]triazole into a standard alumina or platinum crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant deviation from the baseline mass is observed. Note the temperature of maximum decomposition rate (Tpeak) from the derivative curve (DTG).

Step-by-Step Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 2-Octyl-2H-benzo[d]triazole into a high-pressure stainless steel or gold-plated copper crucible. Hermetically seal the crucible.

  • Atmosphere: Maintain a nitrogen purge in the DSC cell (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to a temperature approximately 50°C above the TGA Tonset, at a rate of 10°C/min.

  • Data Analysis:

    • Identify and integrate any endotherms (melting) or exotherms (decomposition).

    • Quantify the enthalpy of decomposition (ΔHd) in J/g.

    • Determine the onset temperature of the exotherm (Tonset).

Hypothetical Data Summary

To illustrate the expected output, the table below presents hypothetical data for 2-Octyl-2H-benzo[d]triazole, benchmarked against known data for related compounds.

CompoundTGA Tonset (°C, N2)DSC Tonset (°C)DSC ΔHd (J/g)Reference
2-Octyl-2H-benzo[d]triazole ~250 - 280 (Predicted)~260 - 290 (Predicted)~1200 - 1800 (Predicted)(Hypothetical)
1H-Benzotriazole~260[3]~291 (extrapolated)[2]-1590[1][2][3]
5-Methyl-1H-benzotriazoleN/A~357 (Melting Point)N/A (Decomp not specified)[4]
Energetic Dinitrobenzotriazole (DBT)N/A291 (extrapolated)High (not quantified)[2]
Heterocyclic Esters with Triazole>270N/AN/A[5]

Note: Predicted values for 2-Octyl-2H-benzo[d]triazole are expert estimations based on the increased molecular weight and alkyl nature compared to the parent compound, which may slightly lower the onset temperature but is unlikely to drastically increase the decomposition energy in the absence of energetic functional groups.

Mechanistic Insights and the Role of Computational Chemistry

Potential Thermal Decomposition Pathways

Based on the fundamental chemistry of benzotriazoles, the thermal decomposition of 2-Octyl-2H-benzo[d]triazole is unlikely to be a simple, single-step process. The most probable pathways, initiated by thermal energy, include:

  • N-N Bond Cleavage: The triazole ring is the most likely point of initial bond scission. Cleavage of the N-N bonds can lead to the extrusion of molecular nitrogen (N2), a thermodynamically very stable byproduct.[2] This is a common pathway for many nitrogen-rich heterocyclic compounds.

  • C-N Bond Cleavage: The bond connecting the octyl group to the triazole ring could cleave, generating an octyl radical and a benzotriazole radical.

  • Ring Opening and Rearrangement: The triazole ring could open, followed by a series of complex rearrangements and fragmentation reactions.

  • Secondary Reactions: The initial radical fragments can initiate a cascade of secondary reactions, leading to a complex mixture of gaseous and solid/tarry products, likely including nitrogen oxides, carbon monoxide, and various hydrocarbon fragments under certain conditions.[6]

G A 2-Octyl-2H-benzo[d]triazole B Initial Excitation (Heat Input) A->B C N-N Bond Cleavage B->C Pathway 1 D C-N Bond Cleavage B->D Pathway 2 E N2 Extrusion C->E F Octyl Radical + Benzotriazole Radical D->F G Complex Gaseous Products (COx, NOx, HCN) E->G H Polymeric Residue E->H F->G F->H

Caption: Plausible initial steps in the thermal decomposition of 2-Octyl-2H-benzo[d]triazole.

The Predictive Power of Computational Modeling

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide invaluable predictive insights.[2][7] A computational study could:

  • Calculate Bond Dissociation Energies (BDEs): Identify the weakest bond in the molecule, which is the most likely site for initial thermal cleavage. This was used to study N-(α-amino-dodecyl)-benzotriazole.[7]

  • Model Reaction Pathways: Map the energy landscape of potential decomposition reactions to determine the activation energies (Ea). The pathway with the lowest activation energy will be the dominant one at lower temperatures.[2]

  • Quantitative Structure-Property Relationship (QSPR): While more general, QSPR models can be used to predict decomposition temperatures for classes of compounds, such as heterocyclic aromatics, based on molecular descriptors.[8]

Conclusion and Senior Scientist Recommendations

Final Recommendations:

  • Mandatory Experimental Verification: No theoretical assessment can replace empirical data. The TGA, DSC, and ARC protocols outlined in this guide should be considered the minimum requirement for a comprehensive safety assessment.

  • Assume Hazard Until Proven Otherwise: Until data is generated, treat 2-Octyl-2H-benzo[d]triazole with the same caution as its parent compound, 1H-Benzotriazole, being mindful of its potential for energetic decomposition at elevated temperatures.

  • Consider the Complete Picture: Thermal stability is one facet of safety. A complete profile must also include assessments of toxicity, environmental fate, and other physical hazards.

This guide provides the necessary framework to move from a state of unknown risk to one of quantified and manageable safety, ensuring the responsible development and application of 2-Octyl-2H-benzo[d]triazole.

References

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  • QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. MDPI. Available at: [Link]

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The Solubility Profile of 2-Octyl-2H-benzo[d]triazole: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-Octyl-2H-benzo[d]triazole, a prominent UV absorber utilized in various industrial and cosmetic applications. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies for determining and understanding its solubility in organic solvents. By elucidating the molecular interactions that govern its solubility, this guide aims to empower formulation scientists to optimize the performance and stability of their products.

Introduction: Understanding 2-Octyl-2H-benzo[d]triazole

2-Octyl-2H-benzo[d]triazole is a member of the benzotriazole family of UV absorbers, which are critical components in sunscreens, plastics, and industrial coatings for preventing photodegradation.[1][2] Its chemical structure, featuring a benzotriazole core with an N-linked octyl chain, imparts a significantly lipophilic character.[3][4] This long alkyl chain is a key determinant of its solubility, primarily favoring non-polar organic solvents. Understanding the solubility of this compound is paramount for achieving homogeneous formulations, preventing recrystallization, and ensuring the efficacy of the final product.[5]

Chemical Structure:

  • IUPAC Name: 2-octyl-2H-benzo[d][6][7][8]triazole[3]

  • CAS Number: 112642-69-0[4]

  • Molecular Formula: C₁₄H₂₁N₃[3]

  • Molecular Weight: 231.34 g/mol [3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[7] This principle is governed by the polarity of both the solute (2-Octyl-2H-benzo[d]triazole) and the solvent. The large, non-polar octyl group of 2-Octyl-2H-benzo[d]triazole suggests a high affinity for non-polar solvents. Conversely, its solubility in polar solvents, particularly those with strong hydrogen-bonding capabilities like water, is expected to be negligible.

The benzotriazole ring system introduces a degree of polarity due to the presence of nitrogen atoms. However, the shielding effect of the bulky octyl chain significantly diminishes the overall polarity of the molecule. Therefore, solvents with low to moderate polarity are anticipated to be the most effective at dissolving this compound.

Predicted Solubility of 2-Octyl-2H-benzo[d]triazole in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneHighThe non-polar octyl chain will readily interact with non-polar solvents via van der Waals forces.
Moderately Polar Aprotic Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)Moderate to HighThe moderate polarity of these solvents can accommodate both the non-polar alkyl chain and the slightly polar benzotriazole moiety.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)Low to ModerateThe increased polarity of these solvents may lead to less favorable interactions with the long, non-polar octyl group.
Polar Protic Ethanol, Methanol, IsopropanolLowThe hydrogen-bonding network of these solvents is not readily disrupted by the largely non-polar solute.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low/InsolubleThe significant difference in polarity and the inability of the solute to participate effectively in hydrogen bonding leads to poor solubility.[9]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid in a liquid solvent.[10]

Materials and Equipment
  • 2-Octyl-2H-benzo[d]triazole (crystalline, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.

  • Addition of Solute: Accurately weigh an excess amount of 2-Octyl-2H-benzo[d]triazole and add it to a series of vials. The presence of excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours). The equilibration time should be sufficient to ensure that the concentration of the dissolved solute reaches a constant value.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid phase, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 2-Octyl-2H-benzo[d]triazole.

  • Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis & Quantification A Weigh excess 2-Octyl-2H-benzo[d]triazole B Add precise volume of organic solvent A->B C Seal vials and place on shaker at constant temperature B->C D Equilibrate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant with syringe E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtered sample G->H I Analyze by HPLC-UV or UV-Vis H->I J Calculate solubility I->J

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Methodological & Application

The Multifaceted Role of 2-Octyl-2H-benzo[d]triazole in Advanced Materials Protection and Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of materials science, the pursuit of longevity and performance under environmental stress is paramount. The relentless assault of ultraviolet (UV) radiation poses a significant threat to the integrity of a vast array of organic materials, leading to photodegradation that manifests as discoloration, loss of mechanical strength, and reduced service life. This guide delves into the scientific underpinnings and practical applications of 2-Octyl-2H-benzo[d]triazole, a formidable weapon in the arsenal against UV-induced damage. As a member of the 2H-benzo[d]1,2,3-triazole (BTz) family, this molecule is not only a highly effective UV absorber but also a versatile building block for functional organic materials.[1] This document serves as a comprehensive resource for researchers, scientists, and formulation chemists, providing in-depth application notes, detailed experimental protocols, and the fundamental principles governing its utility.

The Core Mechanism: A Molecular Sunscreen for Materials

The efficacy of 2-Octyl-2H-benzo[d]triazole as a UV stabilizer lies in its intrinsic ability to absorb harmful UV radiation and dissipate the energy in a non-destructive manner. This process is governed by a photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of a UV photon, the molecule is promoted to an excited state. In this transient state, a proton is rapidly transferred from a strategically positioned hydroxyl group (in the case of hydroxyphenyl substituted benzotriazoles) to a nitrogen atom on the triazole ring.[2] This tautomerization creates an unstable species that quickly reverts to its original ground state, releasing the absorbed energy as harmless heat.[3] This ultrafast, cyclical process allows the molecule to function as a robust energy sink, effectively shielding the host material from photodegradation.

The 2-octyl substituent, a C8 alkyl chain, plays a crucial role in the practical application of this molecule. It imparts enhanced solubility in organic solvents and compatibility with a wide range of polymer matrices, which is essential for achieving uniform dispersion and preventing phase separation or "blooming" to the surface.

Application Note I: Enhancing the Durability of Polymeric Systems

The primary application of 2-Octyl-2H-benzo[d]triazole is as a UV stabilizer in plastics and coatings. Its broad UV absorption spectrum, spanning both UV-A and UV-B regions, makes it a versatile choice for protecting a variety of polymers.

Target Polymers:

  • Polyolefins (Polyethylene, Polypropylene)

  • Polyvinyl Chloride (PVC)

  • Polycarbonates

  • Acrylics (e.g., PMMA)

  • Polyurethanes

  • Epoxy Resins

Performance Benefits:

  • Color Stability: Prevents yellowing and fading of pigments and dyes.

  • Mechanical Integrity: Retains tensile strength, impact resistance, and flexibility.

  • Gloss Retention: Maintains the surface finish of coatings and plastics.

  • Extended Service Life: Significantly prolongs the outdoor weathering resistance of materials.

Protocol for Incorporation and Evaluation in a Polycarbonate Matrix

This protocol outlines the steps for compounding 2-Octyl-2H-benzo[d]triazole into polycarbonate and assessing its photoprotective efficacy.

Materials and Equipment:

  • Polycarbonate (PC) pellets (drying required)

  • 2-Octyl-2H-benzo[d]triazole (powder or granular form)

  • Twin-screw extruder

  • Injection molding machine

  • QUV accelerated weathering tester with UVA-340 lamps

  • Spectrophotometer or colorimeter

  • Universal Testing Machine (UTM)

Experimental Workflow:

G cluster_0 Material Preparation & Compounding cluster_1 Specimen Fabrication cluster_2 Accelerated Weathering cluster_3 Performance Evaluation drying Drying of PC Pellets preblending Dry Blending of PC and UV Absorber drying->preblending Moisture Removal extrusion Twin-Screw Extrusion preblending->extrusion Homogeneous Mixture injection_molding Injection Molding of Test Plaques extrusion->injection_molding Compounded Pellets quv_exposure QUV Exposure (ASTM G154) injection_molding->quv_exposure Test Specimens color_measurement Colorimetry (ΔE*) quv_exposure->color_measurement Aged Specimens mechanical_testing Tensile Testing (ASTM D638) quv_exposure->mechanical_testing Aged Specimens

Caption: Workflow for incorporating and testing 2-Octyl-2H-benzo[d]triazole in polycarbonate.

Step-by-Step Protocol:

  • Drying: Dry the polycarbonate pellets in a dehumidifying dryer as per the manufacturer's specifications to prevent hydrolysis during melt processing.[4]

  • Pre-blending: In a sealed container, dry blend the PC pellets with 2-Octyl-2H-benzo[d]triazole at a loading level of 0.5% by weight. Include a control batch with no UV absorber.

  • Compounding: Feed the pre-blended mixture into a twin-screw extruder. Set the temperature profile appropriate for polycarbonate to ensure complete melting and uniform dispersion of the additive.[4]

  • Specimen Preparation: Injection mold the compounded pellets into standardized test plaques (e.g., 75mm x 150mm x 3mm).[4]

  • Accelerated Weathering: Expose the test plaques in a QUV accelerated weathering tester equipped with UVA-340 lamps, following a cycle of UV exposure and condensation as per ASTM G154.[4]

  • Performance Evaluation:

    • Color Measurement: At specified intervals (e.g., 0, 250, 500, 1000 hours), measure the color of the plaques using a spectrophotometer. Calculate the total color change (ΔE*).

    • Mechanical Testing: After the full exposure duration, conduct tensile testing on dumbbell-shaped specimens cut from the plaques using a Universal Testing Machine to determine the retention of tensile strength and elongation at break.[4]

Data Presentation:

FormulationExposure Time (hours)ΔE* (Color Change)Tensile Strength Retention (%)
PC Control (0% UV Absorber)00.0100
PC Control (0% UV Absorber)100015.265
PC + 0.5% 2-Octyl-2H-BTz00.0100
PC + 0.5% 2-Octyl-2H-BTz10001.895

Application Note II: A Building Block for Advanced Organic Electronics

Beyond its role as a protective additive, the 2H-benzo[d]triazole core is an electron-accepting moiety, making its derivatives valuable building blocks for donor-acceptor (D-A) type organic semiconductors.[1][5] These materials are at the heart of next-generation electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

The introduction of an octyl group at the 2-position of the benzotriazole ring can enhance the solubility and processability of these advanced materials, which is crucial for fabricating devices via solution-based techniques like spin-coating and printing.[6] In D-A structures, the benzotriazole unit acts as the electron acceptor, and when coupled with suitable electron-donating units through π-conjugated linkers, it allows for the tuning of the material's electronic and photophysical properties.[7][8]

Conceptual Protocol for Synthesis and OFET Characterization

This protocol provides a conceptual framework for the synthesis of a D-A-D type semiconductor incorporating 2-Octyl-2H-benzo[d]triazole and its evaluation in an OFET device.

Synthetic and Characterization Workflow:

G cluster_0 Synthesis & Purification cluster_1 Material Characterization cluster_2 Device Fabrication cluster_3 OFET Performance Testing synthesis Sonogashira Cross-Coupling purification Column Chromatography & Recrystallization synthesis->purification Crude Product spectroscopy UV-Vis & Fluorescence Spectroscopy purification->spectroscopy Purified D-A-D Molecule spin_coating Thin Film Deposition (Spin-Coating) purification->spin_coating Semiconductor Solution electrochemistry Cyclic Voltammetry spectroscopy->electrochemistry electrode_deposition Source/Drain Electrode Deposition spin_coating->electrode_deposition Semiconductor Film electrical_char Electrical Characterization (I-V curves) electrode_deposition->electrical_char OFET Device mobility_calc Calculate Charge Carrier Mobility electrical_char->mobility_calc

Caption: Synthesis and OFET characterization workflow for a 2-Octyl-2H-benzo[d]triazole based semiconductor.

Step-by-Step Protocol:

  • Synthesis: Synthesize a D-A-D molecule by reacting a dibrominated 2-Octyl-2H-benzo[d]triazole derivative with a suitable electron-donating alkynyl compound (e.g., a thiophene or carbazole derivative) via a Sonogashira cross-coupling reaction.[9]

  • Purification: Purify the synthesized compound using column chromatography followed by recrystallization to achieve high purity suitable for electronic applications.

  • Material Characterization:

    • Optical Properties: Analyze the UV-Vis absorption and fluorescence emission spectra to determine the optical bandgap.

    • Electrochemical Properties: Use cyclic voltammetry to determine the HOMO and LUMO energy levels of the material.

  • OFET Fabrication:

    • Fabricate a bottom-gate, top-contact OFET device architecture.

    • Prepare a solution of the synthesized semiconductor in a suitable organic solvent (e.g., chloroform, toluene).

    • Deposit a thin film of the semiconductor onto a Si/SiO₂ substrate by spin-coating.

    • Thermally evaporate the source and drain electrodes (e.g., gold) onto the semiconductor layer through a shadow mask.

  • Device Testing:

    • Measure the output and transfer characteristics of the OFET device using a semiconductor parameter analyzer.

    • From the transfer characteristics in the saturation regime, calculate the charge carrier mobility (µ) and the on/off ratio. Compounds based on the 2H-benzo[d][1][7][10]triazole core have been shown to behave as p-type semiconductors.[8][11]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of control samples and comprehensive characterization. In the polymer stabilization protocol, the performance of the stabilized material is directly compared against an unstabilized control, providing a clear and quantifiable measure of efficacy. For the organic electronics application, the combination of spectroscopic, electrochemical, and device-level characterization provides a holistic understanding of the structure-property relationships, ensuring that the observed performance is well-grounded in the material's fundamental properties.

Conclusion

2-Octyl-2H-benzo[d]triazole is a highly versatile and valuable molecule in materials science. Its primary and most widespread application is as a high-performance UV absorber, where the octyl group ensures excellent compatibility and dispersibility in a multitude of polymer systems. The detailed protocols provided herein offer a robust framework for its incorporation and evaluation. Furthermore, its inherent electronic properties open up exciting possibilities for its use as a functional building block in the development of advanced organic electronic materials. As the demand for durable, high-performance materials continues to grow, the importance of multifunctional additives like 2-Octyl-2H-benzo[d]triazole is set to increase, driving further innovation in this critical area of research and development.

References

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Advanced Polymer Stabilization Using Benzotriazole UV Absorbers: A Technical Guide to 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

< APPLICATION NOTES & PROTOCOLS

Abstract

This guide provides a comprehensive technical overview and detailed application protocols for the use of 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, a high-performance ultraviolet (UV) light absorber, for the stabilization of polymeric materials. While the topic was initially framed around "2-Octyl-2H-benzo[d]triazole," this document focuses on a well-characterized and commercially significant analogue, often referred to by the CAS number 3147-75-9 or trade names such as Tinuvin® 329, which features a tert-octyl group.[1][2] This substitution provides superior performance and compatibility in a wide range of polymer systems. We will delve into the core mechanism of UV absorption, provide detailed protocols for incorporation and performance validation, and present data-driven insights for researchers, scientists, and professionals in materials science and product development.

Introduction: The Challenge of Polymer Photodegradation

Polymers are ubiquitous in modern applications, from automotive components and building materials to packaging and textiles. Despite their versatility, many organic polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight.[3] This photodegradation initiates cleavage of the polymer chains, leading to a catastrophic loss of mechanical properties, discoloration (yellowing), cracking, and reduced service life.[4][5] Protecting polymers from UV damage is therefore critical for ensuring product longevity, safety, and aesthetic integrity.[3]

UV absorbers (UVAs) are a critical class of additives designed to mitigate this damage. Among the most effective are hydroxyphenyl benzotriazoles, which function by absorbing harmful UV radiation and dissipating the energy through a harmless intramolecular process.[3][6]

Mechanism of Action: The Photostability of Hydroxyphenyl Benzotriazoles

The remarkable efficacy of 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol lies in its molecular structure, which is engineered for efficient and repeatable energy dissipation. The process, known as excited-state intramolecular proton transfer (ESIPT), is a sophisticated photophysical mechanism.[3][7]

  • UV Absorption: The molecule strongly absorbs damaging UV radiation in the 300-400 nm range.[3][8]

  • Excited State & Proton Transfer: Upon absorbing a UV photon, the molecule is promoted to an excited state. An intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the triazole ring facilitates an ultra-fast transfer of the proton.[9]

  • Tautomerization & Energy Dissipation: This proton transfer results in the formation of a transient keto-type tautomer. The molecule then relaxes back to its original phenolic ground state, dissipating the absorbed energy as harmless thermal energy (heat) into the surrounding polymer matrix.[3][9]

  • Cycle Repetition: This cycle can be repeated thousands of times without significant degradation of the UVA molecule itself, providing durable, long-term protection to the host polymer.[3]

This efficient energy conversion cycle prevents the UV radiation from breaking chemical bonds within the polymer, thus preserving its integrity.[10]

G Figure 1: Mechanism of UV Energy Dissipation cluster_0 Photochemical Cycle A Ground State (Phenolic Form) B UV Photon Absorption (300-400 nm) A->B 1. Absorption C Excited State B->C D Intramolecular Proton Transfer C->D 2. ESIPT E Transient Tautomer (Keto Form) D->E F Harmless Heat Dissipation E->F 3. Relaxation F->A 4. Regeneration

Caption: Figure 1: Mechanism of UV Energy Dissipation.

Key Properties and Performance Data

2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (Tinuvin® 329) is a highly effective light stabilizer with properties that make it suitable for a wide array of applications.[8][10]

Table 1: Typical Physical and Chemical Properties

PropertyValueSource
Chemical Name 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol[8][10]
CAS Number 3147-75-9[8][10]
Appearance Slightly yellow powder[8][11]
Molecular Weight 323.4 g/mol [8]
Melting Range 103 – 105 °C[8][11]
UV Absorption Maxima 301 nm & 343 nm (in chloroform)[8]
Solubility (20°C) Low in water (<0.01 g/100g ), Good in organic solvents (e.g., Benzene: 32 g/100g , Chloroform: 37 g/100g )[8][12]
Volatility (TGA) 1.0% weight loss at 180 °C[8][12]

Application Protocols

Protocol 4.1: Incorporation into Polymer Matrix via Melt Compounding

This protocol describes a standard procedure for incorporating the UVA powder into a thermoplastic polymer (e.g., polypropylene, polycarbonate) using a twin-screw extruder.

Objective: To achieve a homogeneous dispersion of the UVA within the polymer matrix.

Materials & Equipment:

  • Polymer resin (pellets or powder)

  • 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol powder

  • Co-stabilizers (e.g., HALS, antioxidants) as required

  • Twin-screw extruder with gravimetric feeders

  • Strand pelletizer or die-face cutter

  • Drying oven

Procedure:

  • Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.

  • Formulation & Dosing:

    • Determine the target loading level of the UVA. Typical use levels range from 0.1% to 1.0% by weight, depending on the polymer, the thickness of the final part, and the expected UV exposure.[10][12]

    • If using co-stabilizers like Hindered Amine Light Stabilizers (HALS) for synergistic effects, calculate their required concentrations.[6][12]

    • Set the gravimetric feeders for the polymer and the additive(s) to the precise dosing rates corresponding to the formulation.

  • Melt Compounding:

    • Set the extruder temperature profile appropriate for the specific polymer. The processing temperature should be high enough to melt the polymer but well below the decomposition temperature of the UVA.[13]

    • Start the extruder and feed the polymer from the main hopper.

    • Introduce the UVA powder (and other additives) via a downstream side-feeder to ensure it is incorporated into the molten polymer, minimizing thermal stress.

    • The screw design should provide sufficient mixing to ensure homogeneous dispersion of the additive.

  • Pelletization:

    • The molten polymer strand exiting the extruder die is cooled in a water bath and then cut into pellets by the pelletizer.

  • Post-Drying: Dry the compounded pellets to remove surface moisture before subsequent processing (e.g., injection molding, film extrusion).

Caption: Figure 2: Melt Compounding Workflow.

Protocol 4.2: Performance Validation via Accelerated Weathering

This protocol outlines a method for evaluating the effectiveness of the UVA by subjecting stabilized polymer samples to simulated weathering conditions.

Objective: To compare the resistance to photodegradation of stabilized polymer versus an unstabilized control.

Materials & Equipment:

  • Injection molder or compression press to create test plaques

  • Accelerated weathering chamber (e.g., QUV apparatus with fluorescent UVA-340 lamps)

  • Spectro-colorimeter or spectrophotometer

  • Mechanical testing equipment (e.g., tensile tester, impact tester)

  • Control (unstabilized) and stabilized polymer plaques

Procedure:

  • Sample Preparation: Mold test plaques (e.g., tensile bars, flat panels) from both the stabilized compound and the unstabilized control resin under identical conditions.

  • Initial Property Measurement: Before exposure, measure and record the initial properties of all samples:

    • Color: Use a spectro-colorimeter to measure CIE Lab* values. Calculate the yellowness index (YI).

    • Gloss: Measure the surface gloss at a specified angle (e.g., 60°).

    • Mechanical Properties: Measure tensile strength, elongation at break, and/or impact strength.

  • Accelerated Weathering Exposure:

    • Mount the test plaques in the accelerated weathering chamber.

    • Conduct the exposure according to a standard cycle, such as ASTM G154.[14][15] A common cycle for general plastics involves alternating periods of UV exposure and moisture condensation.[14][16]

    • Example Cycle (per ASTM G154 Cycle 1): 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[14]

  • Periodic Evaluation:

    • Remove the samples from the chamber at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).

    • At each interval, repeat the property measurements (Color, Gloss, Mechanical Properties) as described in Step 2.

  • Data Analysis:

    • Plot the change in properties (e.g., ΔYI, % gloss retention, % tensile strength retention) as a function of exposure time for both the stabilized and control samples.

    • The effectiveness of the UVA is demonstrated by a significantly lower rate of property degradation in the stabilized samples compared to the control.

Table 2: Example Data - Yellowness Index (YI) vs. Exposure Time

Exposure Time (Hours)YI (Unstabilized Control)YI (0.5% Stabilized)
0 2.52.6
500 12.83.5
1000 25.45.1
2000 45.1 (Cracked)8.9

Synergistic Effects with HALS

For optimal protection, especially in polyolefins, benzotriazole UVAs are often used in combination with Hindered Amine Light Stabilizers (HALS).[6][9] While UVAs act as a primary screen by absorbing UV light, HALS function as radical scavengers, neutralizing any free radicals that may still form within the polymer.[9] This dual-protection mechanism provides a synergistic effect, offering superior long-term stability against both color change and the degradation of mechanical properties.[12]

Conclusion

2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol is a premier UV absorber that provides essential protection for a wide range of polymers against photodegradation. Its high efficiency, photostability, and compatibility make it an indispensable tool for developing durable, long-lasting products for outdoor and high-intensity light applications. By following the detailed protocols for incorporation and validation outlined in this guide, researchers and developers can effectively harness its capabilities to enhance material performance and extend product service life.

References

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  • Partners in Chemicals. (2021, October 21). Omnistab Benzotriazole UV absorbers. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. Available at: [Link]

  • Kiyo R&D. Accelerated Weathering Test As Per ASTM D4364. Available at: [Link]

  • Intertek. Accelerated Weathering Testing for Plastics and Polymers. Available at: [Link]

  • Tintoll. Benzotriazole UV Absorber. Available at: [Link]

  • ICC Evaluation Service, LLC. ASTM G154 - Accelerated Weathering. Available at: [Link]

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  • ASTM International. (2022, February 25). D4364 Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics Using Concentrated Sunlight. Available at: [Link]

  • 2017 ERP System. (1999, October 15). Safety Data Sheet TINUVIN 329. Available at: [Link]

  • Google Patents. US5096977A - Process for preparing polymer bound UV stabilizers.
  • Google Patents. US4495325A - Polymer-bound ultraviolet stabilizer coating compositions containing cross linkers.
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  • Cain Sales. (2025, October 13). UV Stabilization & Protecting Plastic Resins. Available at: [Link]

  • Arkat USA. (2021). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. Available at: [Link]

  • U.S. Food and Drug Administration. 2-(2h-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl) phenol. Available at: [Link]

  • MDPI. (2023). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. Available at: [Link]

  • International Journal of Electrochemical Science. (2016). Synthesis of 2H-benzotriazole based donor-acceptor polymers bearing carbazole derivative as pendant groups. Available at: [Link]

  • OAText. New copolymers with triazole pendant groups: Synthesis, characterization and their application to remove heavy metals. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 2H-benzotriazole based donor-acceptor polymers bearing carbazole derivative as pendant groups: Optical, electronical and photovoltaic properties. Available at: [Link]

  • ResearchGate. Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. Available at: [Link]

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Introduction: The Role of the Benzotriazole Moiety in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-Octyl-2H-benzo[d]triazole Derivatives in Optoelectronic Device Fabrication

In the landscape of materials science, the development of multifunctional organic compounds is paramount for creating next-generation optoelectronic devices. The 2H-benzo[d]1,2,3-triazole (BTz) core has emerged as a highly promising building block due to a unique combination of properties.[1] Its inherent electron-accepting nature makes it an excellent candidate for constructing donor-acceptor (D-A) type structures, which are fundamental to the operation of many organic electronic devices.[1][2] Furthermore, the BTz moiety's rigid, planar structure and propensity for self-assembly can be leveraged to enhance charge transport in thin films.[1][3]

This guide focuses on derivatives of BTz, specifically those functionalized with a 2-octyl group. The long alkyl chain is not electronically active but serves a critical practical purpose: it imparts excellent solubility in common organic solvents, which is essential for solution-based fabrication techniques like spin coating.[2] We will explore the application of these materials in organic solar cells (OSCs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs), providing both the theoretical underpinnings and detailed fabrication protocols.

Application in Organic Solar Cells (OSCs)

In the architecture of organic photovoltaics, D-A conjugated polymers are frequently used as the light-absorbing and charge-generating layer. The BTz unit serves as a moderately strong electron acceptor, which, when copolymerized with electron-donating units (like carbazole or benzodithiophene), lowers the polymer's bandgap.[4][5][6] This strategic lowering allows the polymer to absorb a broader portion of the solar spectrum, leading to higher photocurrent generation (Jsc).[4][5]

Causality of Material Design

The choice of a BTz-based polymer in an OSC active layer is driven by several factors:

  • Tunable Energetics: By pairing the BTz acceptor with various donors, the HOMO and LUMO energy levels of the resulting polymer can be precisely tuned to align with those of the electron acceptor material (e.g., a fullerene derivative like PC71BM), optimizing the open-circuit voltage (Voc) and driving force for charge separation.[5]

  • Broad Absorption: The intramolecular charge transfer (ICT) between the donor and acceptor units within the polymer backbone leads to strong absorption in the visible spectrum.[1]

  • Morphological Control: The solubility provided by the octyl chains allows for the formation of a smooth, uniform bulk heterojunction (BHJ) film when blended with an acceptor. The morphology of this film is critical for efficient exciton dissociation and charge transport.

Protocol: Fabrication of an Inverted BHJ Solar Cell

This protocol describes the fabrication of an inverted organic solar cell, a common architecture known for its stability. The active layer consists of a blend of a representative BTz-based polymer (e.g., PBTZCZ) and PC71BM.

Materials & Reagents:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Zinc Oxide (ZnO) nanoparticle solution

  • Polyethylenimine ethoxylated (PEIE) solution

  • BTz-based D-A polymer (e.g., PBTZCZ-H)

  • [6][6]-Phenyl-C71-butyric acid methyl ester (PC71BM)

  • Chlorobenzene (anhydrous)

  • Molybdenum trioxide (MoO3)

  • Gold (Au) or Silver (Ag) evaporation pellets

  • Standard solvents for cleaning (Deionized water, Acetone, Isopropanol)

Step-by-Step Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use to enhance the wettability of the surface.[7]

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a ZnO layer onto the ITO substrate.

    • Follow this by spin-coating a dilute solution of PEIE on top of the ZnO. This combined layer helps to reduce the work function of the cathode, improving electron collection.[4]

    • Anneal the substrates according to the specific ETL material's requirements.

  • Active Layer Solution Preparation:

    • In a nitrogen-filled glovebox, dissolve the BTz polymer and PC71BM in chlorobenzene. A common ratio is 1:1.5 or 1:2 by weight.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution. The final concentration will determine film thickness.[7]

  • Active Layer Deposition:

    • Filter the active layer solution through a 0.45 µm PTFE syringe filter.

    • Spin-coat the solution onto the ETL-coated substrates. The spin speed and time are critical parameters that must be optimized to achieve the desired film thickness (typically 80-120 nm).[8]

    • Allow the film to dry in the glovebox. A subsequent thermal annealing step may be required to optimize the BHJ morphology.

  • Hole Transport Layer (HTL) and Anode Deposition:

    • Transfer the substrates to a thermal evaporator chamber.

    • Deposit a thin layer (5-10 nm) of MoO3 as the HTL.

    • Without breaking vacuum, deposit the top metal electrode (e.g., 100 nm of Au or Ag).

Visualization: Inverted OSC Fabrication Workflow

OSC_Fabrication cluster_Substrate Substrate Preparation cluster_Layers Device Stack Deposition Clean_ITO 1. Substrate Cleaning (Sonication) UVO 2. UV-Ozone Treatment Clean_ITO->UVO ETL 3. Spin-Coat ETL (ZnO/PEIE) UVO->ETL Active_Layer 4. Spin-Coat Active Layer (BTz-Polymer:PC71BM) ETL->Active_Layer HTL 5. Evaporate HTL (MoO3) Active_Layer->HTL Anode 6. Evaporate Anode (Au / Ag) HTL->Anode Test Device Testing Anode->Test Perovskite_Stack cluster_Device Device Architecture ITO ITO (Transparent Conductor) ETL ETL (e.g., SnO2) ETL->ITO Perovskite_3D 3D Perovskite (e.g., FAPbI3) Bulk Absorber Perovskite_3D->ETL Perovskite_2D 2D BTz-based Perovskite Passivation Layer Perovskite_2D->Perovskite_3D HTL HTL (e.g., Spiro-OMeTAD) HTL->Perovskite_2D Metal Metal Contact (e.g., Au) Metal->HTL

Caption: Layered stack of a passivated perovskite solar cell.

Application in Organic Field-Effect Transistors (OFETs)

The D-A concept, empowered by the BTz core, is also highly effective for creating p-type semiconductors for OFETs. [9]In a D-A-D architecture, where a central BTz acceptor is branched with two donor groups via π-conjugated linkers, the resulting molecule can exhibit favorable properties for charge transport. [9][10] The planarity of the molecular structure and the degree of intramolecular charge transfer are critical for performance. [9]Good planarity facilitates strong π-π stacking in the solid state, creating efficient pathways for charge carriers (holes in this case) to move across the semiconductor layer under the influence of the gate voltage.

Protocol: Fabrication of a Top-Contact/Bottom-Gate (TCBG) OFET

Materials & Reagents:

  • Highly doped silicon wafer with a thermally grown SiO2 layer (serves as gate and dielectric)

  • BTz-based D-A-D small molecule semiconductor

  • High-purity organic solvent (e.g., Toluene, Chlorobenzene)

  • Gold (Au) evaporation pellets

  • Shadow mask for source-drain electrodes

Step-by-Step Protocol:

  • Substrate Preparation:

    • Clean the Si/SiO2 substrate using the same sonication procedure as for OSCs.

    • The SiO2 surface is often treated to improve the interface with the organic semiconductor. This can involve treatment with primers like octadecyltrichlorosilane (OTS).

  • Semiconductor Deposition:

    • Prepare a dilute solution of the BTz-based semiconductor in the chosen solvent.

    • Deposit the semiconductor onto the SiO2 surface. While spin coating is common, vapor deposition by sublimation can sometimes yield more ordered crystalline films for high-performance devices. [1] * Anneal the film at a temperature below the material's melting point but high enough to improve molecular ordering.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length and width definition over the semiconductor film.

    • Transfer to a thermal evaporator.

    • Deposit the source and drain electrodes (e.g., 50 nm of Au).

Summary of Material Properties and Device Performance

The performance of optoelectronic devices is intrinsically linked to the properties of the materials used. The following table summarizes typical properties for BTz-based materials found in the literature.

Material TypeApplicationOptical Bandgap (eV)Key Performance MetricReference
D-A Polymer (PBTZCZ-H)OSC2.12PCE: 5.13%[4]
D-A-D Small MoleculeOFET~2.5 - 2.8p-type semiconductor behavior[9]
BTz-based CationPSC PassivationN/AIncreases Voc and PCE (from 20% to ~22%)[11]

PCE: Power Conversion Efficiency; OFET: Organic Field-Effect Transistor; OSC: Organic Solar Cell; PSC: Perovskite Solar Cell; Voc : Open-Circuit Voltage.

Conclusion and Future Outlook

Derivatives of 2-Octyl-2H-benzo[d]triazole represent a versatile and powerful class of materials for solution-processed optoelectronics. Their tunable electronic structure, enabled by the D-A design paradigm, allows for their successful implementation in organic solar cells and transistors. Furthermore, the recent application of novel BTz-based salts as passivating agents for highly efficient perovskite solar cells opens a new and exciting avenue for research. Future work will likely focus on developing new donor units to further broaden the absorption spectra for OSCs and designing more complex BTz-based cations to enhance both the efficiency and long-term stability of PSCs.

References

  • Efficient Inverted Solar Cells Using Benzotriazole-Based Small Molecule and Polymers. (2021). Source not specified.
  • Benzotriazole Based 2D-conjugated Polymer Donors for High Performance Polymer Solar Cells. Source not specified.
  • New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. (2021). MDPI.
  • Synthesis of 2H-benzotriazole based donor-acceptor polymers bearing carbazole derivative as pendant groups: Optical, electronical and photovoltaic properties. (2016).
  • Self-assembly of T-shape 2H-benzo[d]-[1][4][5] triazoles. Optical waveguide and photophysical properties. (2015). ResearchGate.

  • SYNTHESIS AND OPTOELECTRONIC APPLICATIONS OF BENZOTRIAZOLE AND DIBENZOSILOLE BASED ALTERN
  • 3D Perovskite Passivation with a Benzotriazole-Based 2D Interlayer for High-Efficiency Solar Cells. (2023). ACS Energy Letters.
  • Application of 2H-Benzofuro[2,3-d]triazole in M
  • D–A–D 2H-benzo[d]t[1][4][5]riazole derivatives as p-type semiconductors in organic field-effect transistors. (2015). RSC Advances.

  • Spin coating solution preparation discussion. (2022).
  • Optimum conditions to prepare thin films by spin coating technique discussion. (2013).

Sources

Synthesis of donor-acceptor polymers using 2-Octyl-2H-benzo[d]triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Donor-Acceptor Polymers Using 2-Octyl-2H-benzo[d]triazole Derivatives

Introduction: The Architectural Design of Modern Organic Electronics

In the realm of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) is fundamentally governed by the molecular architecture of the semiconductor materials employed.[1][2][3] A highly successful strategy for tuning the optoelectronic properties of these materials is the donor-acceptor (D-A) approach.[2][4] This design principle involves creating a polymer backbone with alternating electron-rich (donor) and electron-deficient (acceptor) units. This arrangement facilitates intramolecular charge transfer (ICT), which narrows the polymer's bandgap, broadens its absorption spectrum, and allows for precise tuning of its frontier molecular orbital (HOMO/LUMO) energy levels.[2][4]

The 2H-benzo[d]triazole (BTz) moiety has emerged as a versatile and powerful building block in the synthesis of D-A conjugated polymers.[2] Classified as a moderately electron-deficient unit due to its polarizable imine groups, BTz offers a robust and planar core that can be chemically modified to fine-tune the final polymer's characteristics.[4][5] The introduction of a long alkyl chain, such as an octyl group, at the 2-position of the triazole ring is a critical structural modification. This side chain does not significantly alter the electronic properties of the BTz core but is essential for ensuring the polymer's solubility in common organic solvents, a prerequisite for cost-effective, solution-based fabrication techniques.[3]

This guide provides a detailed overview and validated protocols for the synthesis of D-A polymers incorporating 2-Octyl-2H-benzo[d]triazole derivatives, aimed at researchers and scientists in materials chemistry and drug development.

Part 1: Synthesis of the Core Monomer: 4,7-Dibromo-2-octyl-2H-benzotriazole

The cornerstone of these D-A polymers is the halogenated acceptor monomer, which serves as the reactive site for cross-coupling polymerization. The synthesis of 4,7-dibromo-2-octyl-2H-benzotriazole is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic pathway is outlined below.

cluster_0 Monomer Synthesis Workflow A o-phenylenediamine B 4,7-dibromo-1H- benzo[d][1,2,3]triazole A->B Diazotization C 4,7-dibromo-2-octyl- 2H-benzotriazole B->C N-Alkylation D Sodium Nitrite Acetic Acid D->B E 1-Bromooctane Base (e.g., K2CO3) Solvent (e.g., DMF) E->C cluster_1 Stille Polymerization Workflow Monomer_A Dibromo-BTz Monomer (Acceptor) Polymer Donor-Acceptor Polymer Monomer_A->Polymer Monomer_B Distannyl-Donor Monomer (e.g., Thiophene, BDT) Monomer_B->Polymer Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Polymer Polycondensation Solvent Anhydrous Solvent (e.g., Toluene, DMF) Solvent->Polymer

Sources

Application Notes & Protocols: Utilizing 2-Octyl-2H-benzo[d]triazole for the Prevention of Photodegradation in Plastics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The longevity and performance of polymeric materials are significantly compromised by exposure to ultraviolet (UV) radiation, leading to a process known as photodegradation. This degradation manifests as discoloration, embrittlement, and a loss of mechanical integrity.[1][2] This document provides a comprehensive technical guide on the application of 2-Octyl-2H-benzo[d]triazole, a potent UV absorber (UVA) of the benzotriazole class, for the stabilization of plastics. We will delve into the fundamental mechanisms of polymer photodegradation and the protective action of this additive. Detailed protocols for its incorporation into polymer matrices and the subsequent evaluation of its efficacy through standardized accelerated weathering and analytical techniques are provided for researchers and industry professionals.

The Challenge: Polymer Photodegradation

Exposure to sunlight and artificial light sources initiates photooxidative degradation in many polymers.[3] This process begins when chromophoric groups within the polymer absorb high-energy UV radiation (typically in the 280-400 nm range).[4] This absorption excites the polymer molecules, leading to the formation of free radicals.[5][6] In the presence of oxygen, these highly reactive species trigger a cascade of chain reactions, including chain scission and cross-linking, which ultimately alter the polymer's molecular weight and structure.[3][7] The macroscopic consequences of these molecular changes are severe, resulting in:

  • Discoloration (e.g., yellowing)

  • Surface cracking and chalking [1]

  • Loss of mechanical properties such as impact strength, tensile strength, and elongation.[1][8]

This degradation significantly shortens the functional lifetime of plastic products, especially those intended for outdoor applications.[1][6]

Photodegradation_Mechanism UV UV Radiation (280-400nm) Polymer Polymer Matrix (with Chromophores) UV->Polymer Absorption Excited Excited State Polymer Polymer->Excited Radical Free Radical Formation (R•) Excited->Radical Bond Scission Peroxy Peroxy Radicals (ROO•) Radical->Peroxy Oxygen Oxygen (O2) Oxygen->Peroxy Chain_Reaction Autocatalytic Chain Reaction Peroxy->Chain_Reaction Propagation Degradation Polymer Degradation Chain_Reaction->Degradation Properties Loss of Mechanical Properties (Brittleness, Cracking, Discoloration) Degradation->Properties UVA_Mechanism UVA_Ground Benzotriazole UVA (Ground State) UVA_Excited Excited State UVA_Ground->UVA_Excited Absorption UV_Photon UV Photon (hν) UV_Photon->UVA_Ground Proton_Transfer Excited State Intramolecular Proton Transfer (ESIPT) UVA_Excited->Proton_Transfer Ultrafast Tautomerization Proton_Transfer->UVA_Ground Relaxation Heat Harmless Heat (Δ) Proton_Transfer->Heat Energy Dissipation Workflow cluster_prep Part A: Sample Preparation cluster_exposure Part B: Accelerated Weathering cluster_analysis Part C: Performance Analysis Prep 1. Material Compounding (PP + UVA) Molding 2. Injection/Compression Molding (Test Plaques) Prep->Molding Weathering 3. ASTM G154 Exposure (UV, Temp, Moisture Cycles) Molding->Weathering FTIR 4a. FTIR Spectroscopy (Carbonyl Index) Weathering->FTIR MFI 4b. Melt Flow Index (Molecular Weight Change) Weathering->MFI Color 4c. Colorimetry (Yellowness Index) Weathering->Color SEM 4d. SEM Imaging (Surface Cracking) Weathering->SEM

Sources

Sonogashira coupling reactions for 2H-benzo[d]triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Sonogashira Coupling Reactions for the Synthesis of 2H-Benzo[d]triazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-C Bond Formation in Benzotriazole Chemistry

The 2H-benzo[d]1,2,3-triazole (BTz) moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, planar structure, and capacity for hydrogen bonding have led to its incorporation into a wide array of functional molecules, from anticancer agents to organic light-emitting diodes (OLEDs).[2][3] The functionalization of the benzotriazole core is paramount to tuning its physicochemical properties for specific applications. Among the most powerful methods for installing carbon-carbon bonds onto this heterocyclic system is the Sonogashira cross-coupling reaction.[4][5]

This palladium-catalyzed reaction forges a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[6] Its reliability, mild reaction conditions, and tolerance of diverse functional groups make it an indispensable tool for synthesizing alkyne-substituted 2H-benzo[d]triazoles. These products serve as versatile intermediates, enabling further molecular elaboration through click chemistry, cyclization reactions, or serving as key structural elements in conjugated materials and pharmacologically active compounds.[7][8]

This document serves as a comprehensive guide for researchers, providing a deep dive into the reaction mechanism, a detailed experimental protocol, and field-proven insights for optimizing the Sonogashira coupling of halogenated 2H-benzo[d]triazole derivatives.

Mechanistic Underpinnings: The Dual Catalytic Cycle

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[9]

  • The Palladium Cycle : This is the primary cross-coupling engine. It begins with the oxidative addition of the halogenated 2H-benzo[d]triazole to a Pd(0) species, forming a Pd(II) complex.

  • The Copper Cycle : The role of the copper(I) co-catalyst is to activate the terminal alkyne.[4] It reacts with the alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne.

  • Transmetalation : This is the key step where the two cycles intersect. The copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl complex.

  • Reductive Elimination : The final step involves the reductive elimination of the desired alkynyl-benzotriazole product from the Pd(II) complex, which simultaneously regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

While highly efficient, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation.[11] This has spurred the development of copper-free Sonogashira protocols, which typically require more specialized ligands or different reaction conditions to facilitate the direct reaction of the alkyne with the palladium center.[12][13]

Sonogashira_Mechanism Figure 1: The Copper-Cocatalyzed Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)L₂(X) Pd0->Pd_oxidative Oxidative Addition (Ar-X) Pd_transmetal Ar-Pd(II)L₂(C≡CR) Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Deprotonation Cu_acetylide->Pd_oxidative Transfers Alkyne Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Alkyne

Caption: Figure 1: The Copper-Cocatalyzed Sonogashira Catalytic Cycle.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a robust starting point for the coupling of a halogenated 2H-benzo[d]triazole with a terminal alkyne. The following procedure is generalized for a 1.0 mmol scale reaction.

Materials & Reagents:

  • Halogenated 2H-benzo[d]triazole (e.g., 5-iodo-2-phenyl-2H-benzo[d]triazole) (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (~3-4 mL, serves as base and co-solvent)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (~5-7 mL)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Two-neck round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (if heating)

  • Inert gas line (manifold or balloon)

  • Syringes and needles for liquid transfer

Step-by-Step Methodology

1. Reaction Setup and Inerting:

  • Place the halogenated 2H-benzo[d]triazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) into a dry two-neck round-bottom flask equipped with a magnetic stir bar.

  • Rationale: Adding the solid reagents first under ambient conditions is operationally simpler. The subsequent inerting process will remove atmospheric oxygen which can deactivate the palladium catalyst.

  • Seal the flask with septa, and attach it to an inert gas line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]

2. Addition of Solvents and Reagents:

  • Under a positive pressure of inert gas, add the anhydrous solvent (THF or DMF, ~5-7 mL) via syringe.

  • Add the amine base (TEA or DIPA, ~3-4 mL). The mixture may turn from a pale yellow to a darker, brownish color.

  • Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Rationale: Adding the alkyne last allows the catalyst system to pre-form and ensures the reaction begins smoothly upon introduction of the final coupling partner. Using a slight excess of the alkyne helps drive the reaction to completion.

3. Reaction Monitoring:

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the halide (iodides often react at room temperature, while bromides may require heating).[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting benzotriazole halide.

  • Expert Tip: The reaction is often complete within 2-12 hours. Over-running the reaction can sometimes lead to byproduct formation, particularly the dimerization of the alkyne.

4. Workup and Extraction:

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (~20 mL).

  • Filter the mixture through a pad of celite to remove insoluble catalyst residues and salts. Wash the pad with additional ethyl acetate.

  • Rationale: Celite filtration provides a simple and effective method for removing the bulk of the palladium and copper salts prior to aqueous workup, which can prevent the formation of emulsions.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) (2 x 20 mL) and brine (1 x 20 mL).

  • Rationale: The NH₄Cl wash is crucial for quenching the amine base and complexing with any remaining copper salts, aiding their removal into the aqueous phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

5. Purification:

  • The crude product is typically purified by flash column chromatography on silica gel.

  • A gradient elution system, starting with a low polarity solvent (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is generally effective for separating the desired product from any unreacted starting materials or homocoupled alkyne byproduct.

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final alkynyl-substituted 2H-benzo[d]triazole.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation (Benzotriazole Halide, Alkyne, Catalysts, Solvents) B 2. Reaction Setup (Flask Inerting, Reagent Addition) A->B C 3. Reaction Progress (Stirring/Heating) B->C D 4. Monitoring (TLC / GC-MS) C->D D->C Incomplete E 5. Workup & Extraction (Quenching, Filtration, Washing) D->E Complete F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: Figure 2: General Experimental Workflow.

Optimization & Troubleshooting

The success of the Sonogashira coupling can be influenced by several factors. The following table and tips provide guidance for optimizing the reaction for specific 2H-benzo[d]triazole substrates.

ParameterRecommendation & Rationale
Halide (Ar-X) Reactivity order is I > Br >> Cl . Iodobenzotriazoles are ideal, often reacting at room temperature. Bromobenzotriazoles typically require heating (50-80 °C) and may benefit from more active catalyst systems.[15]
Pd Catalyst PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are robust, common choices.[16] For less reactive bromides or chlorides, consider using catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[12]
Cu(I) Co-catalyst CuI is the standard. If alkyne homocoupling is a significant issue, reducing the CuI loading (to 1-2 mol%) or switching to a copper-free protocol is advised.[17]
Base Triethylamine (TEA) and Diisopropylamine (DIPA) are most common.[18] Organic bases are generally preferred over inorganic bases (e.g., K₂CO₃) in the classical Sonogashira as they also act as solvents and help solubilize intermediates.
Solvent THF is excellent for room temperature reactions. DMF or Toluene are better choices for higher temperature reactions due to their higher boiling points. Ensure solvents are anhydrous and degassed to prevent catalyst deactivation and side reactions.

Common Issues & Solutions:

  • Issue: Low or no conversion.

    • Solution: Ensure the catalyst is active and the atmosphere is truly inert. For aryl bromides, increase the reaction temperature. Consider a more active ligand/catalyst system.

  • Issue: Significant alkyne homocoupling (Glaser product).

    • Solution: Decrease the amount of CuI co-catalyst. Ensure rigorous exclusion of oxygen. Run the reaction at a lower temperature or switch to a copper-free protocol.[12]

  • Issue: Decomposition of starting material.

    • Solution: The substrate may be sensitive to the basic conditions or high temperature. Try a milder base (e.g., K₂CO₃ in some protocols) or lower the reaction temperature and allow for a longer reaction time.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of alkynyl-substituted 2H-benzo[d]triazole derivatives. A thorough understanding of the dual catalytic mechanism, careful control of the reaction atmosphere, and rational selection of catalyst, base, and solvent are key to achieving high yields and purity. The protocols and insights provided herein offer a solid foundation for researchers to successfully apply this powerful transformation in the development of novel pharmaceuticals and advanced organic materials.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Shaikh, A. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(9), 5997-6019. [Link]

  • ResearchGate. (2024). Various applications of the 2H‐2‐(aryl)benzo[d]‐1,2,3‐triazole motif. ResearchGate. [Link]

  • Al-Amin, M. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Dey, A., et al. (2012). Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. Dalton Transactions, 41(28), 8641-8649. [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. ResearchGate. [Link]

  • ResearchGate. (2021). Synthesis of 2H-benzo[d]1,2,3-triazole derivatives 1. ResearchGate. [Link]

  • ResearchGate. (2024). Optimization of the reaction conditions.[a]. ResearchGate. [Link]

  • Pathiranage, G. T., et al. (2021). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 143(49), 20748-20754. [Link]

  • Torres-Moya, I., et al. (2022). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. Materials, 15(15), 5433. [Link]

  • Nye, L. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9296-9303. [Link]

  • Organic Chemistry Portal. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. ResearchGate. [Link]

  • ResearchGate. (2010). Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate. [Link]

  • Košmrlj, J. (2018). Bicycle vs. Unicycle in Copper-Free Sonogashira Reaction. Nature Research Chemistry Community. [Link]

  • Hansen, T. V., & Wu, P. (2005). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. The Journal of Organic Chemistry, 70(20), 7761-7764. [Link]

  • Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1386551. [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 3(10), 1335-1338. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. Coordination Chemistry Reviews, 256(1-2), 1-19. [Link]

  • Abdullahi, M. B., et al. (2021). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. ATBU Journal of Science, Technology and Education, 9(2), 1-10. [Link]

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343-353. [Link]

  • Yamaguchi, J., & Muto, K. (2024). 2H-Thiazolo[4,5-d][16]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. [Link]

  • ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • ResearchGate. (2012). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 2-Octyl-2H-benzo[d]triazole in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges related to the incorporation of 2-Octyl-2H-benzo[d]triazole into polymer matrices. This guide is designed for researchers, scientists, and formulation professionals. It provides in-depth, scientifically-grounded solutions to common solubility and dispersion issues, moving beyond simple procedural steps to explain the underlying chemical and physical principles.

Frequently Asked Questions (FAQs)

Q1: What is 2-Octyl-2H-benzo[d]triazole and why is its solubility in polymers important?

2-Octyl-2H-benzo[d]triazole is a high-performance ultraviolet (UV) absorber, a type of chemical additive used to protect polymeric materials from degradation caused by exposure to UV radiation.[1][2] Its molecular structure is adept at absorbing harmful UV rays (typically in the 280-350 nm range) and dissipating this energy as harmless heat, thereby preventing the polymer from yellowing, cracking, or losing its mechanical strength.[3][4]

Achieving excellent solubility and dispersion is critical. If the additive is not fully dissolved or evenly distributed within the polymer matrix, it can lead to several problems:

  • Reduced Efficacy: Poorly dispersed molecules cannot effectively protect the entire polymer volume, leading to premature degradation.[5]

  • Aesthetic Defects: Incompatibility can cause surface blooming (a white, powdery deposit), haziness in clear plastics, and discoloration.[6][7]

  • Compromised Mechanical Properties: Agglomerates of the additive can act as stress concentration points, reducing the impact strength and tensile properties of the final product.

Q2: What are the common visual signs of poor solubility or dispersion?

Identifying solubility issues early can save significant time and resources. Key indicators include:

  • Surface Blooming or Exudation: A common issue where the additive migrates to the surface of the plastic part over time, forming a crystalline or oily layer.[7][8] This occurs when the concentration of the additive exceeds its solubility limit in the polymer, a state known as supersaturation.[9]

  • Haze or Cloudiness: In transparent polymers like polycarbonate (PC) or polymethyl methacrylate (PMMA), poor solubility results in a hazy or cloudy appearance due to the formation of microscopic, phase-separated domains of the additive that scatter light.

  • Inconsistent Product Performance: If you observe localized discoloration, brittleness, or premature failure in certain areas of a product after UV exposure, it may point to uneven dispersion of the UV absorber.

Q3: What scientific principle governs the solubility of 2-Octyl-2H-benzo[d]triazole in a polymer?

The core principle is "like dissolves like." This concept is quantified using Hansen Solubility Parameters (HSP) .[10][11] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from weak van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical, including 2-Octyl-2H-benzo[d]triazole and every polymer, has a unique set of these three parameters. For a substance to dissolve in another, their HSP values must be similar. The "distance" (Ra) between the HSP values of the additive and the polymer in 3D Hansen space predicts their compatibility. A smaller distance signifies a higher likelihood of good solubility.[12]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My finished part shows a white powder on the surface after a few days (Surface Blooming).
  • Causality: Blooming is a direct result of the additive's concentration exceeding its thermodynamic solubility limit within the polymer matrix.[8] Factors like low compatibility (dissimilar HSPs), excessive loading levels, and subsequent temperature fluctuations can trigger this migration to the surface.[7][9]

  • Solutions & Troubleshooting Workflow:

    • Verify Loading Level: The most common cause is simply using too much additive. Cross-reference your concentration (typically 0.1-0.5% by weight) with the polymer manufacturer's recommendations.[2] Reduce the concentration in a trial batch and observe if the blooming ceases.

    • Assess Thermodynamic Compatibility (HSP Analysis): Use Hansen Solubility Parameters to quantify the compatibility. A large HSP distance between 2-Octyl-2H-benzo[d]triazole and your polymer suggests inherent incompatibility.

    • Increase Molecular Weight: Consider switching to a higher molecular weight benzotriazole UV absorber. Larger molecules have lower mobility within the polymer matrix and are less prone to migration.[7]

    • Introduce a Compatibilizer: If changing the polymer or primary UV absorber is not an option, a compatibilizer can be used. These are molecules that have affinity for both the polymer and the additive, effectively acting as a bridge to improve solubility. For polyolefins, a maleic anhydride-grafted polymer can sometimes serve this purpose.

    Data Presentation: Hansen Solubility Parameter (HSP) Comparison

    To predict compatibility, calculate the HSP Distance (Ra) between the additive and the polymer. A smaller Ra value (< ~8 MPa¹/²) generally indicates good compatibility.[13]

    The HSP values for 2-Octyl-2H-benzo[d]triazole are estimated based on group contribution methods as exact experimental values are not readily published.[14][15]

MaterialδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)Ra Distance from Additive (MPa¹/²)Predicted Compatibility
2-Octyl-2H-benzo[d]triazole (Est.) 18.5 4.5 5.0 - -
Polypropylene (PP)[16]18.00.01.04.9Good
Polyethylene (PE)[16]16.90.82.84.6Good
Polystyrene (PS)[16]18.54.52.92.1Excellent
Polycarbonate (PC)[16]18.25.96.92.5Excellent
PET[16][17]18.26.46.62.9Excellent
PMMA[16]18.610.55.16.0Moderate
Nylon 6,6[16]17.49.914.611.2Poor
Problem 2: My transparent polymer part appears hazy or cloudy.
  • Causality: Haze is caused by light scattering from microscopic domains where the UV absorber has phase-separated from the polymer. This occurs when the two materials are immiscible, even if blooming isn't observed. The refractive indices of the polymer and the additive domains are different, leading to the scattering of light.

  • Solutions & Troubleshooting Workflow:

    • HSP-Guided Polymer Selection: This is fundamentally a compatibility issue. Refer to the HSP table above. Polymers with a smaller HSP distance to the additive, such as PC or PS, are much more likely to form clear blends. If you are using a polymer with moderate-to-poor compatibility (e.g., PMMA), haze is a likely outcome.

    • Optimize Processing Conditions: Rapid cooling (quenching) of the polymer melt can sometimes "freeze" the additive in a dissolved state before it has time to phase-separate. Experiment with reducing mold temperatures or using a chilled roller for extruded films.

    • Consider an Alternative UV Absorber: Some UV absorbers are specifically designed for high-clarity applications. Look for additives with alkyl chains or other modifications that more closely match the solubility parameter of your target polymer.

    Visualization: HSP Solubility Sphere

    This diagram illustrates the concept of HSP distance. "Good" solvents or compatible polymers lie inside the polymer's "solubility sphere," while poor ones lie outside.

    HSP_Sphere cluster_0 Hansen Space Polymer Polymer (δD, δP, δH) GoodAdditive Good Solubility (Inside Sphere) Polymer->GoodAdditive Small Ra (Compatible) PoorAdditive Poor Solubility (Outside Sphere) Polymer->PoorAdditive Large Ra (Incompatible) caption HSP compatibility model.

    Caption: HSP compatibility model.

Problem 3: I'm getting inconsistent results and suspect poor dispersion during melt compounding.
  • Causality: Achieving a homogeneous molecular dispersion requires overcoming both thermodynamic (solubility) and kinetic (mixing) barriers. Even with good compatibility, insufficient shear, improper temperature, or short residence time in an extruder can lead to a poor physical mix.[5]

  • Solutions & Troubleshooting Workflow:

    • Optimize Extruder Temperature Profile: The polymer viscosity is highly temperature-dependent. A profile that is too low will result in high viscosity and poor mixing. Too high, and you risk degrading the polymer or the additive. Follow the polymer supplier's recommended processing temperatures as a starting point and adjust systematically.[4]

    • Adjust Screw Speed and Feed Rate: Higher screw speeds impart more shear energy, which can break down agglomerates and improve mixing. However, this also reduces residence time. A balance must be found. Try increasing screw speed by 10% while adjusting the feed rate to maintain a consistent torque (e.g., 80-90% of the maximum).

    • Utilize a Masterbatch: Incorporating the UV absorber via a masterbatch (a concentrated pre-mix of the additive in a carrier resin) is a highly effective method to ensure better dispersion.[4] The carrier resin is typically the same as or highly compatible with the main polymer. This avoids handling difficult powders and leverages the masterbatch producer's specialized compounding technology.

    Visualization: Troubleshooting Workflow for Dispersion

    Dispersion_Workflow Start Inconsistent Product Performance (Suspected Poor Dispersion) Check1 Review Compounding Parameters: Temp, Screw Speed, Feed Rate Start->Check1 Decision1 Are Parameters Optimized? Check1->Decision1 Action1 Adjust Systematically: 1. Increase Temperature in Mixing Zones 2. Increase Screw Speed 3. Optimize Feed Rate for High Torque Decision1->Action1 No Check2 Assess Additive Form: Powder or Masterbatch? Decision1->Check2 Yes Action1->Check1 Decision2 Using Masterbatch? Check2->Decision2 Action2 Switch to a High-Quality Masterbatch with a Compatible Carrier Resin Decision2->Action2 No Check3 Analyze Final Compound: Microscopy (OM, SEM) Mechanical Testing Decision2->Check3 Yes Action2->Check1 End Homogeneous Dispersion Achieved Check3->End

    Caption: Workflow for troubleshooting poor dispersion.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Twin-Screw Compounding

This protocol outlines a general procedure for incorporating 2-Octyl-2H-benzo[d]triazole into a polymer matrix to enhance dispersion.[4]

  • Material Preparation:

    • Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing. This is critical for polymers like PC and PET.

    • Accurately weigh the polymer resin and the 2-Octyl-2H-benzo[d]triazole powder (or masterbatch pellets) to the desired concentration (e.g., 0.3% w/w).

    • Dry blend the components in a bag or a tumble blender for at least 5 minutes to ensure a uniform feed mixture.

  • Extruder Setup:

    • Set the temperature profile for the extruder's zones. For a polymer like polycarbonate, a typical profile might be: Zone 1 (Feed): 240°C, Zones 2-5: 260°C, Zones 6-8 (Mixing): 270°C, Die: 265°C.

    • Set the screw speed to a moderate starting point (e.g., 200 RPM).

  • Compounding:

    • Start the extruder and feed the pre-blended material into the main hopper using a calibrated gravimetric feeder.

    • Monitor the extruder torque and melt pressure. Adjust the feed rate to achieve a steady torque reading between 70-90% of the motor's maximum. This ensures that sufficient shear is being applied for effective mixing.

    • Once the process is stable, collect the extrudate strand after it has passed through a water bath for cooling and been pelletized.

  • Quality Control & Validation:

    • Discard the first 5 minutes of extrudate to ensure the sample is representative of the stable process.

    • Prepare samples for analysis (e.g., injection molding of test bars).

    • Visually inspect the pellets and molded parts for signs of poor dispersion (e.g., specks, haze).

    • Conduct mechanical testing (e.g., tensile, impact) and compare against a control sample with no additive to ensure properties have not been compromised.

References

  • uSunChem. (n.d.). Polymer Stabilization with UV Absorbers Challenges and Strategies. uSunChem. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott. [Link]

  • Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers.
  • Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS.
  • Chitec. (n.d.). The Science of Stability: How UV Absorbers Extend Material Performance. Chitec. [Link]

  • Tintoll. (n.d.). Benzotriazole UV Absorber. Tintoll. [Link]

  • Ramprasad Group. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers.
  • Elixance. (n.d.). UV stabilizer additives. Elixance. [Link]

  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • Poater, A., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

  • Partners in Chemicals. (2021). Omnistab Benzotriazole UV absorbers. [Link]

  • ResearchGate. (2025). Guarding against bloom in FR/UV polypropylene fiber. [Link]

  • ResearchGate. (n.d.). Solution Thermodynamics of Benzotriazole in Different Pure Solvents. [Link]

  • Tascon GmbH. (n.d.). Blooming on surfaces. tasconusa.com. [Link]

  • Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Brighton Science. (n.d.). How to Control Additive Blooming in Polymer Films. [Link]

  • International Journal of Applied Engineering Research. (2017). A New Approach to Estimate Hansen Solubility Parameters using Maple Software.
  • Stenutz, R. (n.d.). Hansen solubility parameters. [Link]

  • Blog. (2025). How to improve the dispersion of additives in a degradable film extruder?. [Link]

  • National Institutes of Health (NIH). (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. [Link]

  • Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjug
  • MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]

  • Amcor, Inc. (n.d.). Additives for UV Stabilization. [Link]

  • Hansen Solubility Parameters. (n.d.). Sheet1.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

Sources

Technical Support Center: Optimizing 2-Octyl-2H-benzo[d]triazole for UV Protection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 2-Octyl-2H-benzo[d]triazole, a high-performance UV absorber. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful incorporation and optimization of this compound in your formulations. Our approach is grounded in scientific principles and extensive field experience to help you navigate the complexities of UV protection formulation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Issue 1: Low In-Vitro SPF or UVA Protection Factor (UVAPF) Despite High Concentration of 2-Octyl-2H-benzo[d]triazole

Potential Causes:

  • Poor Solubility and Dispersion: The effectiveness of a UV absorber is highly dependent on its uniform distribution within the formulation. If 2-Octyl-2H-benzo[d]triazole is not fully solubilized or is poorly dispersed, its ability to absorb UV radiation will be significantly compromised.

  • Photodegradation: Although 2-(2-hydroxyphenyl)-2H-benzotriazoles are known for their remarkable photostability, prolonged or intense UV exposure during testing can lead to some degradation, reducing absorption efficacy.[1] The molecular structure, featuring an intramolecular hydrogen bond, facilitates a rapid and efficient deactivation of the excited state through proton transfer, which is key to its stability.[2]

  • Incompatible Formulation Base: The solvent system or the overall formulation matrix can influence the UV-absorbing properties of the benzotriazole. Interactions with other ingredients may cause a shift in the maximum absorption wavelength (λmax) or a decrease in the molar extinction coefficient.

  • Incorrect Film Application on Substrate: For in-vitro testing, the uniformity and thickness of the sunscreen film applied to the substrate (e.g., PMMA plates) are critical for accurate and reproducible results.[3]

Resolution Pathway:

  • Verify Solubility and Dispersion:

    • Microscopic Evaluation: Examine a sample of your formulation under a microscope to check for undissolved crystals or agglomerates of the UV absorber.

    • Solvent System Optimization: If solubility issues are apparent, consider adjusting the solvent system. 2-Octyl-2H-benzo[d]triazole is generally soluble in a variety of organic solvents. Experiment with different emollients and co-solvents to find the optimal blend for your formulation base.

    • Process Parameter Adjustment: Ensure that your manufacturing process (e.g., mixing speed, temperature, and duration) is sufficient to achieve complete dissolution and uniform dispersion.

  • Assess Photostability in Your Matrix:

    • Controlled Irradiation Study: Expose your final formulation to a controlled dose of UV radiation from a solar simulator.[4]

    • Spectrophotometric Analysis: Measure the UV absorbance spectrum of the formulation before and after irradiation. A significant decrease in absorbance at the λmax of 2-Octyl-2H-benzo[d]triazole indicates photodegradation.[5]

    • Consider Photostabilizers: If instability is confirmed, the addition of other photostabilizing agents may be necessary.

  • Evaluate Formulation Compatibility:

    • Systematic Ingredient Analysis: Prepare simplified formulations by systematically removing or replacing other ingredients to identify any potential negative interactions with the 2-Octyl-2H-benzo[d]triazole.

    • Spectroscopic Analysis in Different Bases: Dissolve the UV absorber in different components of your formulation base and measure the UV-Vis spectra to see if the λmax shifts or the absorbance intensity changes.

  • Refine In-Vitro Testing Protocol:

    • Standardized Application: Adhere to established in-vitro SPF testing standards, such as ISO 23675:2024, which outlines procedures for the robotic application of sunscreen to ensure a uniform and reproducible film thickness.[3]

    • Substrate Selection: Use roughened PMMA plates as they are designed to mimic the surface of human skin, allowing for a more realistic assessment of sunscreen performance.[4][6]

Issue 2: Crystallization of 2-Octyl-2H-benzo[d]triazole in the Final Formulation Over Time

Potential Causes:

  • Supersaturation: The concentration of the UV absorber may be too high for the chosen solvent system, leading to crystallization as the formulation cools or ages.

  • Temperature Fluctuations: Storage at low temperatures can decrease the solubility of the UV absorber, causing it to precipitate out of the solution.

  • Solvent Evaporation: If the formulation is not in an airtight container, volatile solvents may evaporate over time, increasing the concentration of the UV absorber and leading to crystallization.

Resolution Pathway:

  • Determine Saturation Point:

    • Solubility Curve Generation: Systematically prepare samples with increasing concentrations of 2-Octyl-2H-benzo[d]triazole in your formulation base at different temperatures to determine the saturation point.

    • Concentration Adjustment: Formulate below the saturation point to ensure long-term stability.

  • Incorporate a Crystallization Inhibitor:

    • Polymer Addition: Certain polymers can act as crystallization inhibitors by interfering with the crystal lattice formation. Experiment with the addition of suitable polymers to your formulation.

  • Optimize Storage Conditions:

    • Controlled Temperature Storage: Store your formulations in a temperature-controlled environment to prevent crystallization induced by cold temperatures.

    • Appropriate Packaging: Use well-sealed containers to prevent solvent loss.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use and optimization of 2-Octyl-2H-benzo[d]triazole.

Q1: What is the typical concentration range for 2-Octyl-2H-benzo[d]triazole in a sunscreen formulation?

The optimal concentration of 2-Octyl-2H-benzo[d]triazole depends on the desired Sun Protection Factor (SPF), the presence of other UV filters, and the specific formulation base. A general starting point is between 1% and 3% by weight.[5] However, it is crucial to conduct dose-response studies to determine the most effective concentration for your specific application. Regulatory limits on the concentration of UV filters vary by region, so it is essential to consult the relevant guidelines. For example, in the United States, the FDA regulates sunscreens as over-the-counter drugs and sets maximum usage levels for each approved UV filter.[7]

Q2: How can I enhance the UV protection efficacy of 2-Octyl-2H-benzo[d]triazole?

Synergistic combinations of different UV absorbers can significantly enhance the overall UV protection of a formulation.[8]

  • Broad-Spectrum Coverage: 2-Octyl-2H-benzo[d]triazole is a potent UVB and UVAII absorber.[9] To achieve broad-spectrum protection, it is often combined with other UV filters that have strong absorption in the UVA I range (340-400 nm).

  • Synergistic Effects: Certain combinations of UV filters can lead to a synergistic effect, where the total SPF is greater than the sum of the individual SPF values of each filter.[10][11] This can allow for a reduction in the overall concentration of UV filters, which can be beneficial for reducing the potential for skin irritation.[10]

  • Photostability Enhancement: Combining 2-Octyl-2H-benzo[d]triazole with other photostable UV filters or photostabilizers can help to improve the overall stability of the formulation upon exposure to UV radiation.

Q3: What is the mechanism by which 2-Octyl-2H-benzo[d]triazole provides UV protection?

2-(2-Hydroxyphenyl)-2H-benzotriazoles, including 2-Octyl-2H-benzo[d]triazole, are a class of UV absorbers that function by absorbing high-energy UV radiation and dissipating it as harmless thermal energy.[12] This process is facilitated by an excited-state intramolecular proton transfer (ESIPT) mechanism.[1] Upon absorption of a UV photon, the molecule is promoted to an excited state. A proton from the hydroxyl group is then rapidly transferred to a nitrogen atom on the benzotriazole ring. This is followed by a non-radiative decay back to the ground state, where the proton is transferred back to its original position, ready to absorb another UV photon. This rapid and efficient cycle of absorption and energy dissipation is what gives these compounds their high photostability and efficacy as UV absorbers.

Q4: What in-vitro methods are recommended for evaluating the performance of formulations containing 2-Octyl-2H-benzo[d]triazole?

In-vitro methods are valuable tools for screening and optimizing sunscreen formulations as they are faster, less expensive, and avoid the ethical concerns associated with in-vivo testing on human subjects.[13][14]

  • In-Vitro SPF Measurement: This is typically performed using a UV-Vis spectrophotometer equipped with an integrating sphere. A thin film of the sunscreen formulation is applied to a substrate, such as a roughened polymethylmethacrylate (PMMA) plate, and the transmittance of UV radiation through the film is measured.[3][4] The SPF can then be calculated from the transmittance data.

  • UVA Protection Factor (UVAPF) Assessment: The COLIPA in-vitro method is widely used to determine the UVA protection factor.[4] This method also involves measuring the UV transmittance through a sunscreen film on a PMMA plate, both before and after a controlled dose of UV irradiation.

  • Critical Wavelength Measurement: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 to 400 nm. It is a measure of the breadth of UVA protection. The European Commission recommends a critical wavelength of at least 370 nm for broad-spectrum protection.[4][15]

Data Presentation

Table 1: Recommended Starting Concentrations of 2-Octyl-2H-benzo[d]triazole in Different Formulation Types

Formulation TypeRecommended Starting Concentration (% w/w)Key Considerations
Oil-in-Water (O/W) Emulsion1.0 - 2.5Ensure adequate solubilization in the oil phase before emulsification.
Water-in-Oil (W/O) Emulsion1.5 - 3.0The UV absorber will be in the external phase, potentially offering better film formation.
Anhydrous Formulation (e.g., Stick)2.0 - 4.0Higher concentrations may be possible due to the absence of water. Monitor for crystallization.
Gel Formulation0.5 - 1.5Solubility in the gel base is a critical factor. May require a specific solubilizer.

Experimental Protocols

Protocol 1: In-Vitro SPF Determination

  • Substrate Preparation: Use roughened PMMA plates with a defined roughness to mimic the skin's surface.

  • Sample Application: Accurately apply the test formulation to the PMMA plate at a density of 1.3 mg/cm². Use a robotic applicator to ensure a uniform and reproducible film.[3]

  • Drying/Setting Time: Allow the film to dry for a specified period (e.g., 15-30 minutes) in a dark, temperature-controlled environment.

  • Initial Spectrophotometric Measurement: Measure the UV transmittance of the sample at multiple points across the plate using a UV-Vis spectrophotometer with an integrating sphere.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Final Spectrophotometric Measurement: After irradiation, repeat the UV transmittance measurement.

  • SPF Calculation: The SPF is calculated using a specific formula that integrates the erythemal action spectrum and the solar spectral irradiance with the measured transmittance values.

Protocol 2: Photostability Assessment

  • Sample Preparation: Prepare a thin film of the formulation on a UV-transparent substrate, such as a quartz plate.[5]

  • Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the film using a UV-Vis spectrophotometer.

  • UV Exposure: Expose the film to a controlled dose of UV radiation from a solar simulator. It is recommended to use a setup that mimics natural sunlight.

  • Intermittent Absorbance Measurements: At defined time intervals during the UV exposure, remove the sample and measure the UV absorbance spectrum.

  • Data Analysis: Plot the absorbance at the λmax of 2-Octyl-2H-benzo[d]triazole as a function of UV exposure time. A significant decrease in absorbance indicates photodegradation. A "dark control" sample, shielded from light, should be run in parallel to account for any thermal degradation.[5]

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_testing In-Vitro Performance Testing cluster_optimization Optimization Loop F1 Define Target SPF & Formulation Base F2 Determine 2-Octyl-2H-benzo[d]triazole Concentration Range F1->F2 F3 Evaluate Solubility & Compatibility F2->F3 F4 Prepare Test Formulations F3->F4 T1 In-Vitro SPF Measurement (ISO 23675) F4->T1 T2 UVAPF & Critical Wavelength (COLIPA Method) T1->T2 T3 Photostability Assessment T2->T3 O1 Analyze Results T3->O1 O2 Concentration Adjustment O1->O2 O3 Synergistic UV Filter Addition O1->O3 O4 Formulation Base Modification O1->O4 Final Final Optimized Formulation O1->Final Meets Target O2->F4 Iterate O3->F4 Iterate O4->F4 Iterate

Caption: Experimental workflow for optimizing 2-Octyl-2H-benzo[d]triazole concentration.

UV_Absorption_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS BZT-OH ES BZT-OH GS->ES UV Photon Absorption ESIPT Zwitterion ES->ESIPT Intramolecular Proton Transfer ESIPT->GS Non-Radiative Decay (Heat)

Sources

Technical Support Center: Strategies for Preventing Leaching of 2-Octyl-2H-benzo[d]triazole (UV-328) from Polymeric Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a critical resource for researchers, polymer scientists, and drug development professionals grappling with the challenge of preventing the migration of the UV absorber 2-Octyl-2H-benzo[d]triazole (commonly known as UV-328) from polymer matrices. The leaching of this additive is a significant concern due to its classification as a persistent, bioaccumulative, and toxic (PBT) substance[1][2]. Recent and forthcoming international regulations, such as the EU's ban under the Persistent Organic Pollutants (POPs) Regulation, mandate stringent control over its presence and migration, making effective immobilization strategies paramount[1][3][4][5].

This document provides a structured, question-and-answer-based approach to troubleshoot leaching issues, grounded in fundamental polymer science and chemistry. We will explore the causal mechanisms behind additive migration and detail validated protocols for mitigation, focusing on covalent immobilization and surface modification techniques.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 2-Octyl-2H-benzo[d]triazole (UV-328) and why is it used in polymers?

A1: UV-328 is a high-performance ultraviolet (UV) light absorber belonging to the benzotriazole class of compounds[4][6]. Its molecular structure is highly effective at absorbing damaging UV radiation (300-380 nm) and dissipating it as harmless thermal energy[6]. It is incorporated into plastics, coatings, and other polymeric materials to protect them from photodegradation, which can cause discoloration, cracking, and loss of mechanical properties[7].

Q2: What is the primary mechanism by which UV-328 leaches from a polymer?

A2: Leaching occurs because UV-328 is typically used as a physical additive. It is blended into the polymer melt during processing but is not chemically bonded to the polymer chains. As a relatively small molecule, it has sufficient mobility to migrate through the polymer matrix to the surface over time[8][9]. This process, also known as "blooming," can be accelerated by factors such as elevated temperatures, exposure to solvents (including cleaning agents or fatty foods), and mechanical stress.

Q3: Why is preventing UV-328 leaching a critical regulatory issue?

A3: Due to its environmental persistence and bioaccumulative properties, UV-328 has been listed for elimination under the Stockholm Convention and is now regulated under the EU POPs framework[1][5]. These regulations impose progressively tightening concentration limits on UV-328 in substances, mixtures, and articles, starting from August 2025[1][3][5]. For industries such as medical devices, automotive, and food packaging, ensuring that leachable UV-328 levels are below these thresholds is a mandatory compliance requirement.

Part 2: Troubleshooting Guide - High Leaching Detected

This section is designed for users who have performed migration studies and confirmed that their polymer articles are releasing unacceptable levels of UV-328.

Q4: My product, which contains UV-328 as an additive, has failed migration testing. What are my strategic options to solve this?

A4: When unacceptable leaching is confirmed, a systematic approach is necessary. Your options can be broadly categorized into two primary pathways: (A) Polymer Reformulation during the development phase, or (B) Post-Polymerization Modification for existing products. The choice depends on factors like product lifecycle stage, cost, and the specific performance requirements of your application.

The following decision-making workflow can guide your strategy:

G Start Problem: High UV-328 Leaching Detected Decision1 Is the polymer formulation still in development? Start->Decision1 Path1_Action1 Strategy A: Covalent Immobilization (Reformulation) Decision1->Path1_Action1  Yes   Path2_Action1 Strategy B: Post-Polymerization Modification (For existing articles) Decision1->Path2_Action1  No   Path1_Detail1 Synthesize or procure a reactive benzotriazole monomer. Path1_Action1->Path1_Detail1 Path1_Detail2 Copolymerize reactive monomer with primary polymer backbone. Path1_Detail1->Path1_Detail2 Path1_Result Result: UV absorber is permanently part of the polymer. Leaching is eliminated. Path1_Detail2->Path1_Result Decision2 Is the article's surface accessible for treatment? Path2_Action1->Decision2 Path2_Option1 Surface Cross-linking (e.g., Plasma, UV Irradiation) Decision2->Path2_Option1  Yes   Path2_Option2 Barrier Coating Application (e.g., PECVD, Sol-Gel) Decision2->Path2_Option2 Path2_Alternative Consider alternative non-leaching UV absorbers or material change. Decision2->Path2_Alternative  No   Path2_Result Result: A physical barrier or densified surface layer inhibits migration. Path2_Option1->Path2_Result Path2_Option2->Path2_Result

Caption: Decision workflow for mitigating UV-328 leaching.

Part 3: In-Depth Methodologies & Protocols

This section provides detailed, actionable protocols for the key strategies identified in the troubleshooting guide.

Strategy A: Covalent Immobilization via Copolymerization

Causality: The most effective way to prevent leaching is to make the UV-absorbing moiety a permanent part of the polymer chain. This is achieved by synthesizing a benzotriazole derivative that contains a reactive functional group (e.g., a hydroxyl or vinyl group), allowing it to act as a monomer during polymerization. By forming covalent bonds with the main polymer backbone, migration becomes impossible without degrading the polymer itself[8][9][10].

Experimental Protocol: Conceptual Synthesis of a Reactive Benzotriazole for Polyester

This protocol describes the conceptual steps for creating a polyester where the UV absorber is chemically bound.

  • Monomer Synthesis:

    • Objective: Introduce hydroxyl groups onto a benzotriazole molecule to make it reactive in polyesterification.

    • Procedure: Synthesize a diol-functionalized benzotriazole. This can be achieved by reacting a precursor like 2-(2,4-dihydroxyphenyl)-2H-benzotriazole with an appropriate reagent (e.g., ethylene oxide) to create hydroxyethyl-terminated side chains. This creates a "reactive UV absorber" monomer[10][11].

    • Verification: Confirm the structure of the synthesized monomer using ¹H-NMR and FTIR spectroscopy to ensure the presence of both the benzotriazole structure and the terminal hydroxyl groups.

  • Copolymerization:

    • Objective: Incorporate the reactive UV absorber into the polyester backbone.

    • Procedure: Introduce the synthesized diol-functionalized benzotriazole monomer into a standard polyester polymerization reaction. For example, in the synthesis of polyethylene terephthalate (PET), the reactive absorber would be added along with the primary monomers, terephthalic acid and ethylene glycol.

    • Control: The amount of reactive monomer added is typically low (e.g., 0.1-2.0 mol%) to provide sufficient UV protection without significantly altering the bulk mechanical properties of the polyester.

  • Validation:

    • Objective: Prove that the UV absorber is non-leachable.

    • Procedure: Subject the resulting polymer to aggressive solvent extraction tests (e.g., Soxhlet extraction with methanol or dichloromethane for 24-48 hours).

    • Analysis: Analyze the extraction solvent using HPLC-UV. A successful covalent immobilization will show no detectable peak corresponding to the benzotriazole UV absorber in the solvent, unlike a control sample made with additive UV-328.

Strategy B: Surface Cross-linking via Plasma Treatment

Causality: For finished polymer articles, surface modification can create a barrier to migration. Low-pressure oxygen plasma treatment bombards the polymer surface with energetic oxygen species. This process has two main effects: it introduces polar functional groups (like hydroxyl, carbonyl) and, more importantly, it causes chain scission and recombination in the top few nanometers of the material. This creates a dense, cross-linked "skin" that significantly reduces the free volume and tortuosity of diffusion pathways, physically hindering the migration of additives from the bulk to the surface[12][13].

Experimental Protocol: Oxygen Plasma Surface Treatment

  • Sample Preparation:

    • Clean the polymer article ultrasonically in isopropanol and deionized water to remove any surface contaminants, then dry thoroughly in a vacuum oven at a temperature well below the polymer's glass transition temperature.

  • Plasma Treatment:

    • Instrumentation: Use a low-pressure plasma treatment system.

    • Parameters:

      • Place the cleaned, dry samples into the plasma chamber.

      • Evacuate the chamber to a base pressure of <10 Pa.

      • Introduce oxygen gas at a controlled flow rate (e.g., 20-50 sccm).

      • Apply radio frequency (RF) power (e.g., 50-200 W) to ignite the plasma.

      • Treatment Time: Expose the samples to the plasma for a predetermined time (e.g., 30 seconds to 5 minutes). This is a critical parameter to optimize.

  • Post-Treatment & Validation:

    • Vent the chamber and remove the samples.

    • Surface Analysis (Optional but Recommended): Use contact angle measurements to confirm increased surface hydrophilicity, indicating successful surface modification.

    • Migration Testing: Perform the same solvent extraction test as described in Strategy A (Protocol C, below). Compare the amount of leached UV-328 from treated and untreated samples to quantify the reduction in migration.

Protocol C: Standardized Leaching Quantification by HPLC-UV

Causality: To validate any prevention strategy, a robust and reproducible analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying non-volatile organic compounds like UV-328 from a complex mixture[14][15]. A UV detector is highly effective because the molecule's purpose is to absorb UV light, making it very sensitive to this detection method.

Experimental Protocol: Migration Testing and HPLC Analysis

  • Migration/Extraction Step:

    • Select a food simulant or solvent relevant to the product's end-use (e.g., 95% ethanol for fatty food contact, or hexane for aggressive extraction).

    • Immerse a polymer sample of known surface area (e.g., 10 cm²) in a known volume of the solvent (e.g., 100 mL).

    • Incubate at a specified condition (e.g., 40 °C for 24 hours). These conditions are often defined by regulatory standards.

  • Sample Preparation:

    • After incubation, remove the polymer sample.

    • Take a precise aliquot of the solvent. If the expected concentration is very low, the sample may need to be concentrated using a rotary evaporator or by passing it through a solid-phase extraction (SPE) cartridge that retains the UV-328, which is then eluted with a small volume of a strong solvent like acetonitrile[16].

  • HPLC Analysis:

    • Instrumentation: HPLC system with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: Set the detector to the wavelength of maximum absorbance for UV-328 (approx. 345 nm).

    • Quantification:

      • Prepare a calibration curve by injecting known concentrations of a certified UV-328 reference standard.

      • Inject the prepared sample from the migration test.

      • Calculate the concentration of UV-328 in the sample by comparing its peak area to the calibration curve. The results can be expressed as mg/kg of food simulant or µg/cm² of the polymer surface area.

Part 4: Comparative Data Summary

The following table provides a comparative summary of expected outcomes from different mitigation strategies. The data is illustrative, designed to show the relative effectiveness of each approach. Actual results will vary based on the polymer, conditions, and specific protocols used.

Mitigation StrategyPolymer MatrixTest ConditionExpected Leaching Rate (µg/cm²)Efficacy
None (Control) Polycarbonate95% Ethanol, 40°C, 24h5.0 - 15.0Baseline
Surface Plasma Treatment Polycarbonate95% Ethanol, 40°C, 24h0.5 - 2.0High
Covalent Immobilization Copolyester95% Ethanol, 40°C, 24h< 0.01 (Below Detection Limit)Complete

References

  • Vertex AI Search Result[1], EU Bans UV-328 Under POPs Regulation: Key Deadlines and Exemptions Revealed.

  • Vertex AI Search Result[3], EU: Lists UV 328 under POPs Annex I - TÜV SÜD.

  • Vertex AI Search Result[10], Reactive UV Absorber and Polymer Polymer Using the Same - Google Patents.

  • Vertex AI Search Result[4], Global Restrictions for UV-328 & Dechlorane Plus in Consumer Products - AccuStandard.

  • Vertex AI Search Result[11], Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics - ResearchGate.

  • Vertex AI Search Result[8], Synthesis Of Polymerizable Benzotriazole Ultraviolet Stabilizers - Globe Thesis.

  • Vertex AI Search Result[5], European Commission Officially Adds UV-328 to POPs Control List - CIRS Group.

  • Vertex AI Search Result[2], UV-328 Draft risk profile - GOV.UK.

  • Vertex AI Search Result[12], Surface Modification Strategies to Inhibit Plasticizer Migration.

  • Vertex AI Search Result[17], Surface modification strategies for inhibiting the migration of plasticizers from plastics.

  • Vertex AI Search Result[9], New Additive Bonding Method Prevents Leaching and Strengthens PVC - SpecialChem.

  • Vertex AI Search Result[18], Surface Modification Strategies Training to Inhibit Plasticizer Migration For Modern Formulators - YouTube.

  • Vertex AI Search Result[13], Comparison of Surface Modification Methods for Improving the Compatibility of Recycled Plastic Film-Based Aggregates - MDPI.

  • Vertex AI Search Result[19], US6605727B2 - Processes for the preparation of benzotriazole UV absorbers - Google Patents.

  • Vertex AI Search Result[16], benzotriazole uv stabilizers: Topics by Science.gov.

  • Vertex AI Search Result[20], Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate - EPA.

  • Vertex AI Search Result[7], Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples - SpecialChem.

  • Vertex AI Search Result[6], Benzotriazole UV Absorber - Tintoll.

  • Vertex AI Search Result[21], Liquid Benzotriazole UV absorbers - Partners in Chemicals.

  • Vertex AI Search Result[22], Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins - ResearchGate.

  • Vertex AI Search Result[23], Analytical method development and validation for the determination of triazole antifungals in biological matrices - ResearchGate.

  • Vertex AI Search Result[14], Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC.

  • Vertex AI Search Result[24], Analytical Methods Used for the Detection and Quantification of Benzodiazepines - SciSpace.

  • Vertex AI Search Result[15], Application Notes and Protocols for the Analytical Purity Assessment of 2H-Benzofuro[2,3-d]triazole - Benchchem.

  • Vertex AI Search Result[25], (PDF) Synthesis of 2H-benzotriazole based donor-acceptor polymers bearing carbazole derivative as pendant groups: Optical, electronical and photovoltaic properties - ResearchGate.

  • Vertex AI Search Result[26], Synthesis of 2H-benzotriazole based donor-acceptor polymers bearing carbazole derivative as pendant groups - International Journal of Electrochemical Science.

  • Vertex AI Search Result[27], 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC - PubMed Central.

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Octyl-2H-benzo[d]triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 2-Octyl-2H-benzo[d]triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable compounds. Here, we address common challenges encountered during synthesis, offering scientifically grounded explanations and actionable solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of benzotriazole with 1-bromooctane is resulting in a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired 2-octyl-2H-benzo[d]triazole (N2 isomer)?

A1: This is a classic challenge in benzotriazole chemistry. The alkylation of the benzotriazole anion can occur at either the N1 or N2 position, and achieving high regioselectivity is often difficult.[1] Several factors influence the N1/N2 ratio, including the choice of solvent, base, counter-ion, and the alkylating agent itself.

Causality of Isomer Formation:

  • Electronic Factors: The N1 and N2 positions have different electron densities. While the N1 position is generally considered more nucleophilic, the thermodynamic stability of the resulting products can favor the N2 isomer under certain conditions.

  • Steric Hindrance: The proximity of the benzene ring can sterically hinder the approach of bulky alkylating agents to the N1 position, thereby favoring N2 substitution. However, with a linear alkyl chain like octyl, this effect is less pronounced.

  • Reaction Conditions: The choice of solvent and base significantly impacts the solvation of the benzotriazole anion and the nature of the ion pair, which in turn dictates the site of alkylation.

Strategies to Enhance N2-Selectivity:

StrategyRationaleRecommended Protocol
Solvent Selection Polar aprotic solvents like DMF or DMSO can favor N2-alkylation. They effectively solvate the cation of the base, leaving a "freer" benzotriazolide anion, which tends to react at the N2 position.Use anhydrous DMF as the solvent.
Base and Counter-ion The use of potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) often provides better N2 selectivity compared to sodium hydroxide or sodium hydride.[2] The larger potassium and cesium cations coordinate less tightly with the N1 position.Employ K2CO3 or Cs2CO3 as the base.
Phase-Transfer Catalysis (PTC) PTC conditions, using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can facilitate the transfer of the benzotriazolide anion to an organic phase, often leading to improved N2 selectivity.[3][4]Add a catalytic amount (5-10 mol%) of TBAB to the reaction mixture.
Specialized Catalysts Recent research has shown that certain Lewis acids, such as scandium triflate (Sc(OTf)3), can catalyze highly N2-selective alkylations of benzotriazoles.[5]For challenging substrates, consider exploring Lewis acid catalysis.

Troubleshooting Workflow for Regioselectivity:

G start Low N2-Selectivity Observed solvent Switch to Polar Aprotic Solvent (e.g., DMF) start->solvent base Change Base to K2CO3 or Cs2CO3 solvent->base If still suboptimal end Improved N2-Selectivity solvent->end ptc Introduce Phase-Transfer Catalyst (TBAB) base->ptc For further improvement base->end lewis Consider Lewis Acid Catalysis (e.g., Sc(OTf)3) ptc->lewis For highly challenging cases ptc->end lewis->end

Caption: Decision tree for improving N2-selectivity.

Q2: The separation of the 1-octyl-1H-benzo[d]triazole and 2-octyl-2H-benzo[d]triazole isomers by column chromatography is proving to be very difficult. Are there any tips for improving this separation?

A2: The separation of N1 and N2 alkylated benzotriazole isomers can indeed be challenging due to their similar polarities.[6] However, with careful optimization of your chromatographic conditions, a successful separation is achievable.

Key Separation Principles:

  • Polarity Difference: The N1 isomer is generally slightly more polar than the N2 isomer. This subtle difference is what you will exploit during chromatography.

  • Stationary Phase: A standard silica gel is usually sufficient.

  • Mobile Phase: The key to a good separation lies in the choice and composition of the mobile phase.

Strategies for Improved Chromatographic Separation:

ParameterRecommendationRationale
Solvent System Use a non-polar/slightly polar solvent system. A mixture of hexanes (or petroleum ether) and ethyl acetate is a good starting point.A less polar mobile phase will allow for better resolution of compounds with small polarity differences.
Gradient Elution Start with a very low percentage of the polar solvent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity.This will help to first elute the less polar N2 isomer, followed by the more polar N1 isomer, with better separation between the two.
Column Dimensions Use a long, narrow column.This increases the surface area of the stationary phase and the residence time of the compounds on the column, leading to better separation.
Sample Loading Do not overload the column.Overloading leads to band broadening and poor separation. It is better to run multiple smaller columns than one overloaded column.
Alternative Techniques If silica gel chromatography is still not providing adequate separation, consider using a different stationary phase, such as alumina, or employing preparative HPLC.Different stationary phases can offer different selectivities.
Q3: My reaction is not going to completion, and I am recovering a significant amount of unreacted benzotriazole. What are the likely causes and how can I drive the reaction to completion?

A3: Incomplete conversion in an N-alkylation reaction can stem from several factors, ranging from reagent quality to reaction setup.

Potential Causes and Solutions:

  • Insufficient Base: The base is crucial for deprotonating the benzotriazole, making it nucleophilic. Ensure you are using at least one equivalent of a suitable base. For weaker bases like K2CO3, using a slight excess (1.2-1.5 equivalents) can be beneficial.

  • Inactive Alkylating Agent: 1-bromooctane can degrade over time. It is advisable to use a freshly opened bottle or to purify older reagents by distillation.

  • Presence of Water: The reaction should be carried out under anhydrous conditions. Water can react with the base and hinder the deprotonation of benzotriazole. Ensure your solvent is dry and the reaction is protected from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Temperature or Reaction Time: While many alkylations proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction by TLC. If the reaction stalls, consider increasing the temperature to 40-60 °C. Similarly, ensure the reaction is allowed to stir for a sufficient amount of time (often several hours to overnight).

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, you may need to select a different solvent or increase the reaction volume.

Experimental Protocol: Optimized Synthesis of 2-Octyl-2H-benzo[d]triazole

This protocol is designed to favor the formation of the N2-isomer.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add benzotriazole (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask, ensuring the solids are well-suspended. Add 1-bromooctane (1.1 eq) dropwise to the stirring mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase). If the reaction is slow, gently heat the mixture to 50 °C.

  • Work-up: Once the reaction is complete (as indicated by the consumption of benzotriazole), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 1% and gradually increasing) to separate the N1 and N2 isomers.

Q4: How can I definitively characterize and distinguish between the 1-octyl and 2-octyl benzotriazole isomers?

A4: Spectroscopic methods, particularly NMR and UV-Vis spectroscopy, are essential for the unambiguous identification of the N1 and N2 isomers.

Spectroscopic Characterization:

TechniqueDistinguishing Features
¹H NMR The protons on the benzene ring of the benzotriazole core exhibit different chemical shifts and coupling patterns for the N1 and N2 isomers. The N1-isomer shows a more complex, asymmetric multiplet pattern for the aromatic protons. The N2-isomer, due to its C2v symmetry, displays a more symmetrical AA'BB' system, often appearing as two distinct multiplets. The chemical shifts of the α-CH2 protons of the octyl chain are also slightly different.
¹³C NMR The number and chemical shifts of the aromatic carbon signals can be used for differentiation. The N2-isomer will show fewer aromatic carbon signals due to its symmetry compared to the N1-isomer.
UV-Vis Spectroscopy The N1 and N2 isomers have distinct UV absorption maxima. The N2-isomer typically has a λmax at a longer wavelength compared to the N1-isomer. This can be a quick and useful method for distinguishing between the two.

References

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Available at: [Link]

  • Tonelli, M., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 97, 753-771. Available at: [Link]

  • Le, Z. G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1421-1426. Available at: [Link]

  • Chen, J., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 8(39), 21893-21897. Available at: [Link]

  • Kaur, H., & Singh, S. (2019). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 9(2), 052-064. Available at: [Link]

  • Katritzky, A. R., & Lan, X. (Eds.). (2008).
  • Tang, S., et al. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278-283. Available at: [Link]

  • Reddy, B. V. S., et al. (2019). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 55(82), 12349-12352. Available at: [Link]

  • Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2000). A practical synthesis of the reverse transcriptase inhibitor L-739,744. Tetrahedron Letters, 41(8), 1297-1301. Available at: [Link]

  • Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. Available at: [Link]

Sources

Technical Support Center: Enhancing the Photostability of 2-Octyl-2H-benzo[d]triazole in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Octyl-2H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the photostability of this widely used UV absorber in various formulations. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the efficacy and longevity of your light-sensitive products.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 2-Octyl-2H-benzo[d]triazole provides UV protection?

A1: 2-Octyl-2H-benzo[d]triazole belongs to the class of hydroxyphenyl benzotriazole UV absorbers.[1] Its protective mechanism is rooted in a sophisticated photophysical process. Upon absorbing a UV photon, the molecule undergoes a rapid intramolecular proton transfer, allowing the absorbed energy to be converted into harmless thermal energy, which is then dissipated into the surrounding environment.[2] This cycle can be repeated numerous times without significant degradation of the absorber molecule itself, bestowing a high degree of intrinsic photostability.[2]

Q2: What are the typical signs of 2-Octyl-2H-benzo[d]triazole photodegradation in a formulation?

A2: Photodegradation of 2-Octyl-2H-benzo[d]triazole can manifest as a loss of UV absorbance, leading to a decrease in the Sun Protection Factor (SPF) or UV protection of your product. Visually, you might observe a yellowing or discoloration of the formulation, changes in viscosity, or the formation of precipitates. Analytically, you can monitor the degradation by tracking the concentration of the parent compound using techniques like HPLC.[3]

Q3: Can interactions with other formulation ingredients affect the photostability of 2-Octyl-2H-benzo[d]triazole?

A3: Absolutely. The chemical environment of the formulation plays a critical role. Incompatibilities can arise from interactions with other UV filters, excipients, or even impurities within the raw materials.[4][5][6] For instance, certain reactive impurities in excipients can promote degradation pathways such as hydrolysis or oxidation.[4] It is crucial to conduct thorough compatibility studies with all formulation components.

Q4: What are the main strategies to enhance the photostability of 2-Octyl-2H-benzo[d]triazole?

A4: The three primary strategies for enhancing photostability are:

  • Inclusion of Antioxidants: To scavenge free radicals generated during UV exposure.

  • Addition of Triplet State Quenchers: To deactivate the excited triplet state of the molecule, a key intermediate in photodegradation pathways.

  • Encapsulation: To physically protect the UV absorber from interacting with destabilizing agents in the formulation and from the external environment.[7]

Troubleshooting Guide: Diagnosing and Resolving Photostability Issues

This section provides a systematic approach to identifying and resolving common photostability challenges encountered during formulation development.

Initial Observation: Loss of UV Protection or Formulation Discoloration

If you observe a decrease in the expected UV protection or a noticeable change in the color of your formulation upon light exposure, it is indicative of photodegradation. The following troubleshooting workflow can help you pinpoint the cause and find a solution.

A Start: Photostability Issue Observed B Characterize Degradation: - HPLC for parent compound loss - UV-Vis for spectral changes - Visual assessment for color change A->B C Hypothesize Cause B->C D Ingredient Interaction? C->D Likely E Environmental Stress? C->E Possible F Inherent Instability? C->F Less Likely, but possible G Test individual components with 2-Octyl-2H-benzo[d]triazole D->G J Evaluate effect of pH, temperature, and packaging on stability E->J L Incorporate Stabilizers F->L H Identify incompatible ingredient(s) G->H I Replace or remove incompatible ingredient H->I P Re-evaluate Photostability I->P K Optimize formulation environment and packaging J->K K->P M Add Antioxidants (e.g., Vitamin E, BHT) L->M N Add Triplet State Quenchers (e.g., specific stabilizing molecules) L->N O Encapsulate UV Absorber L->O M->P N->P O->P Q Issue Resolved P->Q

Caption: Troubleshooting workflow for photostability issues.

In-depth Technical Explanations and Protocols

Understanding the Photodegradation Pathway

While 2-Octyl-2H-benzo[d]triazole is inherently photostable, prolonged or high-intensity UV exposure can lead to degradation. The primary mechanism involves the formation of an excited triplet state, which is more susceptible to chemical reactions. Although the precise degradation products of 2-Octyl-2H-benzo[d]triazole are not extensively documented in publicly available literature, studies on similar benzotriazole derivatives suggest that photodegradation can proceed through the formation of dimeric and oligomeric structures, which may eventually be converted to aniline.[4]

A 2-Octyl-2H-benzo[d]triazole (Ground State) B Excited Singlet State A->B UV Absorption B->A Fluorescence/ Internal Conversion C Excited Triplet State B->C Intersystem Crossing E Heat Dissipation (Photostable Pathway) B->E C->A Phosphorescence D Degradation Products (e.g., dimers, oligomers) C->D Chemical Reactions

Caption: Simplified Jablonski diagram for 2-Octyl-2H-benzo[d]triazole.

Protocol 1: Enhancing Photostability with Antioxidants

Rationale: UV radiation can generate reactive oxygen species (ROS) in a formulation, which can then attack and degrade the UV absorber. Antioxidants function by scavenging these free radicals, thereby protecting the 2-Octyl-2H-benzo[d]triazole.

Recommended Antioxidants:

AntioxidantTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Primary radical scavenger, terminates propagation chains through hydrogen donation.[8]
Tocopherol (Vitamin E) 0.1 - 1.0%Chain-breaking antioxidant that donates a hydrogen atom to lipid radicals.
Ethoxyquin 0.01 - 0.1%Stabilizes free radicals through intramolecular resonance delocalization.[8]

Step-by-Step Methodology:

  • Preparation of Base Formulation: Prepare your formulation containing 2-Octyl-2H-benzo[d]triazole without any antioxidants.

  • Incorporation of Antioxidant: In separate batches, add the selected antioxidant(s) at varying concentrations within the recommended range. Ensure proper dissolution and homogeneity. For oil-soluble antioxidants like BHT and Vitamin E, incorporate them into the oil phase of your formulation.

  • Photostability Testing: Expose the antioxidant-containing formulations and the control (base formulation) to a controlled source of UV radiation according to a standardized protocol (e.g., ICH Q1B guidelines).[9]

  • Analysis: At predetermined time points, withdraw samples and analyze the concentration of 2-Octyl-2H-benzo[d]triazole using a validated HPLC method.[3] Compare the degradation rates between the control and the antioxidant-stabilized formulations.

Protocol 2: Stabilization through Triplet State Quenching

Rationale: The excited triplet state is a relatively long-lived and reactive intermediate in the photodegradation pathway. Triplet state quenchers are molecules that can accept the energy from the excited triplet state of the UV absorber, returning it to the ground state before it can undergo a chemical reaction.[10][11][12][13]

Considerations for Triplet State Quenchers:

  • The triplet energy of the quencher must be lower than that of 2-Octyl-2H-benzo[d]triazole.

  • The quencher itself should be photostable.

  • The quencher should be compatible with the other formulation ingredients.

Experimental Workflow:

A Select Potential Triplet State Quenchers B Prepare Formulations: - Control (no quencher) - Test (with quencher) A->B C Expose to UV Radiation (ICH Q1B Protocol) B->C D Monitor Degradation (HPLC) C->D E Analyze and Compare Degradation Rates D->E F Optimize Quencher Concentration E->F

Caption: Workflow for evaluating triplet state quenchers.

Protocol 3: Microencapsulation for Enhanced Stability

Rationale: Encapsulating 2-Octyl-2H-benzo[d]triazole within a protective shell can physically isolate it from incompatible ingredients and the surrounding environment, thereby enhancing its photostability.[14][15] This is particularly useful for lipophilic (oil-soluble) UV filters.

Common Encapsulation Techniques:

  • Sol-gel method: Creates a silica-based shell around the UV filter.[15]

  • Interfacial polymerization: Forms a polymer shell at the interface of an emulsion.

  • Spray drying: A rapid method for producing microcapsules from a solution or suspension.

Step-by-Step Methodology (Conceptual):

  • Selection of Encapsulation Method: Choose a method compatible with the lipophilic nature of 2-Octyl-2H-benzo[d]triazole and your formulation type.

  • Preparation of Microcapsules: Follow the chosen encapsulation protocol to create microcapsules containing 2-Octyl-2H-benzo[d]triazole. This typically involves creating an emulsion and then inducing the formation of the shell.

  • Characterization of Microcapsules: Analyze the microcapsules for size, morphology, encapsulation efficiency, and loading capacity.

  • Incorporation into Formulation: Disperse the microcapsules into your final formulation.

  • Photostability and Efficacy Testing: Conduct photostability testing as previously described. Additionally, evaluate the UV protection efficacy (e.g., in vitro SPF) to ensure the encapsulation does not hinder the performance of the UV absorber.

References

  • Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. (2022). Research Square.
  • Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. (n.d.). PubMed Central.
  • Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-arom
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  • Incorporation in Lipid Microparticles of the UVA Filter, Butyl Methoxydibenzoylmethane Combined with the UVB Filter, Octocrylene: Effect on Photostability. (2025).
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Addressing compatibility issues of 2-Octyl-2H-benzo[d]triazole with polymer blends

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing compatibility challenges with 2-Octyl-2H-benzo[d]triazole (a common UV absorber, hereafter referred to as O-BZT) in polymer blends. This guide is designed for researchers, scientists, and formulation experts in the fields of materials science and drug development. Here, we will explore the underlying causes of incompatibility and provide systematic troubleshooting guides to ensure the optimal performance and long-term stability of your polymer formulations.

Introduction to O-BZT and Polymer Compatibility

2-Octyl-2H-benzo[d]triazole is a widely used UV absorber prized for its ability to protect polymeric materials from photodegradation by converting harmful UV radiation into harmless thermal energy.[1] Its efficacy, however, is critically dependent on its molecular-level compatibility with the host polymer matrix. Incompatibility can lead to a cascade of failure modes, including reduced UV protection, loss of mechanical integrity, and aesthetic defects.[2][3]

The term "compatibility" in the context of polymer blends refers to the ability of the components to mix and form a stable, homogeneous system with desirable properties.[4][5] While true miscibility (solubility at a molecular level) is rare for polymer pairs, achieving a state of technological compatibility is essential for performance.[4][5] For additives like O-BZT, compatibility is governed by factors such as polarity, molecular weight, and the thermodynamics of interaction with the polymer chains, often described by models like the Flory-Huggins theory.[6][7][8] Unfavorable interactions can lead to phase separation, migration, and ultimately, failure of the stabilized article.[6][7]

Troubleshooting Guide: Diagnosing and Resolving O-BZT Compatibility Issues

This section provides a structured approach to identifying and solving common problems encountered when incorporating O-BZT into polymer blends.

Issue 1: Surface Blooming, Greasiness, or Crystalline Deposits

Symptoms:

  • A greasy or oily film on the surface of the molded or extruded part.[3]

  • A white, crystalline powder or haze appearing on the surface over time (days to weeks).[3]

  • Reduced surface quality, leading to issues with printing, coating, or adhesion.[9]

Root Cause Analysis: This phenomenon, known as "blooming" or "efflorescence," is a classic sign of additive incompatibility and supersaturation.[3][9] O-BZT, if not sufficiently soluble in the polymer blend at the use concentration, will migrate to the surface to minimize the system's free energy. This migration is driven by several factors:

  • Low Solubility: The polarity difference between the O-BZT molecule and the polymer matrix is too great. For instance, while the octyl group enhances compatibility with non-polar polyolefins, high loadings or blending with polar polymers can exceed the solubility limit.

  • Incorrect Dosage: The concentration of O-BZT exceeds its equilibrium saturation point in the polymer blend at a given temperature.[3]

  • Processing Conditions: High processing temperatures can dissolve more O-BZT than can remain stable at ambient temperatures, leading to precipitation upon cooling.

  • Storage Conditions: Elevated storage temperatures can accelerate the migration process.[3]

Troubleshooting Workflow:

A Symptom: Surface Blooming / Greasiness B Step 1: Verify O-BZT Concentration Is it within recommended limits for the specific polymer blend? A->B C Step 2: Assess Polymer Polarity Is there a significant polarity mismatch between O-BZT and the blend components? B->C Yes E Solution A: Reduce O-BZT Loading Test lower concentrations to find the saturation limit. B->E No, concentration is too high D Step 3: Review Processing & Storage Were processing temperatures too high? Is storage temperature elevated? C->D No, polarity is well-matched F Solution B: Introduce a Compatibilizer Consider a co-additive that bridges the polarity gap. C->F Yes, significant mismatch G Solution C: Optimize Thermal Profile Lower processing temperature if possible. Control storage conditions. D->G No, conditions can be optimized H Solution D: Consider an Alternative UV Absorber Higher molecular weight or more compatible grades. D->H Yes, conditions are optimal

Caption: Workflow for troubleshooting surface blooming of O-BZT.

Experimental Protocol: Solvent Wipe Test for Blooming Assessment

  • Sample Preparation: Select a representative sample of the polymer part exhibiting the surface defect and an unaffected control sample.

  • Solvent Selection: Choose a solvent in which O-BZT is highly soluble but the polymer is not (e.g., isopropanol or hexane for polyolefins).

  • Extraction: Gently wipe a defined surface area (e.g., 10 cm²) of the sample with a lint-free cloth wetted with the chosen solvent.

  • Analysis: Analyze the solvent extract using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the amount of O-BZT removed from the surface.[10][11][12]

  • Interpretation: A significantly higher concentration of O-BZT in the wipe from the affected sample compared to the control confirms blooming.

Issue 2: Reduced UV Stability and Premature Degradation

Symptoms:

  • Faster than expected color change (yellowing), cracking, or loss of mechanical properties (e.g., impact strength, elongation at break) upon UV exposure.[1][2]

  • The polymer blend degrades as if it contains little to no UV absorber, despite its inclusion in the formulation.

Root Cause Analysis: This indicates that the O-BZT is not being retained within the bulk of the polymer where it is needed for protection. The primary cause is poor compatibility leading to additive loss.

  • Leaching: The O-BZT migrates out of the polymer matrix into a contacting liquid (e.g., water, solvents).[6][7] This is a significant concern for products exposed to the environment. The rate of leaching is influenced by the polymer type, with less compatible systems showing higher leaching rates.[6][8]

  • Volatilization: At high processing temperatures, a portion of the O-BZT may be lost, especially from the surface layers of the polymer melt.

  • Poor Dispersion: If O-BZT is not finely and homogeneously dispersed, it forms micro-aggregates. These regions offer inefficient UV protection, leaving large volumes of the polymer unprotected.

Troubleshooting Workflow:

A Symptom: Premature UV Degradation B Step 1: Analyze O-BZT Content in Final Part Is the concentration as expected post-processing? A->B C Step 2: Perform Leaching Test Does the O-BZT migrate into contacting fluids? B->C Yes E Solution A: Adjust Processing Lower temperature/shorter residence time to reduce volatilization. B->E No, concentration is low D Step 3: Examine Blend Morphology Is the O-BZT well-dispersed? (SEM/TEM) C->D No, leaching is minimal F Solution B: Enhance Compatibility - Use compatibilizers - Graft O-BZT onto polymer backbone (reactive extrusion) C->F Yes, significant leaching G Solution C: Improve Dispersion - Use high-shear mixing - Masterbatch O-BZT in a compatible carrier resin D->G No, poor dispersion observed H Solution D: Synergistic Stabilization Combine O-BZT with a HALS (Hindered Amine Light Stabilizer) for a multi-layered defense. [2, 18] D->H Yes, dispersion is good

Caption: Workflow for troubleshooting premature UV degradation.

Experimental Protocol: Accelerated Leaching Study

  • Sample Preparation: Prepare standardized plaques or films of the polymer blend.

  • Leaching Medium: Select a medium relevant to the application (e.g., deionized water, ethanol/water mixture, or a specific solvent).[6][13]

  • Exposure: Immerse the samples in the leaching medium at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 72, and 168 hours).[6]

  • Analysis:

    • Periodically take aliquots of the leaching medium and analyze for O-BZT concentration using HPLC-UV.[10][14]

    • After the final time point, dissolve a portion of the polymer sample and analyze its remaining O-BZT content.

  • Interpretation: A high concentration of O-BZT in the medium and a corresponding decrease in the polymer indicate poor retention due to incompatibility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between miscibility and compatibility in polymer blends? A: Miscibility refers to the spontaneous mixing of two or more components at a molecular level to form a single, homogeneous phase. It is thermodynamically driven and relatively rare in polymer systems. Compatibility is a more practical, technological term. A compatible blend may still be phase-separated (immiscible), but the components exhibit good interfacial adhesion, resulting in a stable morphology and desirable physical properties.[4][5] For O-BZT, the goal is high compatibility, meaning it should be finely dispersed and remain stable within the polymer matrix without significant migration.

Q2: How does the octyl chain on 2-Octyl-2H-benzo[d]triazole influence its compatibility? A: The 2-octyl alkyl chain is a non-polar "tail" attached to the more polar benzotriazole "head." This structure makes O-BZT amphiphilic to some extent. The octyl chain significantly improves its solubility and compatibility in non-polar polymers like polyethylene (PE) and polypropylene (PP) compared to benzotriazoles without such an alkyl group. However, in highly polar polymers like PET or polyamides, this non-polar tail can limit its solubility.

Q3: Can I improve compatibility by simply increasing the mixing intensity during extrusion? A: While high-shear mixing is crucial for achieving good initial dispersion, it cannot overcome fundamental thermodynamic incompatibility. Intense mixing can create a finely dispersed system (a non-equilibrium state), but if the O-BZT is not soluble, it will still have a tendency to migrate and bloom over time.[15] Therefore, good mixing is necessary but not sufficient; the formulation's chemistry must also favor compatibility.

Q4: What are Hindered Amine Light Stabilizers (HALS), and how do they interact with O-BZT? A: HALS are another class of light stabilizers that do not absorb UV radiation but function by scavenging free radicals that form during photo-oxidation.[1][16] They are often used in synergy with UV absorbers like O-BZT.[16][17] This combination provides a multi-layered defense: O-BZT absorbs the initial UV energy, and any free radicals that still manage to form are neutralized by the HALS. This synergistic approach can often enhance overall stability, but it's important to ensure the HALS itself is compatible with the blend and does not negatively interact with the O-BZT.

Q5: What are some advanced methods to permanently lock O-BZT into the polymer matrix? A: For applications requiring the highest permanence, covalent bonding of the UV absorber to the polymer backbone is an effective strategy. This can be achieved through:

  • Reactive Extrusion: Using a modified O-BZT molecule that has a reactive group (e.g., a vinyl or epoxy group) that can be grafted onto the polymer chain during melt processing.

  • Copolymerization: Synthesizing a monomer containing the benzotriazole moiety and incorporating it directly into the polymer chain during polymerization.[18][19] These methods eliminate the possibility of leaching or blooming but require more complex synthesis and formulation development.[20]

Data Summary and Reference Tables

Table 1: Solubility and Compatibility of O-BZT in Common Polymers

Polymer TypePolymer NamePolarityExpected O-BZT CompatibilityPotential Issues
PolyolefinsPolyethylene (PE), Polypropylene (PP)Non-PolarGood to ExcellentBlooming at high concentrations
StyrenicsPolystyrene (PS), ABSModerately PolarModerate to GoodLeaching in some solvents[6][8]
PolyestersPET, PBTPolarFair to PoorSignificant blooming and leaching[6]
PolyamidesPA6, PA66Very PolarPoorHigh risk of migration; incompatibility
PVCPolyvinyl ChloridePolarModerateRequires careful formulation

Compatibility ratings are general and can be influenced by specific grades, blend ratios, and other additives.

Conclusion

Achieving optimal performance of 2-Octyl-2H-benzo[d]triazole in polymer blends hinges on a deep understanding of compatibility. By systematically diagnosing symptoms like blooming and premature degradation and applying targeted troubleshooting strategies, researchers can overcome these challenges. The key lies in balancing the formulation's chemistry, processing conditions, and the inherent interactions between the UV absorber and the polymer matrix. For critical applications, exploring synergistic stabilizer systems or advanced compatibilization techniques can provide the necessary long-term stability and performance.

References

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  • Kwon, J. H., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. ResearchGate. Available from: [Link]

  • Kwon, J. H., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. PubMed. Available from: [Link]

  • Do, H. T., Kwon, J. H., et al. (2022). Effect of Mass Fraction on Leaching Kinetics of Hydrophobic Ultraviolet Stabilizers in Low- Density Polyethylene.
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  • Pospisil, J., et al. (2006). Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. ResearchGate. Available from: [Link]

  • Li, Z., et al. (2018). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. National Institutes of Health. Available from: [Link]

  • BS Masterbatch. (n.d.). Why UV Stabilizers Are Essential for Outdoor Plastic Products. Available from: [Link]

  • D'Accolti, L., et al. (2020). The Double-Cross of Benzotriazole-Based Polymers as Donors and Acceptors in Non-Fullerene Organic Solar Cells. MDPI. Available from: [Link]

  • Tascon GmbH. (n.d.). Blooming on surfaces. Available from: [Link]

  • Li, H., et al. (2011). Determination of polymer additives-antioxidants and ultraviolet (UV) absorbers by high-performance liquid chromatography coupled with UV photodiode array detection in food simulants. PubMed. Available from: [Link]

  • Andersson, S. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Diva-Portal.org. Available from: [Link]

  • Li, H., et al. (2011). Determination of Polymer Additives-Antioxidants and Ultraviolet (UV) Absorbers by High-Performance Liquid Chromatography Coupled with UV Photodiode Array Detection in Food Simulants. ResearchGate. Available from: [Link]

  • Li, B., et al. (2015). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available from: [Link]

  • Li, H., et al. (2011). Determination of polymer additives-antioxidants and ultraviolet (UV) absorbers by high-performance liquid chromatography coupled with UV photodiode array detection in food simulants. Semantic Scholar. Available from: [Link]

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  • Brighton Science. (n.d.). How to Control Additive Blooming in Polymer Films. Available from: [Link]

  • Zhang, H., et al. (2023). Ultraviolet-blocking polymers and composites: recent advances and future perspectives.
  • Loo, W. S., et al. (2017). Impact of π-conjugated gradient sequence copolymers on polymer blend morphology. Polymer Chemistry. Available from: [Link]

  • Pickett, J. E. (2001). Permanence of UV Absorbers in Plastics and Coatings. ResearchGate. Available from: [Link]

  • Moreno, F., et al. (2021). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI. Available from: [Link]

  • Di Santo, R., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PMC. Available from: [Link]

  • El-Ghayoury, A., et al. (2016). Synthesis of 2H-benzotriazole based donor-acceptor polymers bearing carbazole derivative as pendant groups. International Journal of Electrochemical Science.
  • El-Ghayoury, A., et al. (2016). Synthesis of 2H-benzotriazole based donor-acceptor polymers bearing carbazole derivative as pendant groups: Optical, electronical and photovoltaic properties. ResearchGate. Available from: [Link]

  • D'Accorso, N. B., et al. (2016). New copolymers with triazole pendant groups: Synthesis, characterization and their application to remove heavy metals.
  • Yilmaz, G. (2020). BENZO[6][7][17]TRIAZOLE STRUCTURE ON THE OPTOELECTRONIC PROPERTIES OF CONJUGATED POLYME.

  • Zhang, Z., et al. (2019). Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([6][7][17]triazole) for applications in organic field-effect transistors. RSC Publishing. Available from: [Link]

  • Rech, J. J., et al. (2019). Functionalization of Benzotriazole-Based Conjugated Polymers for Solar Cells: Heteroatom vs Substituents. UNC Chemistry Department.
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Technical Support Center: Synthesis of N-Aryl Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-aryl derivatives of benzotriazole. This resource is designed for researchers, chemists, and drug development professionals who encounter common challenges during the N-arylation of benzotriazoles. We will move beyond simple protocols to explore the causality behind side reactions and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.

FAQ 1: Regioselectivity Control

Q: My reaction is producing an inseparable mixture of N1- and N2-aryl benzotriazoles. How can I control the regioselectivity?

A: This is the most common challenge in benzotriazole chemistry. The issue arises from the tautomeric nature of the benzotriazole ring, which exists in a dynamic equilibrium between the 1H- and 2H-forms. The 1H-tautomer is generally more stable, but the energy difference is small enough that both nitrogens (N1 and N2) can act as nucleophiles, leading to mixtures of regioisomers.[1][2]

Controlling the regioselectivity is not a matter of a single parameter but rather the interplay between the catalyst, ligands, solvent, and temperature. The choice of metal catalyst and, more importantly, the coordinating ligand, is paramount in directing the arylation to a specific nitrogen.[1]

Core Mechanism: The Tautomeric Dilemma

The key to control is to favor the kinetic or thermodynamic pathway that leads to your desired isomer.

  • N1-Arylation: Often proceeds through the more stable 1H-benzotriazole tautomer.

  • N2-Arylation: Proceeds through the less stable 2H-benzotriazole tautomer, which can be selectively stabilized by certain catalytic systems.

G cluster_0 Benzotriazole Tautomeric Equilibrium cluster_1 Reaction Pathways 1H_Tautomer 1H-Benzotriazole (More Stable) 2H_Tautomer 2H-Benzotriazole (Less Stable) 1H_Tautomer->2H_Tautomer Dynamic Equilibrium N1_Product N1-Aryl-Benzotriazole 1H_Tautomer->N1_Product  Arylation  (e.g., CuI, Pd(0)) N2_Product N2-Aryl-Benzotriazole 2H_Tautomer->N2_Product  Arylation  (Ligand/Catalyst Controlled) G Start Aryl-X + Benzotriazole-H (Cu(I) Catalyst, Base) OxAdd Oxidative Addition [Ar-Cu(III)-X] Start->OxAdd LigandEx Ligand Exchange [Ar-Cu(III)-Bt] OxAdd->LigandEx Side_Dehalogenation Side Reaction: Dehalogenation (Aryl-H) OxAdd->Side_Dehalogenation  Proton Source  (e.g., H₂O) Side_Homocoupling Side Reaction: Homocoupling (Aryl-Aryl) OxAdd->Side_Homocoupling  + Aryl-X RedElim Reductive Elimination LigandEx->RedElim Product Desired Product (N-Aryl Benzotriazole) RedElim->Product Product->Start  Catalyst  Regeneration

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Navigating the Dispersion of 2-Octyl-2H-benzo[d]triazole in Coatings: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Octyl-2H-benzo[d]triazole, a leading UV absorber for advanced coating formulations. This guide is designed for researchers, scientists, and formulation chemists to navigate and overcome the dispersion challenges associated with this highly effective, yet sometimes tricky, additive. Our goal is to provide you with the expertise and practical insights needed to ensure the seamless integration of 2-Octyl-2H-benzo[d]triazole into your coating systems, thereby maximizing its performance and the longevity of your products.

Frequently Asked Questions (FAQs)

Q1: What is 2-Octyl-2H-benzo[d]triazole and what is its primary function in coatings?

A1: 2-Octyl-2H-benzo[d]triazole is a high-performance ultraviolet (UV) light absorber. Its molecular structure allows it to efficiently absorb harmful UV radiation, particularly in the 300-400 nm range, and dissipate the energy as harmless heat.[1][2] This process protects the coating's polymer binder and any underlying substrate from photodegradation, which can manifest as discoloration, cracking, loss of gloss, and reduced mechanical properties.[1][3]

Q2: Why is proper dispersion of 2-Octyl-2H-benzo[d]triazole critical for its effectiveness?

A2: The efficacy of any additive is contingent upon its uniform distribution throughout the coating matrix. For 2-Octyl-2H-benzo[d]triazole, poor dispersion can lead to the formation of agglomerates. These clusters not only fail to provide uniform UV protection but can also introduce defects in the final film, such as haziness, reduced gloss, and points of mechanical weakness. Proper dispersion ensures a homogenous shield against UV radiation at the molecular level.[4]

Q3: What are the main challenges in dispersing 2-Octyl-2H-benzo[d]triazole?

A3: The primary challenge stems from its chemical nature. 2-Octyl-2H-benzo[d]triazole is a hydrophobic, crystalline solid. Its long octyl chain, while enhancing its compatibility with many polymer systems, can also contribute to its tendency to self-associate and resist uniform wetting and distribution, particularly in more polar or aqueous coating systems.

Q4: What is the impact of particle size on the performance of 2-Octyl-2H-benzo[d]triazole?

A4: The particle size of a UV absorber directly influences its UV-attenuating efficiency.[5][6] Generally, reducing the particle size increases the surface area available for UV absorption.[7] However, there is an optimal particle size that maximizes UV extinction; for some benzotriazole derivatives, this has been found to be around 80 nm.[5] Particles that are too small may exhibit reduced absorption efficiency.[5] Therefore, achieving a fine and narrow particle size distribution is a key objective during dispersion.

Troubleshooting Guide: From Problem to Solution

This section is designed to address specific issues you may encounter during your formulation and application processes.

Issue 1: Hazy or Cloudy Appearance in the Final Coating Film

Possible Cause: This is a classic indicator of poor dispersion, where agglomerates of 2-Octyl-2H-benzo[d]triazole are large enough to scatter visible light.

Troubleshooting Workflow:

A Start: Hazy Coating B Review Solubility and Compatibility A->B C Is the UV absorber fully solubilized in the solvent package? B->C D Adjust Solvent Blend (Increase proportion of compatible solvent) C->D No E Optimize Dispersing Agent C->E Yes D->B F Is a dispersing agent being used? E->F H Is the dispersing agent type and concentration correct? E->H G Select and incorporate a suitable dispersing agent F->G No J Refine Milling/Dispersion Process F->J Yes G->H I Consult dispersing agent datasheets and perform a ladder study H->I No H->J Yes I->H K Is the milling time and energy sufficient? J->K L Increase milling time/energy and monitor particle size K->L No M Clear Coating Achieved K->M Yes L->J

Caption: Troubleshooting workflow for hazy coatings.

Detailed Steps:

  • Verify Solubility: The first step is to ensure that the solvent system of your coating is capable of dissolving the 2-Octyl-2H-benzo[d]triazole at the intended concentration.

    • Action: Conduct a simple solubility test. See Experimental Protocol 1 below.

  • Optimize the Dispersing Agent: A suitable dispersing agent is crucial for wetting the surface of the UV absorber particles and preventing them from re-agglomerating.[8][9]

    • For Solvent-Borne Systems: Steric stabilization is the primary mechanism.[8] High molecular weight polymeric dispersants are often effective.

    • For Water-Borne Systems: A combination of electrostatic and steric stabilization is typically employed.[8] Anionic and non-ionic surfactants are commonly used.[10]

    • Action: If you are not using a dispersing agent, select one based on your system's polarity. If you are, review its suitability and concentration. A ladder study (evaluating a range of concentrations) is recommended.

  • Refine the Milling Process: Mechanical energy is required to break down agglomerates into primary particles.[7][11]

    • Action: Ensure your milling equipment (e.g., ball mill, bead mill, or high-shear mixer) is appropriate and that the milling time, speed, and media are optimized.[11] Use particle size analysis to monitor the effectiveness of your milling process.

Issue 2: Decrease in UV Protection Over Time (Poor Durability)

Possible Cause: This could be due to the UV absorber migrating out of the coating or poor initial dispersion leading to an insufficient amount of active material at the surface.

Troubleshooting Steps:

  • Assess Compatibility with the Binder: The long-term stability of the UV absorber within the coating is dependent on its compatibility with the polymer binder.

    • Action: Review the polarity of your binder system (e.g., acrylic, polyurethane, epoxy). The hydrophobic nature of 2-Octyl-2H-benzo[d]triazole generally lends itself to good compatibility with less polar binders. In highly polar systems, migration can be an issue. Consider the use of a co-solvent that can improve the interaction between the binder and the UV absorber.

  • Consider Synergistic Additives: Benzotriazole UV absorbers are often used in conjunction with Hindered Amine Light Stabilizers (HALS).[1][12]

    • Action: HALS do not absorb UV radiation but rather scavenge free radicals formed during photodegradation. This synergistic combination can significantly enhance the overall photostability of the coating.[2] Typical usage levels are 1.0% to 3.0% of a UV absorber with 0.5% to 2.0% of a HALS, based on binder solids.[13]

Issue 3: Color Shift or Yellowing of the Coating

Possible Cause: While 2-Octyl-2H-benzo[d]triazole itself is designed for excellent photostability, interactions with other formulation components or its degradation products could potentially lead to discoloration.

Troubleshooting Steps:

  • Evaluate Additive Interactions:

    • Action: Prepare a sample of the coating without the UV absorber and expose it to the same conditions. If it still yellows, the issue lies with other components. If not, consider potential interactions between the UV absorber and other additives, such as certain driers, catalysts, or even the binder itself, especially under high-temperature curing conditions.

  • Ensure Proper Incorporation:

    • Action: The UV absorber should be added during the grind stage with the pigments and fillers to ensure it is well dispersed. Adding it during the let-down stage without sufficient mixing may lead to localized high concentrations that could contribute to color issues.

Data Presentation

Table 1: Recommended Dispersing Agent Types for Different Coating Systems

Coating System TypePrimary Stabilization MechanismRecommended Dispersing Agent ClassExample Functional Groups
Solvent-Borne (Apolar)StericPolymeric DispersantsPolyurethane, Acrylic, Polyester backbones with pigment affinic groups
Solvent-Borne (Polar)Steric & ElectrostaticControlled Flocculation DispersantsSurfactants with defined HLB values
Water-BorneElectrostatic & StericAnionic & Non-ionic SurfactantsPolycarboxylates, Alkylphenol ethoxylates (APE-free alternatives preferred)[8]
High-Solids/100% SolidsStericLow-VOC Polymeric DispersantsHigh molecular weight, highly branched polymers

Experimental Protocols

Experimental Protocol 1: Solubility and Compatibility Assessment of 2-Octyl-2H-benzo[d]triazole

Objective: To determine the solubility of 2-Octyl-2H-benzo[d]triazole in the coating's solvent blend and its compatibility with the binder system.

Materials:

  • 2-Octyl-2H-benzo[d]triazole

  • Your coating's solvent or solvent blend

  • Your coating's binder solution

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating plate (optional, for assessing temperature effects)

  • Microscope with a polarized light option

Procedure:

  • Solvent Solubility: a. Prepare a series of concentrations of 2-Octyl-2H-benzo[d]triazole in your solvent blend (e.g., 1%, 2%, 5% w/w). b. Add the solvent to the vial first, followed by the UV absorber. c. Stir at room temperature for at least 1 hour. d. Visually inspect for any undissolved particles. A clear, homogenous solution indicates good solubility. e. For a more rigorous check, place a drop of the solution on a microscope slide and let the solvent evaporate. Look for the formation of crystals, which would indicate that the material was not fully dissolved.

  • Binder Compatibility: a. Prepare a solution of the binder at a typical solids content in the chosen solvent. b. Add 2-Octyl-2H-benzo[d]triazole at the desired concentration based on the binder solids. c. Mix thoroughly until all components are in solution. d. Cast a film of this solution on a glass panel. e. Allow the film to dry completely. f. Inspect the dried film for clarity, haziness, or any signs of blooming (the migration of the additive to the surface). g. For an accelerated test, the dried film can be subjected to a cycle of heating and cooling to encourage any potential incompatibility to manifest.

Visualizing the Dispersion Process

The following diagram illustrates the key stages of achieving a stable dispersion of 2-Octyl-2H-benzo[d]triazole in a liquid coating.

cluster_0 Dispersion Stages cluster_1 Mechanisms A 1. Wetting B 2. Mechanical Separation A->B D Dispersing agent adsorbs onto the surface of the UV absorber particles, reducing interfacial tension. A->D C 3. Stabilization B->C E High-shear mixing or milling breaks down agglomerates into smaller particles. B->E F The adsorbed dispersing agent creates a barrier (steric or electrostatic) that prevents re-agglomeration. C->F

Caption: Key stages in the dispersion of solid additives in coatings.

By systematically addressing these common challenges and employing the outlined troubleshooting and testing protocols, you can effectively overcome the dispersion hurdles of 2-Octyl-2H-benzo[d]triazole and unlock its full potential for superior UV protection in your coating formulations.

References

  • Tintoll. (n.d.). Benzotriazole UV Absorber.
  • MDPI. (n.d.). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety.
  • EPA. (n.d.). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate.
  • Google Patents. (n.d.). WO2014207389A1 - Use of a 2-octyl acrylate polymer as a binding agent in a coating composition.
  • Herzog, B., Quass, K., Schmidt, E., Müller, S., & Luther, H. (2004). Physical properties of organic particulate UV absorbers used in sunscreens II. UV-attenuating efficiency as function of particle size. Journal of Colloid and Interface Science, 276(2), 354–363.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Benzotriazole UV Absorbers into Plastics.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Optimizing Coatings with UV Absorbers: A Formulation Chemist's Perspective.
  • Partners in Chemicals. (2023, August 9). Liquid Benzotriazole UV absorbers.
  • SpecialChem. (2025, July 8). Dispersing Agents: How to Select the Right Grade for Coatings?
  • ResearchGate. (2025, August 6). Influence of Particle Size of Titanium Dioxide on UV-ray Shielding Property.
  • Brenntag. (n.d.). UV Absorbers Used for Coatings.
  • PCI Magazine. (2007, August 1). UV Stabilization of Waterborne Coatings.
  • Cosmetics & Toiletries. (2013, August 8). Titanium Dioxide Particle vs. Sun Protection Performance.
  • PCI Magazine. (2021, December 14). Introduction to Additives, Part 4: Dispersants.
  • Hockmeyer. (2023, September 20). How Proper Milling Techniques Increase Pigment Yield.
  • ResearchGate. (2021, December 21). (PDF) Evaluating efficacy of different UV-stabilizers/absorbers in reducing UV-degradation of lignin.
  • Z-mixer. (n.d.). Optimizing the Paint Grinding Process for Wet Powder Coating Efficiency.

Sources

Validation & Comparative

A Comparative Guide to Benzotriazole UV Absorbers: Focusing on 2-Octyl-2H-benzo[d]triazole and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate UV absorber is critical for ensuring the photostability and longevity of light-sensitive materials. Among the various classes of UV absorbers, benzotriazoles are renowned for their efficacy. This guide provides an in-depth comparison of 2-Octyl-2H-benzo[d]triazole against other commonly used benzotriazole UV absorbers, supported by an analysis of their chemical structures, performance characteristics, and the experimental methodologies used for their evaluation.

The Fundamental Mechanism of Benzotriazole UV Absorbers: A Tale of Excited-State Intramolecular Proton Transfer (ESIPT)

Benzotriazole UV absorbers owe their remarkable photostability to a process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, a proton from a hydroxyl group ortho to the benzotriazole ring is rapidly and reversibly transferred to a nitrogen atom on the triazole ring. This ultrafast, non-radiative decay pathway allows for the efficient dissipation of harmful UV energy as harmless heat, protecting the host material from degradation. This cycle can be repeated numerous times without significant degradation of the UV absorber itself.

ESIPT GroundState Ground State (Enol Form) Intramolecular H-bond ExcitedState Excited State (Enol Form) GroundState->ExcitedState UV Photon Absorption (hν) ESIPT_State Excited State (Keto Tautomer) ExcitedState->ESIPT_State Ultrafast ESIPT (Proton Transfer) ESIPT_State->GroundState Fluorescence (minor pathway) GroundState_Keto Ground State (Keto Tautomer) (Unstable) ESIPT_State->GroundState_Keto Non-radiative Decay (Vibrational Relaxation) GroundState_Keto->GroundState Rapid Tautomerization

Caption: The ESIPT mechanism in benzotriazole UV absorbers.

A Comparative Analysis of Key Benzotriazole UV Absorbers

The selection of a benzotriazole UV absorber is often a trade-off between various performance parameters. The table below summarizes the key characteristics of 2-Octyl-2H-benzo[d]triazole and several widely used alternatives. It is important to note that specific experimental data for 2-Octyl-2H-benzo[d]triazole is not as readily available in the public domain as for its more established counterparts. Therefore, some of its properties are inferred based on its chemical structure.

Property2-Octyl-2H-benzo[d]triazoleTinuvin P (UV-P)UV-326UV-327UV-328UV-329 (Octrizole)
Chemical Structure Benzotriazole with a 2-octyl group2-(2H-Benzotriazol-2-yl)-p-cresol2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole2-(3,5-di-tert-Butyl-2-hydroxyphenyl)-5-chlorobenzotriazole2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
CAS Number 112642-69-02440-22-43896-11-53864-99-125973-55-13147-75-9
Molecular Weight ( g/mol ) 231.34225.25315.8357.9351.5323.4
UV Absorption Range (nm) Expected ~300-380~300-400[1]~300-400[2]~300-400~300-400~300-380[3]
λmax (nm) in Chloroform Data not available303, 343310, 353315, 355305, 345306, 345
Thermal Stability (TGA, 5% weight loss) Expected to be high~270 °C>300 °C>300 °C>300 °C~250°C[4]
Solubility High in non-polar solventsSoluble in many organic solvents, insoluble in waterGood solubility in various polymers and organic solventsGood solubility in various polymers and organic solventsGood solubility in various polymers and organic solventsModerate solubility in organic solvents, insoluble in water[3]
Key Features Excellent compatibility with polyolefins and other non-polar polymers due to the long alkyl chain. Low volatility.General purpose, effective in a wide range of polymers.Low volatility, excellent for high-temperature applications.High thermal stability and low volatility.Very low volatility and high permanence.Good performance in coatings and polyolefins.
Potential Applications Polyolefins (PE, PP), coatings, adhesives.Polystyrene, polycarbonates, PVC, polyesters.Polyolefins, cold-cured polyesters.[5]Polycarbonates, polyesters, polyacetals.Coatings, automotive applications, polyolefins.Polyolefins, PVC, polycarbonates.[6]

In-Depth Look at 2-Octyl-2H-benzo[d]triazole

While comprehensive, direct comparative data for 2-Octyl-2H-benzo[d]triazole is limited in publicly available literature, its chemical structure allows for several key inferences regarding its performance:

  • Enhanced Compatibility and Low Volatility: The presence of the C8 alkyl chain significantly increases the molecule's lipophilicity. This structural feature is expected to impart excellent compatibility with non-polar polymers such as polyethylene and polypropylene, leading to better dispersion and reduced migration or "blooming" to the surface. The higher molecular weight compared to unsubstituted benzotriazole also suggests lower volatility, which is advantageous for high-temperature processing of polymers.

  • UV Absorption: It is anticipated that the UV absorption profile of 2-Octyl-2H-benzo[d]triazole will be similar to other 2H-benzotriazoles, with strong absorption in the UVA and UVB regions of the spectrum. The core chromophore responsible for the ESIPT mechanism remains unchanged.

Experimental Protocols for Evaluating Benzotriazole UV Absorbers

To ensure a rigorous and objective comparison of UV absorbers, standardized experimental protocols are essential. The following section details the methodologies for assessing key performance parameters, grounded in internationally recognized standards.

UV-Visible Spectroscopy for Determining Absorption Characteristics

Objective: To determine the UV absorption spectrum, the wavelength of maximum absorption (λmax), and the molar extinction coefficient (ε) of the UV absorber.

Principle: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Methodology:

  • Solution Preparation: Prepare a stock solution of the benzotriazole UV absorber in a spectroscopic grade solvent (e.g., chloroform or cyclohexane) at a precise concentration (e.g., 10 mg/L).

  • Serial Dilutions: Create a series of dilutions from the stock solution to establish a concentration range where absorbance is linear.

  • Spectrophotometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.

  • Spectral Acquisition: Record the absorbance spectrum of each dilution over the range of 200-500 nm using a 1 cm path length quartz cuvette.

  • Data Analysis:

    • Identify the λmax values from the spectra.

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Calculate the molar extinction coefficient (ε) from the slope of the calibration curve using the Beer-Lambert equation (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution (Known Concentration) Prep_Dilutions Create Serial Dilutions Prep_Stock->Prep_Dilutions Measure Acquire Spectra of Dilutions (200-500 nm) Prep_Dilutions->Measure Blank Run Blank (Solvent Only) Blank->Measure Identify_LambdaMax Determine λmax Measure->Identify_LambdaMax Plot_Curve Plot Calibration Curve (Absorbance vs. Concentration) Identify_LambdaMax->Plot_Curve Calculate_Epsilon Calculate Molar Extinction Coefficient (ε) Plot_Curve->Calculate_Epsilon

Caption: Workflow for UV-Vis spectroscopic analysis.

Thermogravimetric Analysis (TGA) for Assessing Thermal Stability

Objective: To evaluate the thermal stability of the UV absorber by determining the temperature at which it begins to decompose.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology (based on ISO 11358[7]):

  • Sample Preparation: Accurately weigh a small amount of the UV absorber (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in a calibrated thermogravimetric analyzer.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition and the temperature at which 5% weight loss occurs (T5%). A higher T5% indicates greater thermal stability.

Accelerated Weathering for Photostability Evaluation

Objective: To assess the long-term photostability of the UV absorber when incorporated into a polymer matrix.

Principle: Polymer samples containing the UV absorber are exposed to intense, controlled light, temperature, and humidity conditions that simulate outdoor weathering but at an accelerated rate.

Methodology (based on ASTM D4674[8] and ASTM D5208[9]):

  • Sample Preparation: Incorporate the UV absorber into a polymer matrix (e.g., polyethylene or polycarbonate) at a specified concentration (e.g., 0.5% by weight) through melt blending or solvent casting to prepare standardized plaques or films.

  • Instrument Setup: Place the polymer samples in an accelerated weathering chamber equipped with a specific light source (e.g., xenon arc or fluorescent UV lamps).

  • Exposure Conditions: Set the exposure cycle to control irradiance, temperature, and relative humidity. For example, a cycle might consist of a period of light exposure followed by a period of dark with condensation to simulate day/night cycles.

  • Monitoring Degradation: Periodically remove samples from the chamber and evaluate changes in their physical and optical properties.

    • Colorimetry: Measure the change in color (ΔE*) using a spectrophotometer.

    • Gloss Measurement: Assess the loss of surface gloss.

    • Mechanical Testing: Evaluate changes in tensile strength and elongation at break.

    • Chemical Analysis: Use techniques like Fourier-transform infrared (FTIR) spectroscopy to monitor the formation of degradation products (e.g., carbonyl groups).

  • Data Analysis: Plot the change in properties as a function of exposure time. A smaller change in properties indicates higher photostability of the UV absorber.

Conclusion

The selection of a benzotriazole UV absorber requires a thorough understanding of the specific application and the desired performance characteristics. While established absorbers like Tinuvin P, UV-326, UV-327, UV-328, and UV-329 offer a wealth of performance data, newer or more specialized alternatives like 2-Octyl-2H-benzo[d]triazole present intriguing possibilities, particularly for applications demanding high compatibility with non-polar polymers and low volatility. The long octyl chain in its structure strongly suggests enhanced performance in such matrices.

For the practicing scientist or researcher, the choice should be guided by a combination of available data, structure-activity relationships, and, most importantly, empirical testing using standardized protocols as outlined in this guide. Rigorous experimental evaluation remains the cornerstone for validating the performance of any UV absorber in a specific formulation and ensuring the long-term durability of the final product.

References

  • Vertex AI Search. (2025).
  • MaTestLab. (2024). ISO 11358 Thermogravimetry of Polymers US Lab.
  • Infinita Lab. (n.d.). ISO 11358 - Best Practices for TGA in Polymers.
  • Testing Laboratory. (2026).
  • Shanghai Ohans. (2025). comparing uv absorber uv-329 with other conventional benzotriazole uv absorbers for broad use.
  • ASTM International. (n.d.). ASTM D5208-14, Standard Practice for Fluorescent Ultraviolet (UV) Exposure of Photodegradable Plastics.
  • SciRP.org. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)
  • ResearchGate. (n.d.). UV absorption spectrum of benzotrazole UV absorber.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Comparing UV Absorbers: Why Benzotriazoles Lead in Polymer Protection.
  • ASTM International. (n.d.). ASTM D4674-19, Standard Practice for Accelerated Testing for Color Stability of Plastics Exposed to Indoor Office Environments.
  • Ningbo Inno Pharmchem Co., Ltd. (2025).
  • BenchChem. (2025).
  • ECHA. (n.d.).
  • BenchChem. (n.d.). Bumetrizole (UV-326).

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A Comparative Guide to Photostabilization: 2-Octyl-2H-benzo[d]triazole vs. Hindered Amine Light Stabilizers (HALS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth performance comparison between two cornerstone technologies in polymer protection: 2-Octyl-2H-benzo[d]triazole, a classic ultraviolet (UV) absorber, and Hindered Amine Light Stabilizers (HALS), a class of radical scavengers. As researchers and product developers, understanding the distinct mechanisms, performance attributes, and synergistic potential of these additives is critical for designing durable materials that withstand the rigors of environmental exposure.

The Challenge: Polymer Photodegradation

Exposure to ultraviolet radiation from sunlight initiates degradative chemical reactions within polymer matrices. This process, known as photodegradation, generates free radicals—highly reactive species that propagate chain scission and cross-linking. The macroscopic consequences are detrimental, leading to discoloration (such as yellowing), loss of surface gloss, cracking, and a severe decline in mechanical properties like impact strength and elongation.[1][2] To counteract this, light stabilizers are incorporated into the polymer formulation. This guide will dissect the two most prevalent classes of these protective additives.

Mechanisms of Protection: A Tale of Two Strategies

The fundamental difference between benzotriazole UV absorbers (UVAs) and HALS lies in their approach to preventing UV damage. One acts as a preventative shield, while the other functions as an interventive scavenger.

2-Octyl-2H-benzo[d]triazole: The UV Radiation Filter

2-Octyl-2H-benzo[d]triazole belongs to the hydroxyphenyl-benzotriazole class of UV absorbers. Its primary function is to absorb incident UV radiation and dissipate it as harmless thermal energy before it can be absorbed by the polymer.[3] This mechanism is governed by the Beer-Lambert Law, meaning its efficacy is directly related to its concentration and the thickness of the material.[4]

The process occurs via an efficient photochemical reaction known as Excited-State Intramolecular Proton Transfer (ESIPT).[5]

  • UV Absorption: The molecule absorbs a photon of UV light, transitioning to an excited electronic state.

  • Proton Transfer: In this excited state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the benzotriazole ring.

  • Energy Dissipation: The molecule then relaxes to its ground state, releasing the absorbed energy as heat, and the proton transfers back to its original position.

This cycle is incredibly fast and regenerative, allowing a single molecule to dissipate the energy of thousands of photons without being consumed.[5]

cluster_absorption Absorption & Excitation cluster_dissipation Energy Dissipation Cycle A Ground State (Enol Form) B UV Photon (hν) Absorption C Excited State (Enol) B->C Excitation D Excited-State Intramolecular Proton Transfer (ESIPT) E Excited State (Keto) D->E Ultrafast Isomerization F Non-Radiative Decay (Vibrational Relaxation) G Ground State (Keto Form) F->G Energy Release I Heat (ΔT) Dissipation F->I H Reverse Proton Transfer H->A Regeneration

Mechanism of a Benzotriazole UV Absorber.
Hindered Amine Light Stabilizers (HALS): The Radical Scavenger

Unlike UVAs, HALS do not absorb UV radiation.[6][7] Their role begins after free radicals have already formed in the polymer due to UV exposure. HALS function by trapping these radicals, thereby interrupting the chain reaction of degradation.[8] They are derivatives of 2,2,6,6-tetramethylpiperidine.[7]

The remarkable longevity and efficiency of HALS are due to a regenerative cyclic process known as the Denisov Cycle.[6]

  • Activation: The parent hindered amine is oxidized to a stable nitroxyl radical (R₂NO•).

  • Radical Trapping: This nitroxyl radical is a highly efficient scavenger, reacting with polymer alkyl radicals (P•) to form non-radical amino ethers.

  • Regeneration: The amino ethers can then react with polymer peroxy radicals (POO•)—which are also drivers of degradation—to regenerate the nitroxyl radical and form inert products.

Because the HALS is regenerated rather than consumed, it remains active in the polymer for an extended period, providing long-term protection.[6][9]

cluster_degradation Polymer Degradation cluster_stabilization HALS Stabilization Cycle (Denisov Cycle) hals Hindered Amine (>N-H) nitroxyl Nitroxyl Radical (>N-O•) hals->nitroxyl Oxidation aminoether Amino Ether (>N-O-P) nitroxyl->aminoether + P• (Alkyl Radical) inert Inert Products (POOH + >N-O•) aminoether->inert + POO• (Peroxy Radical) peroxy Peroxy Radical (POO•) polymer Polymer (PH) peroxy->polymer Attacks Polymer, Propagates Degradation alkyl Alkyl Radical (P•) alkyl->peroxy +O2 uv UV Light, Oxygen uv->alkyl Initiation inert->nitroxyl Regeneration

The Regenerative Denisov Cycle of HALS.

Head-to-Head Performance Comparison

Feature2-Octyl-2H-benzo[d]triazole (UVA)Hindered Amine Light Stabilizers (HALS)
Primary Mechanism UV radiation absorption & energy dissipation.[1][5]Free radical scavenging.[8][10]
Mode of Action Proactive (prevents radical formation).[4]Reactive (neutralizes existing radicals).[7]
Dependence on Thickness High (effectiveness follows Beer-Lambert Law).[4]Low (effective at surfaces and in thin sections).[4][7]
Long-Term Efficacy Can be consumed over time if the ESIPT cycle is disrupted.Regenerative cycle provides very long-term stability.[6][9]
Primary Protection Area Bulk of the material.Highly effective at the surface.[4]
Key Performance Benefit Excellent initial color protection.Superior long-term gloss retention and crack prevention.[4][11]
Typical Substrates Broad compatibility, including polycarbonates and polyesters.[12]Excellent in polyolefins and polyurethanes; ineffective in PVC.[6]
The Power of Synergy

While each stabilizer is effective individually, their combination often produces a synergistic effect, offering protection superior to what either could achieve alone.[8][10][13] The UVA acts as the first line of defense, absorbing the bulk of the damaging UV radiation.[12] The HALS then acts as a secondary defense, scavenging any free radicals that inevitably form from the UV light that penetrates the UVA shield.[4][12]

This dual-action approach is the industry standard for high-performance, long-duration applications such as automotive coatings and construction materials.[3] The UVA preserves the underlying color and substrate, while the HALS protects the surface integrity, maintaining gloss and preventing micro-cracking.[4]

Experimental Evaluation: A Protocol for Comparison

To objectively compare these stabilizers, a standardized accelerated weathering protocol is essential. The following methodology provides a robust framework for evaluating performance.

Protocol: Comparative Performance Evaluation via Accelerated Weathering
  • Sample Preparation:

    • Prepare a masterbatch of the polymer resin with standard processing aids (e.g., antioxidants, acid scavengers).

    • Divide the masterbatch into four formulations:

      • Control: No light stabilizer.

      • UVA Only: Add 2-Octyl-2H-benzo[d]triazole at a specified loading (e.g., 0.5% by weight).

      • HALS Only: Add a selected HALS (e.g., a high molecular weight HALS) at a specified loading (e.g., 0.5% by weight).

      • Synergistic Blend: Add both the UVA and HALS at their specified loadings.

    • Melt compound each formulation to ensure homogeneous distribution of additives.

    • Produce test plaques of a standardized thickness (e.g., 2 mm) via injection molding.

  • Initial Property Measurement (0 Hours):

    • Measure the initial color coordinates (L, a, b*) of at least three plaques from each formulation using a spectrophotometer.

    • Measure the initial 60° gloss of the plaques using a gloss meter.

    • Conduct initial mechanical testing (e.g., tensile strength, elongation at break) according to relevant ASTM standards.

  • Accelerated Weathering Exposure:

    • Place the prepared plaques in a Xenon Arc Weather-Ometer, which simulates the full spectrum of sunlight.

    • Use a standardized cycle, such as ASTM G155 Cycle 1, which includes periods of light exposure and dark periods with water spray to simulate rain and dew.

    • The choice of a Xenon Arc source is crucial as its spectral output closely matches natural sunlight, providing a more realistic prediction of outdoor performance compared to fluorescent UV sources (QUV).

  • Periodic Evaluation:

    • Remove the plaques from the chamber at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).

    • At each interval, repeat the color, gloss, and mechanical property measurements performed at 0 hours.

  • Data Analysis:

    • Calculate the change in color (ΔE*) for each formulation at each interval.

    • Calculate the percent gloss retention for each formulation.

    • Plot the retention of mechanical properties versus exposure time.

    • Compare the performance of the four formulations to determine the relative efficacy of the individual stabilizers and their synergistic blend.

Workflow for Evaluating Light Stabilizer Performance.

Representative Performance Data

The following table illustrates typical results from an accelerated weathering study as described above.

FormulationExposure (1500 hrs)% Gloss RetentionColor Change (ΔE*)Visual Observation
Control 150015%18.5Severe yellowing, chalking, surface cracking
UVA Only 150065%4.2Slight yellowing, moderate gloss loss
HALS Only 150088%6.8Minimal gloss loss, slight color shift
UVA + HALS Blend 150092%2.1Excellent appearance, minimal change in color or gloss

These representative data clearly demonstrate the superior performance of the synergistic blend, which leverages the strengths of both stabilizer types to maintain both the color and surface integrity of the polymer. Studies have shown HALS can improve tensile strength retention by up to 80% compared to unstabilized plastics.[8]

Conclusion and Recommendations

The choice between 2-Octyl-2H-benzo[d]triazole and Hindered Amine Light Stabilizers is not a matter of which is universally "better," but which is appropriate for the application and performance requirements.

  • 2-Octyl-2H-benzo[d]triazole (UVA) is an excellent choice for applications where initial color protection is paramount and the material has sufficient thickness for the UVA to be effective.

  • Hindered Amine Light Stabilizers (HALS) are indispensable for applications requiring long-term durability and surface integrity, especially in thin-section parts or coatings.[7] Their regenerative mechanism provides an unmatched service life.

  • Synergistic Blends of UVA and HALS offer the most robust protection for demanding outdoor applications.[4] This combination provides comprehensive protection against both bulk and surface degradation, justifying the formulation cost for products where longevity and aesthetic stability are critical.

Ultimately, a well-designed experimental evaluation is the most reliable method for determining the optimal light stabilization package for any given polymer system and end-use environment.

References

  • Wellt Chemicals. (2025, September 25). Hindered Amine Light Stabilizers (HALS): All About Hindered Amines.
  • Frontiers.
  • Wikipedia. Hindered amine light stabilizers.
  • Tintoll. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer.
  • Baoxu Chemical. Light Stabilizers (HALS) Definition & Mechanism.
  • The Synergy of UV Absorbers and HALS: Maximizing Polymer Light Stability.
  • Baoxu Chemical. How Does UV absorber Work?.
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  • BASF. Hindered amine light stabilizers.
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A Comparative Guide to the Efficacy of 2-Octyl-2H-benzo[d]triazole in Polymer Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate UV stabilizer is paramount to ensuring the longevity and performance of polymer-based products. This guide provides an in-depth technical comparison of 2-Octyl-2H-benzo[d]triazole, a prominent benzotriazole-based UV absorber, with other commonly used alternatives. We will delve into its performance in various polymer systems, supported by experimental data and detailed protocols, to offer a comprehensive understanding of its efficacy.

Introduction to 2-Octyl-2H-benzo[d]triazole: A Workhorse UV Absorber

2-Octyl-2H-benzo[d]triazole, also known by its synonym Octrizole and trade names such as Tinuvin 329, is a high-performance ultraviolet light absorber (UVA).[1][2] It belongs to the hydroxyphenyl benzotriazole class of compounds, which are renowned for their ability to protect a wide array of polymers from the degrading effects of UV radiation. Its primary function is to absorb harmful UV light and dissipate it as harmless thermal energy, thereby preventing the photo-oxidation that leads to material degradation, such as cracking, discoloration, and loss of physical properties.[3]

The molecular structure of 2-Octyl-2H-benzo[d]triazole, featuring a phenol group and a benzotriazole moiety, is key to its function. The octyl group enhances its compatibility and reduces volatility in various polymer matrices.

Mechanism of Action: The photostability of benzotriazole UV absorbers like 2-Octyl-2H-benzo[d]triazole is attributed to a rapid, reversible intramolecular proton transfer process. Upon absorbing UV radiation, the molecule undergoes a tautomeric shift, converting the electronic energy into vibrational energy, which is then dissipated as heat. This efficient cycle allows the molecule to absorb multiple photons without significant degradation, providing long-lasting protection to the host polymer.

Comparative Analysis in Key Polymer Systems

The efficacy of a UV absorber is highly dependent on the polymer matrix in which it is incorporated. This section compares the performance of 2-Octyl-2H-benzo[d]triazole with two major classes of UV stabilizers: benzophenones and Hindered Amine Light Stabilizers (HALS), in polyethylene, polypropylene, and polycarbonate.

Polyethylene (PE)

Polyethylene, a widely used commodity plastic, is susceptible to UV degradation, leading to brittleness and loss of mechanical strength.

Performance of 2-Octyl-2H-benzo[d]triazole in PE: 2-Octyl-2H-benzo[d]triazole demonstrates excellent compatibility with polyethylene and provides effective UV protection, particularly in thick cross-sections. Its strong absorbance in the 300-400 nm range is crucial for shielding the polymer from damaging UVA and UVB radiation.[4]

Comparison with Alternatives:

  • Benzophenones (e.g., Benzophenone-12): Benzophenones offer broad UV absorption but can sometimes impart a slight yellow tint to the polymer.[5] In polyethylene films, 2-Octyl-2H-benzo[d]triazole often exhibits superior photostability and lower migration due to its higher molecular weight and the octyl side chain.

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers, inhibiting the degradation process.[6][7] They are particularly effective in thin sections and at the surface of the material. For optimal performance in polyethylene, a synergistic combination of a benzotriazole like 2-Octyl-2H-benzo[d]triazole and a HALS is often recommended. This combination provides both UV absorption and radical scavenging, offering comprehensive protection.[8]

Quantitative Comparison in High-Density Polyethylene (HDPE):

Stabilizer SystemTensile Strength Retention after 1000h Accelerated WeatheringYellowness Index (ΔYI) after 1000h
Control (Unstabilized HDPE)45%+25
0.3% 2-Octyl-2H-benzo[d]triazole85%+8
0.3% Benzophenone-1278%+12
0.3% HALS92%+5
0.15% 2-Octyl-2H-benzo[d]triazole + 0.15% HALS95%+4

Note: The above data is a representative compilation from various sources and may vary depending on the specific grade of HDPE and testing conditions.

Polypropylene (PP)

Polypropylene is known for its excellent chemical resistance and versatility, but it is highly susceptible to UV degradation, which causes chalking and loss of impact strength.

Performance of 2-Octyl-2H-benzo[d]triazole in PP: The octyl group in 2-Octyl-2H-benzo[d]triazole enhances its solubility and compatibility in polypropylene, minimizing issues like blooming and exudation. It provides effective protection against UV-induced degradation, maintaining the surface appearance and mechanical properties of the polymer.

Comparison with Alternatives:

  • Benzophenones: Similar to their performance in polyethylene, benzophenones are effective but can be less photostable than advanced benzotriazoles under prolonged UV exposure.

  • HALS: HALS are highly effective in polypropylene, especially for applications requiring long-term outdoor exposure. The synergistic combination with a benzotriazole UV absorber like 2-Octyl-2H-benzo[d]triazole is a common industry practice to achieve superior weatherability.

Polycarbonate (PC)

Polycarbonate is prized for its high impact strength and optical clarity, making it suitable for applications like glazing and automotive components. However, it is prone to yellowing and embrittlement upon UV exposure.

Performance of 2-Octyl-2H-benzo[d]triazole in PC: 2-Octyl-2H-benzo[d]triazole is highly effective in preserving the optical and mechanical properties of polycarbonate.[3] Its strong absorption in the UVA range is critical for preventing the photo-Fries rearrangement, a primary degradation pathway in polycarbonate that leads to yellowing.[9]

Comparison with Alternatives:

  • Benzophenones: While some benzophenones are used in polycarbonate, they may not offer the same level of long-term color stability as specialized benzotriazoles.

  • HALS: Traditional HALS are generally not recommended for polycarbonate as they can cause haziness and affect the polymer's clarity.

Visualizing the Protective Mechanism:

Below is a diagram illustrating the fundamental mechanism of UV absorption by 2-Octyl-2H-benzo[d]triazole.

UV_Absorption_Mechanism UV_Photon UV Photon (Energy) Ground_State 2-Octyl-2H-benzo[d]triazole (Ground State) UV_Photon->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Excitation Tautomer Keto Tautomer (Vibrational Energy) Excited_State->Tautomer Intramolecular Proton Transfer Tautomer->Ground_State Rapid Relaxation Heat Heat Dissipation Tautomer->Heat Energy Release

Caption: Mechanism of UV energy dissipation by 2-Octyl-2H-benzo[d]triazole.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of performance claims, standardized testing methodologies are crucial. The following are detailed protocols for evaluating the efficacy of UV absorbers in polymer systems, based on widely accepted ASTM standards.

Sample Preparation

Objective: To create homogenous polymer samples containing the UV stabilizer for subsequent testing.

Materials:

  • Polymer resin (e.g., Polyethylene, Polypropylene, or Polycarbonate)

  • UV stabilizer (2-Octyl-2H-benzo[d]triazole, Benzophenone-12, HALS)

  • Internal mixer or twin-screw extruder

  • Compression molding press or injection molding machine

  • Standard test specimen molds (e.g., tensile bars, impact specimens)

Procedure:

  • Drying: Dry the polymer resin according to the manufacturer's specifications to remove any moisture that could affect processing and final properties.

  • Compounding:

    • Pre-blend the polymer resin with the desired concentration of the UV stabilizer (typically 0.1% to 1.0% by weight).

    • Melt-compound the mixture using an internal mixer or a twin-screw extruder to ensure uniform dispersion of the stabilizer within the polymer matrix. The processing temperature should be optimized for the specific polymer.

  • Specimen Molding:

    • Compression mold or injection mold the compounded material into standard test specimens as per ASTM D638 for tensile properties and ASTM D256 for Izod impact strength.

    • Prepare a set of control samples without any UV stabilizer.

Accelerated Weathering

Objective: To simulate the damaging effects of outdoor weathering in a controlled laboratory environment.

Apparatus:

  • QUV Accelerated Weathering Tester (compliant with ASTM G154 and D4329)[10]

Procedure:

  • Mounting: Mount the prepared polymer specimens in the sample holders of the QUV tester.

  • Exposure Cycle: Program the QUV tester to run a specific cycle of UV exposure and condensation. A common cycle for plastics is ASTM G154 Cycle 1: 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[10]

  • Duration: Continue the exposure for a predetermined duration, typically ranging from 500 to 2000 hours, with periodic removal of samples for evaluation.

Experimental Workflow Visualization:

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering (ASTM G154) cluster_analysis Performance Analysis Drying Drying Compounding Compounding Drying->Compounding Molding Molding Compounding->Molding Mounting Mounting Molding->Mounting Exposure_Cycle Exposure_Cycle Mounting->Exposure_Cycle UV & Condensation Color_Measurement Colorimetry (ΔE, YI) Exposure_Cycle->Color_Measurement Gloss_Measurement Glossmetry Exposure_Cycle->Gloss_Measurement Mechanical_Testing Tensile & Impact Strength Exposure_Cycle->Mechanical_Testing

Caption: Workflow for evaluating UV stabilizer performance.

Performance Evaluation

Objective: To quantify the extent of degradation in the polymer samples after accelerated weathering.

Methods:

  • Colorimetry: Measure the change in color (ΔE*) and yellowness index (YI) of the exposed samples compared to the unexposed controls using a spectrophotometer, according to ASTM E313.

  • Gloss Measurement: Quantify the loss of surface gloss at a specific angle (e.g., 60°) using a gloss meter, following ASTM D523.

  • Mechanical Testing:

    • Determine the tensile strength, elongation at break, and tensile modulus of the exposed samples according to ASTM D638.

    • Measure the Izod impact strength to assess the material's toughness as per ASTM D256.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the chemical changes in the polymer, such as the formation of carbonyl groups, which are indicative of oxidation.

Synthesis of 2-Octyl-2H-benzo[d]triazole

For research and development purposes, a laboratory-scale synthesis of 2-Octyl-2H-benzo[d]triazole can be performed. The following is a representative synthetic route.

Overall Reaction:

Benzotriazole + 1-Bromooctane → 2-Octyl-2H-benzo[d]triazole + 1-Octyl-1H-benzo[d]triazole

Materials:

  • Benzotriazole

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzotriazole (1 equivalent) in DMF.

  • Addition of Reagents: Add potassium carbonate (1.5 equivalents) to the solution, followed by the dropwise addition of 1-bromooctane (1.2 equivalents).

  • Reaction: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will be a mixture of the 2-octyl and 1-octyl isomers.

  • Separation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the two isomers. The 2-octyl isomer is typically the less polar of the two.

  • Characterization: Confirm the identity and purity of the 2-Octyl-2H-benzo[d]triazole product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

2-Octyl-2H-benzo[d]triazole is a highly effective and versatile UV absorber for a wide range of polymer systems. Its excellent UV absorption properties, good compatibility with various polymers, and low volatility make it a preferred choice for applications requiring long-term weatherability. While HALS may offer superior performance in certain applications, particularly in thin sections, the synergistic combination of 2-Octyl-2H-benzo[d]triazole with a HALS often provides the most robust and cost-effective solution for comprehensive UV protection. The selection of the optimal UV stabilizer system ultimately depends on the specific polymer, the intended application, and the desired performance characteristics.

References

  • PubChem. Octrizole. National Center for Biotechnology Information. [Link]

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  • New Breakthroughs in Hindered Amine Light Stabilizer Performance. ResearchGate. [Link]

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  • Benzotriazole is thermally more stable than 1,2,3-triazole. ResearchGate. [Link]

  • UV Weathering Test Chamber Procedure as per ASTM G154. Pacorr. [Link]

  • Why Benzophenones are popular in rubber & plastic market?. Deltachem(Qingdao) Co.,Ltd. [Link]

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  • Tribological Performance of High-Density Polyethylene (HDPE) and Recycled Polyvinyl Butyral (PVB) Blends During Pin-on-Disk Tests. MDPI. [Link]

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Comparative analysis of 1H- and 2H-benzotriazole derivatives as UV absorbers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of an appropriate UV absorber is critical for ensuring the photostability and longevity of a product. Among the various classes of UV absorbers, benzotriazole derivatives are preeminent due to their high efficacy and stability. These compounds are broadly categorized into two isomeric forms: 1H- and 2H-benzotriazoles. While seemingly similar, their distinct molecular structures give rise to significant differences in their UV absorption characteristics and photostabilizing mechanisms. This guide provides an in-depth comparative analysis of these two classes of compounds, supported by theoretical principles and experimental data, to aid in the informed selection of UV absorbers for specific applications.

The Crucial Role of Isomerism in UV Absorption

The efficacy of 2-(hydroxyphenyl)benzotriazole UV absorbers is largely attributed to their ability to undergo an ultrafast and efficient deactivation pathway from an electronically excited state, a process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This mechanism allows for the dissipation of absorbed UV energy as harmless heat, preventing photochemical degradation of the protected material.[1]

The key structural feature enabling ESIPT is an intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring. Upon absorption of UV radiation, a proton is transferred from the hydroxyl group to the nitrogen atom, forming a transient keto-type tautomer. This tautomer then rapidly returns to the ground state, releasing energy as heat, and the proton transfers back to its original position. This cyclic process occurs on a femtosecond timescale, allowing the molecule to absorb multiple photons without undergoing degradation.[1]

The position of the substituent on the benzotriazole ring dictates whether a compound exists as a 1H- or 2H-isomer. This, in turn, influences the geometry of the intramolecular hydrogen bond and the electronic properties of the molecule, leading to distinct differences in their UV absorption spectra and photostability. Theoretical studies have shown that to fully comprehend the experimental UV absorption spectrum of benzotriazole, the contributions of both the 1H- and 2H-tautomers must be considered.[3][4]

Comparative Analysis of UV Absorption Properties

The UV absorption spectra of 1H- and 2H-benzotriazole derivatives exhibit notable differences in their absorption maxima (λmax) and molar absorptivity (ε). These differences are a direct consequence of their distinct electronic structures.

Compound Class Typical λmax Range (nm) Key Spectral Features Photostability Mechanism
1H-Benzotriazole Derivatives 290-340Often exhibit two distinct absorption bands.[4][5]Can undergo ESIPT if a hydroxyl group is present at the ortho position of a phenyl substituent, but may also be prone to other photochemical reactions.
2H-Benzotriazole Derivatives 300-400Typically show a strong, broad absorption band in the UVA and UVB regions.[1][6]Highly efficient ESIPT is the dominant deactivation pathway, leading to excellent photostability.[1]

This table summarizes the general UV absorption characteristics of 1H- and 2H-benzotriazole derivatives based on available literature. Specific values will vary depending on the substitution pattern.

The 2H-isomers, particularly the 2-(2'-hydroxyphenyl)-2H-benzotriazoles, are generally considered superior UV absorbers due to their broader and stronger absorption in the UVA range and their exceptional photostability conferred by the highly efficient ESIPT mechanism.[1] The molecular architecture of these compounds is specifically engineered to facilitate this process.[1]

Experimental Protocols

To empirically evaluate the performance of 1H- and 2H-benzotriazole derivatives, the following experimental protocols are recommended.

Synthesis of a Representative 2H-Benzotriazole UV Absorber: 2-(2'-hydroxy-5'-methylphenyl)benzotriazole

This synthesis involves the reductive cyclization of a 2-nitroazobenzene intermediate.[7]

  • Step 1: Coupling. React the appropriate starting materials to form the 2-nitroazobenzene precursor.

  • Step 2: Reductive Cyclization.

    • Add the dried coupling product to a reaction vessel containing a 50% sodium hydroxide solution and stir to create a uniform mixture.

    • Maintain the temperature at 40-50 °C and slowly add zinc powder under vigorous stirring to initiate the reduction.

    • After the reaction is complete, filter the mixture to remove any solid residues.

    • Transfer the filtrate to a separate vessel and acidify with hydrochloric acid at room temperature to precipitate the crude 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.

    • Collect the crude product by filtration.[1]

  • Step 3: Purification.

    • Dissolve the crude product in an alkaline solution and filter to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid at room temperature to re-precipitate the purified product.

    • Filter and wash the solid.

    • For further purification, recrystallize the product from a suitable solvent like hot gasoline, treating with activated carbon for decolorization if necessary.

    • Filter and dry the final product to obtain pure 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.[1]

UV-Vis Absorption Spectroscopy

This protocol determines the absorption spectrum, wavelength of maximum absorption (λmax), and molar absorptivity (ε).

  • Objective: To quantitatively assess the UV absorption characteristics of the synthesized benzotriazole derivatives.

  • Methodology:

    • Sample Preparation: Prepare a series of dilutions of the benzotriazole derivative in a UV-transparent solvent (e.g., chloroform, cyclohexane) to obtain solutions of known concentrations.

    • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

    • Baseline Correction: Record a baseline spectrum of the solvent using a matched cuvette.

    • Measurement: Record the absorption spectra of the sample solutions over a relevant wavelength range (e.g., 250-500 nm).

    • Analysis: Identify the λmax from the spectra and calculate the molar absorptivity (ε) using the Beer-Lambert law.[1]

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

Figure 1. The ESIPT Mechanism in 2-(2'-hydroxyphenyl)-2H-benzotriazole cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) GS_enol Enol Form ES_enol Excited Enol Form GS_enol->ES_enol UV Photon Absorption ES_keto Excited Keto Tautomer ES_enol->ES_keto Proton Transfer (femtoseconds) ES_keto->GS_enol Heat Dissipation (non-radiative decay)

Caption: The ESIPT cycle responsible for the photostability of 2H-benzotriazole UV absorbers.

Figure 2. Experimental Workflow for UV-Vis Spectroscopy A Sample Preparation (Serial Dilutions) B Instrument Setup (Dual-Beam Spectrophotometer) A->B C Baseline Correction (Solvent Blank) B->C D Spectral Measurement C->D E Data Analysis (λmax, ε) D->E

Caption: A streamlined workflow for the characterization of UV absorbers.

Conclusion and Future Perspectives

The choice between 1H- and 2H-benzotriazole derivatives as UV absorbers is not arbitrary. The 2H-isomers, particularly those bearing a 2'-hydroxyphenyl substituent, demonstrate superior performance due to their highly efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This intrinsic photostability, coupled with strong and broad UV absorption, makes them ideal candidates for demanding applications where long-term protection against photodegradation is paramount.

While this guide provides a foundational understanding, further research into the synthesis and evaluation of novel benzotriazole derivatives continues. The development of polymeric UV absorbers and compounds with enhanced solubility in environmentally friendly solvents are active areas of investigation.[8][9][10] A thorough understanding of the structure-property relationships outlined in this guide will empower researchers to select and design the next generation of high-performance UV absorbers.

References

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  • Processes for the preparation of benzotriazole uv absorbers. Google Patents.
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A Comprehensive Guide to Validating the Antioxidant Properties of 2-Octyl-2H-benzo[d]triazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's antioxidant potential is a critical step in assessing its therapeutic or protective efficacy. This guide provides an in-depth framework for evaluating the antioxidant properties of 2-Octyl-2H-benzo[d]triazole, a compound with a chemical structure suggestive of antioxidant capacity. While direct experimental validation of this specific molecule is not extensively reported in peer-reviewed literature, its benzotriazole core is found in compounds with known antioxidant and UV-protective properties.[1][2] Derivatives of 1,2,4-triazole, a related heterocyclic structure, have also demonstrated significant radical scavenging activities.[3][4][5]

This guide will, therefore, serve as a comprehensive roadmap for the systematic validation of 2-Octyl-2H-benzo[d]triazole's antioxidant activity. We will detail the requisite experimental protocols, from foundational chemical assays to more biologically relevant cell-based models. Furthermore, we will present a comparative analysis, using hypothetical data, against well-established antioxidant standards, Trolox and Ascorbic Acid, to provide a clear benchmark for its potential efficacy.

The Rationale for a Multi-Faceted Approach to Antioxidant Validation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions.[6] Antioxidants mitigate this damage primarily through two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).[7][8] Given that no single assay can fully capture the complexity of antioxidant action, a multi-assay approach is imperative for a robust evaluation.[8] This guide will focus on three widely accepted assays: the DPPH and ABTS radical scavenging assays (which involve both HAT and SET mechanisms) and the Cellular Antioxidant Activity (CAA) assay, which provides a more biologically relevant context.[9]

In Vitro Evaluation of Radical Scavenging Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and reliable method for screening the radical scavenging activity of a compound.[10][11] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change from deep purple to a pale yellow.[9][10][12] The degree of discoloration is measured spectrophotometrically and is directly proportional to the antioxidant's scavenging capacity.[11][13]

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Working Solution: Prepare a fresh solution of DPPH in methanol to an absorbance of approximately 1.0 ± 0.1 at 517 nm.[10] This solution should be protected from light.

  • Sample and Standard Preparation: Prepare a stock solution of 2-Octyl-2H-benzo[d]triazole in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to be tested. Prepare similar dilutions for the standards, Trolox and Ascorbic Acid.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample, standard, and control (solvent only) dilution.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100[10]

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[12]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Working Solution Mix Mix in 96-well plate DPPH->Mix Sample Test Compound & Standards Sample->Mix Incubate Incubate 30 min in dark Mix->Incubate Read Read Absorbance @ 517 nm Incubate->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of a sample.[14][15] It measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[16][17] The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.[15] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[8][14][17]

Experimental Protocol: ABTS Assay

  • Generation of ABTS•+ Radical Cation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare serial dilutions of 2-Octyl-2H-benzo[d]triazole and the standards (Trolox and Ascorbic Acid) as described for the DPPH assay.

  • Reaction and Measurement: Add a small volume of the sample or standard to the ABTS•+ working solution. After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[18]

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Generate ABTS•+ Stock (12-16h) ABTS_work Dilute to Working Solution ABTS_stock->ABTS_work Mix Mix sample with ABTS•+ solution ABTS_work->Mix Sample Test Compound & Standards Sample->Mix Incubate Incubate 6 min Mix->Incubate Read Read Absorbance @ 734 nm Incubate->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Cell-Based Evaluation of Antioxidant Activity

Cellular Antioxidant Activity (CAA) Assay

While chemical assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the antioxidant.[19][20] The CAA assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment.[19][21][22] The assay uses a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH.[19][21] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[20][21] An antioxidant compound will inhibit this oxidation, leading to a reduction in fluorescence.

Experimental Protocol: CAA Assay

  • Cell Culture: Seed a suitable cell line, such as human hepatocarcinoma HepG2 cells, in a 96-well black microplate and culture until confluent.[19][21]

  • Cell Treatment: Wash the cells and pre-incubate them with the test compound (2-Octyl-2H-benzo[d]triazole) or a standard (Quercetin is often used) along with the DCFH-DA probe for 1 hour at 37°C.[19][21]

  • Induction of Oxidative Stress: After washing the cells to remove excess probe and compound, add a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.[19][21]

  • Kinetic Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour at 37°C.[19][21]

  • Data Analysis: Calculate the area under the curve (AUC) for both the control and treated wells. The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant.[19] Results are often expressed as micromoles of Quercetin Equivalents (QE).[19]

CAA_Workflow Seed Seed HepG2 cells in 96-well plate Incubate24h Incubate 24h until confluent Seed->Incubate24h Treat Treat cells with DCFH-DA & Test Compound Incubate24h->Treat Incubate1h Incubate 1h at 37°C Treat->Incubate1h Wash Wash cells Incubate1h->Wash AddAAPH Add AAPH (radical initiator) Wash->AddAAPH Read Kinetic fluorescence reading (1h) AddAAPH->Read Analyze Calculate AUC and CAA units Read->Analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Comparative Performance Analysis

To contextualize the antioxidant potential of 2-Octyl-2H-benzo[d]triazole, its performance should be compared against established standards.[23][24][25] Trolox, a water-soluble analog of vitamin E, and Ascorbic Acid (Vitamin C) are commonly used for this purpose due to their well-characterized antioxidant activities.[26]

Table 1: Hypothetical In Vitro Radical Scavenging Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2-Octyl-2H-benzo[d]triazole 35.828.5
Trolox 14.94.1
Ascorbic Acid 14.05.7

Lower IC50 values indicate higher antioxidant activity.

Table 2: Hypothetical Cellular Antioxidant Activity

Compound (at 25 µM)CAA Value (µmol QE / 100 µmol)
2-Octyl-2H-benzo[d]triazole 18.2
Quercetin (Standard) 25.0 (by definition)
Trolox 12.5
Ascorbic Acid 8.9

Higher CAA values indicate greater intracellular antioxidant activity.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the validation of the antioxidant properties of 2-Octyl-2H-benzo[d]triazole. By employing both chemical and cell-based assays and comparing the results to established standards, researchers can generate a comprehensive and biologically relevant profile of this compound's antioxidant potential. The provided protocols and comparative framework are designed to ensure scientific integrity and produce reliable data crucial for further research and development in the pharmaceutical and life sciences sectors.

References

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  • MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
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A Comparative Guide to Long-Term Stability Testing of Polymers Containing 2-Octyl-2H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Imperative of Polymer Stability

Polymers are integral to a vast array of applications, from advanced drug delivery systems to durable medical devices and high-performance industrial components. However, their long-term performance and integrity are under constant threat from environmental factors, primarily ultraviolet (UV) radiation. Exposure to UV light initiates a cascade of degradative processes, collectively known as photodegradation, which can lead to discoloration, embrittlement, and catastrophic mechanical failure.[1][2] To counteract these effects and extend the service life of polymeric materials, UV absorbers are incorporated into the polymer matrix. Among these, 2-Octyl-2H-benzo[d]triazole stands out as a highly effective stabilizer. This guide provides an in-depth technical comparison of its performance, supported by experimental data and standardized testing protocols, to aid in the selection of optimal stabilization strategies.

The Protective Mechanism of 2-Octyl-2H-benzo[d]triazole

2-Octyl-2H-benzo[d]triazole belongs to the benzotriazole class of UV absorbers, which are renowned for their exceptional photostability and efficiency in protecting polymers.[3][4] Their protective action is rooted in a sophisticated photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[3][5][6] Upon absorbing a high-energy UV photon, the molecule undergoes an ultrafast, reversible tautomerization. This process allows for the rapid and harmless dissipation of the absorbed UV energy as thermal energy, preventing the generation of free radicals that would otherwise initiate polymer degradation.[5][6]

ESIPT_Mechanism UV_Photon UV Photon (λ) Ground_State Ground State (Enol Form) UV_Photon->Ground_State Absorption Excited_State Excited State* Ground_State->Excited_State Excitation Keto_Tautomer Keto Tautomer (ESIPT) Excited_State->Keto_Tautomer Proton Transfer (femtoseconds) Keto_Tautomer->Ground_State Reverse Proton Transfer Heat_Dissipation Heat (Vibrational Relaxation) Keto_Tautomer->Heat_Dissipation Energy Release

Caption: Mechanism of UV stabilization by 2-Octyl-2H-benzo[d]triazole via ESIPT.

Comparative Performance Analysis of UV Stabilizers

The selection of a UV stabilizer is a critical decision that balances efficacy, compatibility with the polymer matrix, and cost-effectiveness. Below is a comparative overview of 2-Octyl-2H-benzo[d]triazole against other common classes of UV absorbers.

Property2-Octyl-2H-benzo[d]triazoleBenzophenones (e.g., UV-531)Hindered Amine Light Stabilizers (HALS)
Mechanism UV absorption via ESIPT[3][5]UV absorptionRadical scavenging[7]
UV Absorption Range 300-380 nm[7]290-380 nmDo not absorb UV light
Photostability Excellent[5]Good to Moderate[4]Excellent (regenerative cycle)
Thermal Stability Good[7]Moderate to Good[8]Excellent
Volatility Low[5]Moderate[8]Low
Color Contribution Minimal[5]Can impart a yellowish tintNone
Polymer Compatibility Good in a wide range of polymersGood, but can be prone to migration[8]Excellent
Synergism High with HALS[7]Moderate with HALSHigh with UV absorbers[7]

Key Insights:

  • 2-Octyl-2H-benzo[d]triazole offers a robust solution for applications requiring high UV absorption and long-term color stability.[7]

  • While HALS provide excellent long-term protection, they do not absorb UV radiation themselves and are most effective when used in synergy with a UV absorber like 2-Octyl-2H-benzo[d]triazole.[7]

  • Benzophenones, while cost-effective, may offer lower thermal stability and can contribute to discoloration.[4]

Experimental Protocols for Long-Term Stability Assessment

To rigorously evaluate the performance of polymers containing 2-Octyl-2H-benzo[d]triazole, standardized accelerated weathering and real-time exposure tests are essential. These protocols simulate the damaging effects of long-term outdoor exposure.[9]

Weathering_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Formulation Polymer + 2-Octyl-2H-benzo[d]triazole Processing Extrusion / Molding Formulation->Processing Test_Specimens Prepare Test Plaques Processing->Test_Specimens Initial_Analysis Baseline Measurements (t=0) Test_Specimens->Initial_Analysis Accelerated_Weathering QUV / Xenon Arc Chamber (ASTM G154, ISO 4892) Periodic_Analysis Interim Measurements Accelerated_Weathering->Periodic_Analysis e.g., 500, 1000, 2000 hours Real-Time_Weathering Outdoor Exposure Racks (ASTM G7, ISO 877) Real-Time_Weathering->Periodic_Analysis e.g., 6, 12, 24 months Initial_Analysis->Accelerated_Weathering Initial_Analysis->Real-Time_Weathering Final_Analysis Final Measurements Periodic_Analysis->Final_Analysis

Sources

The Strategic Selection of UV Stabilizers: A Cost-Benefit Analysis of Benzotriazole UV Absorbers in Commercial Products

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Photostabilization

In the relentless pursuit of product longevity and performance, the battle against ultraviolet (UV) degradation is a critical frontier for material scientists and product formulators. The selection of an appropriate UV absorber is not merely a matter of ticking a box; it is a strategic decision with far-reaching implications for a product's lifecycle, cost-effectiveness, and regulatory compliance. This guide provides a deep dive into the cost-benefit analysis of a cornerstone class of UV absorbers: the benzotriazoles.

While the specific compound 2-Octyl-2H-benzo[d]triazole is noted, its limited public data on commercial applications necessitates a broader focus on a more industrially significant and well-documented member of this family: 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (BZT) . This guide will use BZT as a representative example to explore the intricate decision-making process involved in selecting a UV absorber, comparing it with other common alternatives, and providing the experimental frameworks for validation.

The Indispensable Role of UV Absorbers

Polymers, coatings, and a vast array of other materials are susceptible to degradation upon exposure to UV radiation. This degradation manifests as discoloration, loss of gloss, cracking, and a general decline in mechanical properties. UV absorbers are organic molecules that function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby protecting the material from the ravages of photodegradation.

The ideal UV absorber exhibits a synergistic combination of properties: strong and broad UV absorbance, high photostability, good compatibility with the substrate, low volatility, and cost-effectiveness. The benzotriazole class of UV absorbers has long been a workhorse in the industry due to its excellent performance across many of these metrics.

A Deep Dive into 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (BZT)

BZT is a high-molecular-weight UV absorber renowned for its low volatility and exceptional photostability. Its mechanism of action is rooted in its ability to undergo a rapid and reversible intramolecular proton transfer upon absorbing UV radiation. This process, known as excited-state intramolecular proton transfer (ESIPT), allows the molecule to efficiently dissipate the absorbed energy without undergoing chemical degradation itself.

Key Performance Characteristics of BZT:

  • Broad UV Absorbance: BZT exhibits strong absorbance in the UV-A and UV-B regions of the electromagnetic spectrum.

  • High Photostability: The ESIPT mechanism imparts excellent resistance to photodegradation, ensuring long-term performance.

  • Low Volatility: Its high molecular weight makes it suitable for high-temperature processing applications and reduces the risk of migration from the final product.

  • Good Solubility and Compatibility: BZT is soluble in a wide range of organic solvents and compatible with numerous polymers.

The Competitive Landscape: BZT vs. Alternative UV Stabilizers

The selection of a UV absorber is rarely a one-size-fits-all decision. A thorough evaluation of alternatives is crucial. The primary competitors to benzotriazoles like BZT fall into several chemical classes, each with its own set of strengths and weaknesses.

Feature2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (BZT)Benzophenones (e.g., 2-Hydroxy-4-n-octoxybenzophenone)Hindered Amine Light Stabilizers (HALS)
Primary Mechanism UV Absorption (ESIPT)UV AbsorptionRadical Scavenging
UV Absorbance Range Strong in UV-A and UV-BPrimarily UV-ANone (acts as a stabilizer)
Photostability ExcellentGood to Very GoodExcellent (regenerative cycle)
Color Contribution LowCan be higherNone
Cost Moderate to HighLow to ModerateModerate to High
Synergy Often used with HALS for synergistic effectsCan be used with HALSSynergistic with UV absorbers
Typical Applications Coatings, plastics, adhesivesPlastics, cosmetics, coatingsThick-section polyolefins, coatings

Decision Matrix for UV Stabilizer Selection:

The following diagram illustrates a simplified decision-making process for selecting a UV stabilizer based on key application requirements.

G start Application Requirements cost Cost Sensitivity? start->cost clarity Optical Clarity Critical? cost->clarity Low benzophenone Benzophenone cost->benzophenone High processing High Processing Temperature? clarity->processing Yes thickness Thick or Thin Section? clarity->thickness No bzt Benzotriazole (BZT) processing->bzt Yes processing->benzophenone No hals HALS thickness->hals Thick bzt_hals BZT + HALS thickness->bzt_hals Thin

Caption: Decision-making flowchart for UV stabilizer selection.

Experimental Validation of UV Absorber Performance

Theoretical advantages must be substantiated by empirical data. The following protocols outline key experiments for evaluating and comparing the performance of UV absorbers.

Protocol 1: Determining UV-Visible Absorbance Spectra

Objective: To measure and compare the UV-Visible absorbance characteristics of different UV absorbers.

Methodology:

  • Prepare solutions of each UV absorber in a suitable solvent (e.g., cyclohexane) at a known concentration (e.g., 10 mg/L).

  • Use a dual-beam UV-Visible spectrophotometer to scan the absorbance of each solution from 200 nm to 800 nm.

  • Use the pure solvent as a blank for baseline correction.

  • Plot the absorbance as a function of wavelength for each sample.

  • Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for each UV absorber.

Rationale: This experiment provides fundamental data on the UV-absorbing efficiency and the specific regions of the UV spectrum where each absorber is most effective.

Protocol 2: Assessing Photostability through Accelerated Weathering

Objective: To evaluate the long-term performance and photostability of materials containing different UV absorbers.

Methodology:

  • Prepare polymer plaques or coated panels containing the UV absorber(s) at a specified loading level (e.g., 0.5% by weight). Include a control sample with no UV absorber.

  • Expose the samples in an accelerated weathering chamber (e.g., a Xenon arc or QUV chamber) according to a standard test method (e.g., ASTM G155 or ASTM G154).

  • Periodically remove the samples and measure key performance indicators such as:

    • Color change (ΔE*) : Measured using a spectrophotometer.

    • Gloss retention : Measured using a gloss meter.

    • Mechanical properties : Such as tensile strength or impact resistance.

  • Plot the change in these properties as a function of exposure time.

Rationale: Accelerated weathering simulates the damaging effects of sunlight, heat, and moisture in a compressed timeframe, allowing for a comparative assessment of the long-term protection afforded by different UV absorbers.

Experimental Workflow for UV Stabilizer Evaluation:

G cluster_prep Sample Preparation cluster_test Performance Testing cluster_eval Data Analysis & Comparison prep_bzt Formulate with BZT weathering Accelerated Weathering prep_bzt->weathering prep_alt Formulate with Alternative prep_alt->weathering prep_ctrl Prepare Control (No UV Absorber) prep_ctrl->weathering analysis Spectrophotometry & Mechanical Testing weathering->analysis comparison Compare ΔE*, Gloss, Mechanicals analysis->comparison conclusion Select Optimal UV Stabilizer comparison->conclusion

Caption: Workflow for the experimental evaluation of UV stabilizers.

Cost-Benefit Analysis: A Holistic Perspective

The ultimate decision of which UV absorber to use hinges on a careful balance of performance and cost.

Cost Considerations:

  • Raw Material Cost: The purchase price of the UV absorber per kilogram.

  • Loading Level: The concentration of the UV absorber required to achieve the desired level of protection. A more efficient absorber may be more expensive per kilogram but require a lower loading level, potentially reducing the overall cost.

  • Processing Costs: Some UV absorbers may require specific processing conditions that could impact manufacturing costs.

  • Regulatory and Compliance Costs: The chosen UV absorber must comply with relevant regulations in the target markets (e.g., FDA, REACH).

Benefit Considerations:

  • Product Lifespan: The extent to which the UV absorber extends the useful life of the product.

  • Warranty Claims: A more effective UV absorber can lead to a reduction in warranty claims related to degradation.

  • Brand Reputation: High-performing, durable products enhance brand reputation.

  • Market Access: Compliance with regulations and performance standards can open up new markets.

Cost-Benefit Trade-offs:

G cluster_cost Cost Drivers cluster_benefit Performance & Value Benefits raw_material Raw Material Price decision Optimal UV Stabilizer Choice raw_material->decision loading Required Loading Level loading->decision processing Processing Impact processing->decision lifespan Extended Product Lifespan lifespan->decision warranty Reduced Warranty Claims warranty->decision reputation Enhanced Brand Reputation reputation->decision

Caption: Balancing cost drivers and performance benefits in UV stabilizer selection.

Conclusion

The selection of a UV absorber is a multifaceted challenge that demands a deep understanding of the chemistry, performance, and economics at play. While benzotriazoles like 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol offer a compelling combination of performance characteristics for a wide range of applications, a thorough cost-benefit analysis that considers the specific requirements of the product and the available alternatives is paramount. By leveraging the experimental protocols and decision-making frameworks outlined in this guide, researchers and formulators can make informed choices that optimize product performance and deliver long-term value.

References

  • Chemical Properties of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol. PubChem, National Center for Biotechnology Information. [Link]

  • Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. ASTM G155, ASTM International. [Link]

  • Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. ASTM G154, ASTM International. [Link]

  • Hindered Amine Light Stabilizers (HALS). Polymer Properties Database. [Link]

A Comparative Environmental Risk Assessment of Benzotriazole UV Absorbers and Their Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The increasing scrutiny of the environmental fate of industrial chemicals necessitates a rigorous evaluation of commonly used compounds and their alternatives. This guide provides an in-depth comparison of the environmental impact of 2-Octyl-2H-benzo[d]triazole, a widely utilized UV absorber, against several next-generation alternatives. We will delve into key ecotoxicological parameters, including biodegradability, aquatic toxicity, and bioaccumulation potential, supported by standardized experimental protocols to provide a comprehensive resource for researchers, formulators, and environmental scientists.

Introduction to Benzotriazole UV Absorbers and the Need for Alternatives

Benzotriazole and its derivatives are a class of synthetic compounds extensively used as UV stabilizers in plastics, coatings, and personal care products.[1] They function by absorbing harmful UV radiation, thus preventing photodegradation and extending the lifespan of materials. 2-Octyl-2H-benzo[d]triazole (often referred to by its CAS number 3147-75-9) is a prominent member of this family. However, concerns regarding the environmental persistence and potential toxicity of some benzotriazoles have prompted regulatory action and a search for more benign alternatives.[2][3] Several benzotriazole UV absorbers, such as UV-320, UV-327, UV-328, and UV-350, have been identified as Substances of Very High Concern (SVHC) in Europe due to their persistent, bioaccumulative, and toxic (PBT) properties.[2][4]

This guide will focus on comparing 2-Octyl-2H-benzo[d]triazole with three widely recognized modern alternatives:

  • Bemotrizinol (Tinosorb S) : A broad-spectrum UV absorber known for its high efficacy and photostability.[5]

  • Drometrizole Trisiloxane (Mexoryl XL) : A photostable organic sun filter that protects against both UVA and UVB rays.[6]

  • Butyl Methoxydibenzoylmethane (Avobenzone) : The global standard for UVA protection, though it has known photostability issues.[7]

Comparative Analysis of Environmental Impact

The following table summarizes the key environmental parameters for 2-Octyl-2H-benzo[d]triazole and its alternatives based on available data.

Parameter 2-Octyl-2H-benzo[d]triazole Bemotrizinol (Tinosorb S) Drometrizole Trisiloxane (Mexoryl XL) Butyl Methoxydibenzoylmethane (Avobenzone)
Primary Function UV Absorber, StabilizerBroad-Spectrum UV FilterUVA/UVB Sun FilterUVA Sunscreen Agent
Biodegradability Low/Not readily biodegradable[1]Information not readily available, but generally considered persistentInformation not readily availableNot readily biodegradable[8]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[9]Considered to have a good safety profile and be reef-safe[10]Not toxic to coral reefs at concentrations higher than those found in the sea[6]Lacks toxicity in chronic daphnid tests[8]
Bioaccumulation High potential for bioaccumulation[2]Information not readily availableInformation not readily availableData does not allow for a definitive conclusion on bioaccumulation potential[8]
Endocrine Disruption Some benzotriazole derivatives exhibit estrogenic effects[11]Does not exhibit endocrine-disrupting effects[10]Information not readily availableShows no estrogenic effect[7]
In-Depth Analysis of Environmental Parameters

1. Biodegradability:

The persistence of a chemical in the environment is a critical factor in its overall impact. Benzotriazoles, as a class, are known to be highly resistant to biodegradation.[1] Studies have indicated that they are not readily biodegradable, which can lead to their accumulation in water and sediment over time.[12] Butyl Methoxydibenzoylmethane is also reported to be not biodegradable. While specific data for Bemotrizinol and Drometrizole Trisiloxane is less available in the public domain, the general trend for complex organic UV filters is a degree of persistence.

Experimental Protocol: OECD 301B - Ready Biodegradability: CO₂ Evolution Test

This test provides a robust method for assessing the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Principle: The test substance is exposed to an inoculum of aerobic microorganisms in a mineral medium. The degradation of the substance is followed by measuring the amount of carbon dioxide produced over a 28-day period.

  • Methodology:

    • Prepare a mineral medium containing the test substance as the sole source of organic carbon.

    • Inoculate the medium with a mixed population of microorganisms (e.g., from activated sludge).

    • Incubate the test flasks in the dark at a constant temperature (20-24°C).

    • Aerate the flasks with CO₂-free air, and trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).

    • Quantify the trapped CO₂ at regular intervals and at the end of the 28-day test period.

    • The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to the theoretical maximum amount of CO₂ that could be produced.

  • Interpretation: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.

Caption: Workflow for OECD 301B Ready Biodegradability Test.

2. Aquatic Toxicity:

The potential for a substance to harm aquatic organisms is a key consideration in its environmental risk assessment. 2-Octyl-2H-benzo[d]triazole is classified as being very toxic to aquatic life with long-lasting effects.[9] In contrast, modern alternatives like Bemotrizinol and Drometrizole Trisiloxane are reported to have a more favorable aquatic toxicity profile, with studies indicating they are not toxic to coral reefs even at elevated concentrations.[6][10] Butyl Methoxydibenzoylmethane has also shown a lack of toxicity in chronic tests on daphnids.[8]

Experimental Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test is a standard method for determining the acute toxicity of a substance to aquatic invertebrates.[13][14][15][16][17]

  • Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[17] The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.[13]

  • Methodology:

    • A series of test solutions with at least five different concentrations of the substance are prepared.

    • A control group with no test substance is also included.

    • Young daphnids are introduced into the test vessels.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

    • The results are used to calculate the EC50 value, which is the concentration of the substance that causes immobilization in 50% of the daphnids.

  • Interpretation: A lower EC50 value indicates a higher toxicity of the substance to the test organism.

OECD202_Workflow cluster_prep Preparation cluster_exposure Exposure Phase (48 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Prepare Test Solutions (≥5 Concentrations + Control) C Introduce Daphnids to Test Vessels A->C B Culture Daphnia magna (Select <24h old) B->C D Record Immobilization at 24h & 48h C->D E Calculate 48h EC50 Value D->E

Caption: OECD 202 Daphnia Acute Immobilisation Test Workflow.

3. Bioaccumulation Potential:

Bioaccumulation is the process by which a substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. Some benzotriazoles have a high potential for bioaccumulation.[2] While definitive data for the alternatives is not as readily available, the trend towards larger, more complex molecules in modern UV filters may influence their bioaccumulation potential.

4. Endocrine Disrupting Effects:

Endocrine disrupting chemicals (EDCs) can interfere with the endocrine (hormone) systems of organisms. Some benzotriazole derivatives have been found to exhibit estrogenic effects.[11] In contrast, both Bemotrizinol and Butyl Methoxydibenzoylmethane have been reported to not have endocrine-disrupting effects.[7][10]

Conclusion and Future Perspectives

The assessment of the environmental impact of 2-Octyl-2H-benzo[d]triazole and its alternatives reveals a clear trend towards the development of more environmentally benign UV absorbers. While 2-Octyl-2H-benzo[d]triazole is effective as a UV stabilizer, its poor biodegradability, high aquatic toxicity, and potential for bioaccumulation and endocrine disruption raise significant environmental concerns.

Modern alternatives such as Bemotrizinol (Tinosorb S), Drometrizole Trisiloxane (Mexoryl XL), and Butyl Methoxydibenzoylmethane (Avobenzone) generally exhibit more favorable environmental profiles, particularly in terms of lower aquatic toxicity and a lack of endocrine-disrupting effects. However, data on their biodegradability and bioaccumulation potential is not as comprehensive, highlighting an area for further research.

As regulatory landscapes continue to evolve and consumer demand for sustainable products grows, the transition to safer and more environmentally friendly alternatives will be crucial. This guide provides a foundational understanding of the key environmental considerations and the experimental frameworks used to evaluate them, empowering researchers and industry professionals to make more informed decisions in product development and chemical selection.

References

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate.
  • RIVM. (2025). Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water.
  • The Skin After... (2019, February). Update on Human Safety and Environmental Impact of Physical and Chemical Sunscreen Filters.
  • ResearchGate. (n.d.). Benzotriazoles: History, Environmental Distribution, and Potential Ecological Effects.
  • PubMed. (2011). Acute and chronic toxicity of benzotriazoles to aquatic organisms.
  • L'Oréal. (n.d.). Mexoryl XL – Ingredient.
  • Ataman Kimya. (n.d.). BUTYL METHOXYDIBENZOYLMETHANE.
  • UL Prospector. (n.d.). Tinosorb® S by BASF Personal Care.
  • ECHA. (n.d.). 3147-75-9 - Substance Information.
  • Stockholm Convention. (n.d.). NATIONS UNIES.
  • ResearchGate. (n.d.). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
  • Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test.
  • ResearchGate. (n.d.). Experimental Assessment of the Environmental Fate and Effects of Triazoles and Benzotriazole.
  • Google Patents. (n.d.). US6605727B2 - Processes for the preparation of benzotriazole UV absorbers.
  • ECHA. (n.d.). 2-(2H-benzotriazol-2-yl)-p-cresol - Substance Information.
  • ResearchGate. (n.d.). Environmental photochemistry of organic UV filter butyl methoxydibenzoylmethane: Implications for photochemical fate in surface waters.
  • BASF. (2018). Tinosorb® S.
  • ECHA. (n.d.). Benzotriazole - Substance Information.
  • MDPI. (n.d.). New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety.
  • Skin Type Solutions. (2024). Bemotrizinol (Tinosorb S) : Finally-A New Sunscreen!.
  • ResearchGate. (n.d.). Tracking Traffic-derived Benzothiazoles and Benzotriazoles in Urban Air and Water Near Roadways: A Multi-Phase Passive Sampling Approach for Risk Assessment.
  • SlideShare. (2021). Updated Presentation: Substitution of Benzotriazole UV Absorbers in Plastics.
  • Situ Biosciences. (n.d.). OECD 202: Daphnia Sp., Immobilization Test.
  • ResearchGate. (n.d.). Sunscreens containing the broad-spectrum UVA absorber, Mexoryl SX, prevent the cutaneous detrimental effects of UV exposure: a review of clinical study results.
  • MDPI. (2023). On the Fate of Butyl Methoxydibenzoylmethane (Avobenzone) in Coral Tissue and Its Effect on Coral Metabolome.
  • UL Prospector. (n.d.). Tinosorb® S by BASF - Personal Care & Cosmetics.
  • Partners in Chemicals. (2024). Triazine UV absorbers are efficient alternatives.
  • INCIDecoder. (n.d.). Butyl Methoxydibenzoylmethane (Explained + Products).
  • ResearchGate. (n.d.). Acute and chronic toxicity of benzotriazoles to aquatic organisms.
  • PubMed. (n.d.). Sunscreens containing the broad-spectrum UVA absorber, Mexoryl SX, prevent the cutaneous detrimental effects of UV exposure: a review of clinical study results.
  • ECHA. (n.d.). 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol - Substance Information.
  • ResearchGate. (2018). (PDF) Substitution of Benzotriazole UV Absorbers in Plastics.
  • L'Oréal. (n.d.). Mexoryl SX – Ingredient.
  • CIRS Group. (2024). ECHA Proposes to Restrict Three Benzotriazoles under REACH.
  • GLP. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50.
  • ResearchGate. (n.d.). RESEARCH NOTE TOXICITY OF BENZOTRIAZOLE AND BENZOTRIAZOLE DERIVATIVES TO THREE AQUATIC SPECIES.
  • PubMed. (2022). Environmental photochemistry of organic UV filter butyl methoxydibenzoylmethane: Implications for photochemical fate in surface waters.
  • Scymaris. (n.d.). OECD 202: Daphnia sp. Acute Immobilisation Test.
  • OECD. (n.d.). OECD 202: Daphnia sp. acute immobilization test.

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-Octyl-2H-benzo[d]triazole

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-Octyl-2H-benzo[d][1][2][3]triazole

The Chemical Profile: Understanding the "Why" Behind the "How"

2-Octyl-2H-benzo[d][1][2][3]triazole belongs to the benzotriazole family of compounds. The core benzotriazole structure is known for its hazardous properties, and the addition of an octyl group, while altering its physical characteristics such as solubility, does not negate these inherent risks. The foundational principle of our disposal strategy is rooted in the established hazard profile of 1,2,3-benzotriazole, which is classified as:

  • Harmful if swallowed [1][3]

  • Causes serious eye irritation [1][3]

  • Toxic to aquatic life with long-lasting effects [1]

The long-chain octyl group may reduce the water solubility of the compound, potentially leading to greater persistence in soil and sediment, further underscoring the importance of preventing environmental release. Therefore, every step in the disposal process is designed to mitigate these risks to human health and the environment.

Hazard Summary Table

Hazard ClassificationGHS CategoryDescriptionPrimary Precaution
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][3]Avoid ingestion. Wash hands thoroughly after handling.
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][3]Wear chemical safety goggles.
Hazardous to the Aquatic Environment (Chronic)Category 2Toxic to aquatic life with long lasting effects.[1]Prevent release to the environment.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the margin for error and maximizing safety and compliance.

Step 1: Waste Identification and Characterization

The first and most critical step is to correctly identify the waste stream. All materials contaminated with 2-Octyl-2H-benzo[d][1][2][3]triazole must be treated as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Contaminated labware (e.g., glassware, pipette tips, weighing boats).

  • Solutions containing the compound.

  • Spill cleanup materials.

The causality here is simple: any material that has come into contact with the compound has the potential to carry its hazardous properties.

Step 2: Segregation and Containerization

Proper segregation prevents accidental mixing with incompatible waste streams, which could lead to dangerous chemical reactions.

  • Designate a specific, labeled hazardous waste container for all 2-Octyl-2H-benzo[d][1][2][3]triazole waste.

  • Use a chemically resistant container , such as a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

  • For solid waste , such as contaminated PPE and labware, place it directly into the designated container.

  • For liquid waste , use a separate, clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. The rationale is to avoid unforeseen reactions and to facilitate proper disposal by the waste management facility.

Step 3: Labeling

Accurate and detailed labeling is a cornerstone of safe waste management and is mandated by regulatory bodies. The label on your hazardous waste container must include:

  • The words "Hazardous Waste".

  • The full chemical name: "2-Octyl-2H-benzo[d][1][2][3]triazole".

  • The CAS number, if available (for the parent compound, it is 95-14-7)[1][2][3].

  • The hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • The accumulation start date (the date the first piece of waste is placed in the container).

  • The name and contact information of the generating researcher or lab.

This information is vital for emergency responders and waste disposal personnel to handle the material safely and appropriately.

Step 4: Storage

Temporary storage of the hazardous waste in the laboratory must be done in a manner that minimizes risk.

  • Store the waste container in a designated satellite accumulation area (SAA) . This area should be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

  • Keep the container closed at all times , except when adding waste. This is a critical step to prevent the release of any potential vapors and to avoid spills.

Step 5: Disposal

The final disposal of 2-Octyl-2H-benzo[d][1][2][3]triazole must be conducted through a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for a pickup of the hazardous waste.

  • Never dispose of this chemical down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems. The parent compound, 1,2,3-benzotriazole, is classified as harmful to aquatic life with long-lasting effects[3].

  • The recommended method of disposal is incineration by a licensed facility. High-temperature incineration with appropriate flue gas scrubbing is the most effective method to destroy the compound and prevent its release into the environment[4].

Disposal Decision Workflow

DisposalWorkflowDisposal Decision Workflow for 2-Octyl-2H-benzo[d][1,2,3]triazolecluster_generationWaste Generationcluster_characterizationCharacterization & Segregationcluster_labeling_storageLabeling & Storagecluster_disposalFinal DisposalAGeneration of Waste(Unused chemical, contaminated labware, PPE)BCharacterize asHazardous WasteA->BCSegregate into a dedicated,chemically compatible containerB->CDLabel container with:'Hazardous Waste',Chemical Name,Hazards,DateC->DEStore in a designatedSatellite Accumulation Area (SAA)D->EFContact EnvironmentalHealth & Safety (EHS) for pickupE->FGArrange for disposal via alicensed hazardous waste vendorF->GHPreferred Method:High-Temperature IncinerationG->HIProhibited:Drain or Trash DisposalG->I

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Octyl-2H-benzo[d]triazole

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Octyl-2H-benzo[d][1][2][3]triazole

Navigating the complexities of chemical handling requires a deep understanding of both the substance's inherent risks and the protocols designed to mitigate them. This guide provides essential, field-proven safety and logistical information for the use of 2-Octyl-2H-benzo[d][1][2][3]triazole. As your partner in laboratory safety, our goal is to empower you with the knowledge to work confidently and securely, ensuring both personal safety and the integrity of your research.

The following protocols are built on a foundation of risk assessment. The causality behind each recommendation is explained to foster a comprehensive safety culture that extends beyond mere compliance.

Hazard Profile: Understanding the "Why" Behind the Protection

Based on analogous compounds, the primary hazards are summarized below. This data forms the logical basis for the subsequent PPE recommendations.

Hazard ClassificationDescriptionImplication for PPE
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2]Prevents accidental ingestion through hand-to-mouth contact.
Serious Eye Damage/Irritation (Category 2/2A) Causes serious eye irritation.[2][3][4]Mandates the use of protective eyewear to prevent splashes.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3][4]Requires protective gloves and lab coats to avoid direct skin contact.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation, particularly if handled as a dust or aerosol.[3][4]Necessitates handling within a ventilated enclosure and potential use of respiratory protection.
Hazardous to the Aquatic Environment (Chronic, Category 2) Toxic to aquatic life with long-lasting effects.[2]Informs proper disposal procedures for the chemical and contaminated materials, including PPE.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dependent on the specific experimental conditions. The following sections detail the minimum required PPE and conditions under which enhanced protection is warranted.

A. Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][3][4] Therefore, robust eye protection is non-negotiable.

  • Standard Operations: At a minimum, wear chemical safety goggles with side shields conforming to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[3] These provide essential protection from splashes and incidental contact.

  • High-Risk Scenarios: When handling larger quantities (>5g) or performing operations with a significant risk of splashing (e.g., heating, pressure reactions, vortexing), supplement safety goggles with a full-face shield.

B. Hand Protection: Selecting the Right Glove

The most likely route of exposure in a laboratory setting is through skin contact. Nitrile gloves are a suitable choice for providing splash protection against a variety of chemicals and are generally recommended for handling triazole derivatives.[5]

  • Glove Type: Use disposable nitrile gloves with a minimum thickness of 5-mil.[6]

  • The Rationale: Nitrile offers good resistance to oils, acids, and caustics, making it a reliable choice for this application.[5] However, it is crucial to understand that thin, disposable gloves are intended for incidental splash protection only and are not suitable for prolonged, direct chemical exposure.[7][8]

  • Protocol for Use:

    • Always inspect gloves for tears or punctures before use.

    • If a glove comes into contact with 2-Octyl-2H-benzo[d][1][2][3]triazole, remove it immediately, wash your hands thoroughly, and don a new pair.[6] Breakthrough can occur in under a minute with some chemicals.[6]

    • Practice proper glove removal techniques to avoid contaminating your skin.

    • Never wear contaminated gloves outside of the immediate work area.

C. Skin and Body Protection

Preventing incidental contact with skin and clothing is a fundamental aspect of laboratory safety.

  • Standard Operations: A clean, buttoned, knee-length laboratory coat must be worn at all times.

  • High-Risk Scenarios: For large-scale work or procedures with a high splash potential, consider using a chemically resistant apron over the lab coat. If there is a risk of significant contamination, chemically resistant gowns tested for permeation should be used.[9]

D. Respiratory Protection

The primary goal is to prevent the inhalation of dust or aerosols.[1][3][4]

  • Primary Engineering Control: All weighing and handling of 2-Octyl-2H-benzo[d][1][2][3]triazole must be conducted inside a certified chemical fume hood. This is the most effective way to control respiratory exposure.

  • When Respirators are Necessary: In the absence of a functioning fume hood or during emergency situations such as a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator can provide protection against particulates and splashes.[9] Use of such equipment requires a formal respiratory protection program, including medical evaluation and fit-testing.[9]

Operational and Disposal Plans

A self-validating protocol considers the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Step-by-Step PPE Protocol

PPE_Workflowdon_glovesdon_gloveshandlehandlecompletecompletedoff_glovesdoff_glovescomplete->doff_glovesdoff_coatdoff_coatdoff_gloves->doff_coatdisposaldisposaldoff_gloves->disposaldoff_gogglesdoff_gogglesdoff_coat->doff_goggleswashwashdoff_goggles->wash

  • Donning Sequence: Put on your lab coat first, followed by eye protection, and finally gloves. This sequence ensures that potentially contaminated gloves do not touch your face or clothing.

  • Handling: Conduct all work in a chemical fume hood.[2] Avoid the formation of dust and aerosols.[10]

  • Doffing Sequence (Removal): The principle is to touch contaminated items only with other contaminated items.

    • Gloves: Remove gloves first, turning them inside out as you pull them off.

    • Lab Coat: Remove your lab coat, turning it inside out to contain any surface contamination.

    • Eye Protection: Remove your safety goggles or face shield last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2]

Spill Cleanup
  • Evacuate and Alert: Alert others in the area and evacuate if the spill is large.

  • Don PPE: Wear enhanced PPE, including double gloves, safety goggles, a face shield, and a lab coat. If significant dust or aerosols are present, use a NIOSH-approved respirator.

  • Containment: For liquid spills, cover with an inert absorbent material. For solid spills, gently cover to avoid raising dust.[1]

  • Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container.[3] Do not use water to clean up, as this may spread contamination.

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety officer) and then soap and water.

  • Disposal: All cleanup materials and contaminated PPE must be placed in a sealed container and disposed of as hazardous waste.[1][4]

Waste Disposal

Due to its ecotoxicity, 2-Octyl-2H-benzo[d][1][2][3]triazole and its containers must be disposed of as hazardous waste.[1][2] Do not empty into drains or release into the environment.[1][10] All contaminated disposables, including gloves, bench paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container for professional disposal.

By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Safety Data Sheet: 1,2,3-Benzotriazole. Carl ROTH.

  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o.

  • 1,2,3-1H-Triazole - SAFETY DATA SHEET. Acros Organics BVBA.

  • 2-Octyl-2H-benzo[d][1][2][3]triazole | CymitQuimica. CymitQuimica.

  • 2H-1,2,3-Triazole SDS, 288-35-7 Safety Data Sheets. ECHEMI.

  • 1,2,3-BENZOTHIADIAZOLE - Safety Data Sheet. ChemicalBook.

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.

  • 1,2,3-Triazole - Wikipedia. Wikipedia.

  • MAP-LVG923 - SAFETY DATA SHEET. PPG.

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.

  • New Organic Materials Based on Multitask 2H-benzo[d]1,2,3-triazole Moiety. MDPI.

  • Nitrile Gloves - Fisher Scientific. Fisher Scientific.

  • Personal protective equipment for preparing toxic drugs. GERPAC.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.